molecular formula C6H3F3N2O2 B1425113 6-(Trifluoromethyl)pyrazine-2-carboxylic acid CAS No. 1060812-74-9

6-(Trifluoromethyl)pyrazine-2-carboxylic acid

Cat. No.: B1425113
CAS No.: 1060812-74-9
M. Wt: 192.1 g/mol
InChI Key: XSTQESYINDCIJM-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)pyrazine-2-carboxylic acid (Molecular Formula: C6H3F3N2O2) is a valuable chemical intermediate in medicinal and agrochemical research. Its core research value lies in its role as a key building block for the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides . This compound serves as the carboxylic acid precursor to pyraziflumid, a novel fungicide characterized by the 3-(trifluoromethyl)pyrazine-2-carboxamide group, which demonstrates high activity against a broad spectrum of plant diseases . Furthermore, the pyrazine-2-carboxylic acid scaffold is under investigation for its antimycobacterial properties. More lipophilic derivatives of pyrazinoic acid (the active form of the antitubercular drug Pyrazinamide) have been explored, with substitutions on the pyrazine ring being a strategy to enhance penetration through the mycobacterial cell wall . Researchers utilize this compound and its derivatives to study potential binding to specific targets, such as the ribosomal protein S1 (RpsA) in Mycobacterium tuberculosis and the enzyme decaprenylphosphoryl-β-D-ribose oxidase (DprE1), which is involved in cell wall biosynthesis . This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

6-(trifluoromethyl)pyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3N2O2/c7-6(8,9)4-2-10-1-3(11-4)5(12)13/h1-2H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSTQESYINDCIJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C=N1)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060812-74-9
Record name 6-(trifluoromethyl)pyrazine-2-carboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-(Trifluoromethyl)pyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of 6-(trifluoromethyl)pyrazine-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document is intended to serve as a valuable resource for researchers by detailing the structural characteristics, predicted and analogous experimental data, and robust methodologies for its empirical determination.

Introduction: The Significance of Trifluoromethylated Pyrazines

Pyrazine derivatives are a class of heterocyclic compounds that form the scaffold of numerous biologically active molecules. The introduction of a trifluoromethyl (-CF3) group can significantly modulate a molecule's physicochemical and pharmacological properties. This is often due to the high electronegativity and lipophilicity of the -CF3 group, which can enhance metabolic stability, membrane permeability, and binding affinity to biological targets. This compound, in particular, is a key building block in the synthesis of novel therapeutic agents. A thorough understanding of its fundamental physicochemical properties is therefore paramount for its effective utilization in drug design and development.

Molecular Structure and Identification

A foundational understanding of a compound begins with its molecular structure and identity.

Chemical Structure

The chemical structure of this compound is characterized by a pyrazine ring substituted with a trifluoromethyl group at the 6-position and a carboxylic acid group at the 2-position.

Diagram of the molecular structure of this compound.

Caption: Molecular structure of this compound.

Compound Identification
IdentifierValueSource
CAS Number 1060812-74-9[1][2]
Molecular Formula C6H3F3N2O2[1][3]
Molecular Weight 192.10 g/mol [1][4]
Synonyms 2-Pyrazinecarboxylic acid, 6-(trifluoromethyl)-[1][3]

Physicochemical Properties: A Tabulated Summary

The following table summarizes the available predicted and analogous experimental data for the key physicochemical properties of this compound. It is important to note that while predicted values offer a useful approximation, they should be confirmed by empirical measurement.

PropertyPredicted ValueAnalogous Experimental ValueExperimental Protocol
Melting Point Not Available154-158 °C (for 6-(Trifluoromethyl)pyridine-2-carboxylic acid)[5]Capillary Melting Point Method
Boiling Point 274.6 ± 40.0 °CNot AvailableNot Applicable (likely decomposes)
Density 1.575 ± 0.06 g/cm³Not AvailablePycnometry or Oscillating U-tube
pKa 2.48 ± 0.10Not AvailablePotentiometric Titration or UV-Vis Spectrophotometry
Solubility Not AvailableSoluble in water and polar organic solvents (based on pyrazine-2-carboxylic acid)[6]Shake-Flask Method

Detailed Methodologies for Experimental Determination

To ensure scientific rigor, the following sections detail the standard, validated protocols for determining the key physicochemical properties of this compound.

Determination of Melting Point

The melting point is a critical indicator of purity. The capillary melting point method is a standard and reliable technique.

Workflow for Capillary Melting Point Determination

A Sample Preparation: Finely powder the crystalline solid. B Capillary Loading: Pack the powder into a capillary tube to a height of 2-3 mm. A->B C Instrument Setup: Place the capillary in a melting point apparatus. B->C D Heating and Observation: Heat the sample at a controlled rate (1-2 °C/min near the melting point). C->D E Record Melting Range: Note the temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted. D->E

Caption: Workflow for determining the melting point using the capillary method.

Causality Behind Experimental Choices:

  • Fine Powder: Ensures uniform heat distribution throughout the sample.

  • Controlled Heating Rate: A slow heating rate near the melting point is crucial for accurately observing the melting range. A rapid rate can lead to an artificially elevated and broad melting range.

Solubility Profile Determination (Shake-Flask Method)

Solubility is a critical parameter in drug development, influencing bioavailability and formulation. The shake-flask method is the gold standard for determining equilibrium solubility.[7][8]

Workflow for the Shake-Flask Solubility Assay

cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess solid compound to a known volume of the desired solvent (e.g., water, PBS, ethanol). B Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached. A->B C Separate the undissolved solid from the solution by centrifugation or filtration. B->C D Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method (e.g., HPLC-UV, LC-MS). C->D

Caption: The shake-flask method for determining equilibrium solubility.

Self-Validating System:

  • Use of Excess Solid: This ensures that the solution is saturated at equilibrium.

  • Equilibration Time: The concentration of the dissolved compound should be measured at multiple time points (e.g., 24, 48, and 72 hours) to confirm that a plateau has been reached, indicating equilibrium.[7]

  • Validated Analytical Method: The accuracy and precision of the analytical method used for quantification must be established to ensure reliable solubility data.

pKa Determination

The acid dissociation constant (pKa) is crucial for predicting the ionization state of a molecule at a given pH, which in turn affects its solubility, absorption, and interaction with biological targets.

This classic method involves titrating a solution of the compound with a strong base and monitoring the pH change.

Workflow for Potentiometric pKa Determination

A Prepare a solution of the compound in water or a co-solvent system. B Titrate the solution with a standardized solution of a strong base (e.g., NaOH). A->B C Monitor the pH of the solution continuously using a calibrated pH meter. B->C D Plot the pH versus the volume of titrant added. C->D E Determine the pKa from the half-equivalence point of the titration curve. D->E

Caption: Workflow for pKa determination via potentiometric titration.

Expertise in Practice: The choice of solvent is critical. For compounds with low aqueous solubility, a co-solvent system (e.g., water-methanol) may be necessary. The pKa value obtained in a co-solvent system is an apparent pKa (pKaapp) and may need to be extrapolated to determine the aqueous pKa.

This method is applicable if the protonated and deprotonated forms of the molecule have distinct UV-Vis absorption spectra.

Workflow for Spectrophotometric pKa Determination

A Prepare a series of buffer solutions with a range of known pH values. B Prepare solutions of the compound with a constant concentration in each buffer. A->B C Measure the UV-Vis absorbance spectrum of each solution. B->C D Plot the absorbance at a specific wavelength (where the two species have different absorbances) against pH. C->D E Fit the data to the Henderson-Hasselbalch equation to determine the pKa. D->E

Caption: Workflow for pKa determination using UV-Vis spectrophotometry.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the two protons on the pyrazine ring. The chemical shifts and coupling constants of these protons will be influenced by the electron-withdrawing effects of the carboxylic acid and trifluoromethyl groups.

  • ¹³C NMR: The carbon NMR spectrum will show signals for each of the six carbon atoms in the molecule. The chemical shifts will provide information about the electronic environment of each carbon.

  • ¹⁹F NMR: The fluorine NMR spectrum will show a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

Note: Spectral data for this compound may be available from commercial suppliers such as BLD Pharm.[4]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected Key IR Absorptions:

Functional GroupExpected Wavenumber Range (cm⁻¹)Vibration Type
O-H (Carboxylic Acid)3300 - 2500 (broad)Stretching
C=O (Carboxylic Acid)1725 - 1700Stretching
C-F (Trifluoromethyl)1350 - 1150Stretching
C=N (Pyrazine Ring)1600 - 1450Stretching

The broad O-H stretch is a characteristic feature of carboxylic acids due to hydrogen bonding.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. In electrospray ionization (ESI) mass spectrometry, the molecule is expected to be detected as the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode.

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of this compound. While some experimental data is not yet publicly available, the provided protocols and analysis of analogous compounds offer a robust framework for researchers to empirically determine these properties. A thorough characterization of this important building block will undoubtedly facilitate its application in the design and synthesis of next-generation pharmaceuticals.

References

An In-depth Technical Guide to the Synthesis of 6-(Trifluoromethyl)pyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

6-(Trifluoromethyl)pyrazine-2-carboxylic acid is a key building block in the development of novel pharmaceuticals and agrochemicals. The incorporation of the trifluoromethyl group (–CF3) often imparts desirable properties such as enhanced metabolic stability, increased lipophilicity, and improved bioavailability.[1] This guide provides a detailed exploration of the primary and alternative synthetic pathways for this important molecule, offering practical, step-by-step protocols and insights into the underlying chemical principles.

Primary Synthesis Pathway: A Two-Step Approach from Ethyl 4,4,4-trifluoro-3-oxobutanoate

The most direct and industrially relevant synthesis of this compound proceeds through the formation of its ethyl ester, followed by hydrolysis. This pathway is advantageous due to the availability of the starting materials and the robustness of the reaction sequence.

Logical Workflow of the Primary Synthesis Pathway

A Ethyl 4,4,4-trifluoro-3-oxobutanoate B Ethyl 4,4,4-trifluoro-2-(hydroxyimino)-3-oxobutanoate A->B Nitrosation (NaNO2, Acetic Acid) C Ethyl 6-(trifluoromethyl)pyrazine-2-carboxylate B->C Cyclocondensation & Aromatization (Ethylenediamine, Triethyl phosphite, Bromine) D This compound C->D Hydrolysis (LiOH or NaOH)

Caption: Primary synthesis route for this compound.

Step 1: Synthesis of Ethyl 6-(trifluoromethyl)pyrazine-2-carboxylate

This step involves a one-pot reaction that combines nitrosation, cyclocondensation, and aromatization. The causality behind this efficient approach is the in situ formation of the reactive intermediate, ethyl 4,4,4-trifluoro-2-(hydroxyimino)-3-oxobutanoate, which then undergoes cyclization with ethylenediamine.

  • Nitrosation: In a well-ventilated fume hood, dissolve ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq) in glacial acetic acid. Cool the solution to 10-15°C using an ice bath.

  • Slowly add a solution of sodium nitrite (1.3 eq) in water to the reaction mixture while maintaining the temperature below 20°C.

  • Stir the mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cyclocondensation and Aromatization: In a separate flask, prepare a solution of pyridine, ethylenediamine (1.3 eq), and triethyl phosphite (1.5 eq).

  • Cool this solution to 0°C and slowly add the crude ethyl 4,4,4-trifluoro-2-(hydroxyimino)-3-oxobutanoate solution from the previous step.

  • Allow the reaction to stir at room temperature for several hours.

  • Cool the reaction mixture back to 0°C and add bromine (3.0 eq) dropwise.

  • Stir the reaction at room temperature overnight.

  • Work-up and Purification: Quench the reaction by pouring it into a cold, acidic aqueous solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield pure ethyl 6-(trifluoromethyl)pyrazine-2-carboxylate.

Step 2: Hydrolysis to this compound

The final step is a straightforward saponification of the ethyl ester to the desired carboxylic acid. The choice of base (lithium hydroxide or sodium hydroxide) is critical for achieving high yields and minimizing side reactions. Lithium hydroxide is often preferred for its high reactivity and the ease of subsequent work-up.[2]

  • Dissolve ethyl 6-(trifluoromethyl)pyrazine-2-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide monohydrate (1.5 - 2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature until the starting material is completely consumed (monitored by TLC).

  • Work-up and Purification: Remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 2-3 with a dilute acid (e.g., 1M HCl).

  • A precipitate of this compound should form.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the pure product.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Alternative Synthesis Pathway: The Sandmeyer Reaction

An alternative approach to the synthesis of this compound involves the versatile Sandmeyer reaction.[3] This pathway is particularly useful if a suitable amino-substituted pyrazine precursor is readily available. The core of this method is the conversion of an amino group to a diazonium salt, which is then displaced by a cyano group. Subsequent hydrolysis of the nitrile yields the carboxylic acid.

Logical Workflow of the Sandmeyer Reaction Pathway

A 2-Amino-6-(trifluoromethyl)pyrazine B 6-(Trifluoromethyl)pyrazine-2-diazonium salt A->B Diazotization (NaNO2, H2SO4) C 6-(Trifluoromethyl)pyrazine-2-carbonitrile B->C Sandmeyer Reaction (CuCN) D This compound C->D Hydrolysis (Acid or Base)

Caption: Sandmeyer reaction route for this compound.

Step 1: Synthesis of 2-Amino-6-(trifluoromethyl)pyrazine (Hypothetical Precursor)

A plausible route to the required starting material, 2-amino-6-(trifluoromethyl)pyrazine, could involve the amination of a corresponding chloropyrazine derivative. For instance, reacting 2-chloro-6-(trifluoromethyl)pyrazine with ammonia under pressure would yield the desired amine.[4]

Step 2: Diazotization of 2-Amino-6-(trifluoromethyl)pyrazine

The diazotization of heteroaromatic amines requires carefully controlled conditions to prevent decomposition of the unstable diazonium salt.[5][6]

  • Dissolve 2-amino-6-(trifluoromethyl)pyrazine (1.0 eq) in a cold, concentrated acid such as sulfuric acid.

  • Cool the solution to 0-5°C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water, keeping the temperature strictly below 5°C.

  • Stir the reaction mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.

Step 3: Sandmeyer Cyanation

The introduction of the cyano group is achieved by reacting the diazonium salt with a copper(I) cyanide solution.

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) in a suitable solvent.

  • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution. Effervescence (release of N2 gas) should be observed.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Work-up and Purification: Neutralize the reaction mixture and extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the crude 6-(trifluoromethyl)pyrazine-2-carbonitrile by chromatography or recrystallization.

Step 4: Hydrolysis of the Nitrile

The final step is the hydrolysis of the nitrile to the carboxylic acid. This can be achieved under either acidic or basic conditions.

  • Reflux the 6-(trifluoromethyl)pyrazine-2-carbonitrile in a concentrated acid solution (e.g., 6M H2SO4) for several hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and neutralize it to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with water, and dry.

Characterization Data

PropertyValue
CAS Number 1060812-74-9[7][8][9][10]
Molecular Formula C6H3F3N2O2[7][10]
Molecular Weight 192.09 g/mol [7]
Appearance Off-white to pale yellow solid
Melting Point Not available in searched documents
¹H NMR Expected signals in the aromatic region
¹⁹F NMR Expected singlet for the CF3 group
¹³C NMR Expected signals for the pyrazine ring, carboxylic acid, and CF3 group

Conclusion

The synthesis of this compound is achievable through well-established synthetic methodologies. The primary pathway, involving the cyclocondensation of a trifluoromethylated β-ketoester followed by hydrolysis, offers a direct and efficient route. The alternative Sandmeyer reaction provides a valuable option, particularly when substituted aminopyrazines are accessible. The choice of synthetic route will ultimately depend on the availability of starting materials, scalability requirements, and the specific expertise of the research and development team. This guide provides the necessary foundational knowledge and detailed protocols to enable the successful synthesis of this important molecule for applications in drug discovery and development.

References

6-(Trifluoromethyl)pyrazine-2-carboxylic acid molecular structure and conformation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure and Conformation of 6-(Trifluoromethyl)pyrazine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic building block of significant interest in medicinal chemistry and materials science. The incorporation of a pyrazine core, a known pharmacophore, with a trifluoromethyl group offers a unique combination of properties, including metabolic stability, enhanced lipophilicity, and strong electron-withdrawing character.[1][2] Understanding the precise three-dimensional structure and conformational dynamics of this molecule is paramount for rational drug design, molecular docking studies, and the development of novel materials. This guide provides a comprehensive analysis of its molecular architecture, explores its conformational landscape through theoretical and analogous experimental data, and outlines robust methodologies for its characterization.

Introduction: The Strategic Importance of the Scaffold

The pyrazine ring is a privileged scaffold in drug discovery, found in several essential medicines.[3] Its heteroaromatic nature provides a unique blend of properties, acting as both a hydrogen bond acceptor and participating in nonpolar π-interactions.[2] The addition of a trifluoromethyl (-CF₃) group is a well-established strategy in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic profile. The -CF₃ group is known for its high electronegativity, metabolic stability due to the strength of the C-F bond, and its ability to increase lipophilicity, which can enhance membrane permeability.[4] The combination of these two moieties in this compound creates a versatile scaffold for probing biological targets and building complex molecular architectures.

Molecular Structure and Geometry

While a definitive single-crystal X-ray structure for this compound has not been publicly reported as of this guide's publication, a highly accurate model of its molecular geometry can be constructed from high-resolution crystallographic data of closely related compounds, such as pyrazinoic acid and other substituted pyrazine carboxylic acids.[5][6]

Key Geometric Parameters (Predicted):

  • Pyrazine Ring: The pyrazine ring is expected to be planar. The C-N and C-C bond lengths within the ring will be intermediate between single and double bonds, characteristic of its aromaticity. The presence of the electron-withdrawing -CF₃ and -COOH groups is predicted to slightly perturb the bond lengths and angles of the ring compared to unsubstituted pyrazine.

  • Carboxylic Acid Group: The C-C bond connecting the carboxylic acid to the pyrazine ring will be approximately 1.48-1.50 Å. The C=O double bond will be around 1.20-1.22 Å, and the C-OH single bond will be longer, approximately 1.30-1.32 Å.

  • Trifluoromethyl Group: The C-C bond connecting the -CF₃ group to the ring is typically around 1.50-1.52 Å. The C-F bond lengths are expected to be in the range of 1.33-1.35 Å, with F-C-F bond angles close to the tetrahedral angle (109.5°), though slightly compressed.

ParameterPredicted Value RangeRationale / Comparative Source
Pyrazine C-N Bond Length1.33 - 1.34 ÅBased on pyrazine & pyrazinoic acid crystal structures.[5]
Pyrazine C-C Bond Length1.38 - 1.40 ÅBased on pyrazine & pyrazinoic acid crystal structures.[5]
C(ring)-C(acid) Bond Length1.48 - 1.50 ÅTypical for sp²-sp² carbon single bonds.
C(ring)-C(CF₃) Bond Length1.50 - 1.52 ÅInfluence of electronegative fluorine atoms.
C=O Bond Length1.20 - 1.22 ÅStandard for carboxylic acids.
C-OH Bond Length1.30 - 1.32 ÅStandard for carboxylic acids.
C-F Bond Length1.33 - 1.35 ÅConsistent with trifluoromethylated aromatics.[7]

Conformational Analysis

The conformation of this compound is primarily defined by the rotation around two key single bonds:

  • The C2(ring)–C(carbonyl) bond, which determines the orientation of the carboxylic acid group.

  • The C6(ring)–C(trifluoromethyl) bond, which determines the orientation of the trifluoromethyl group.

Key rotational torsions (τ1, τ2) in the molecule.
Carboxylic Acid Group Conformation (τ1)

The orientation of the carboxylic acid group is the most significant conformational variable. Computational studies on the parent pyrazine-2-carboxylic acid suggest two primary low-energy conformers.[8]

  • Conformer A (Planar, O-H···N Intramolecular H-bond): The carboxylic acid group is coplanar with the pyrazine ring, with the hydroxyl group oriented toward the adjacent ring nitrogen (N1). This allows for the formation of a stabilizing intramolecular hydrogen bond. This conformation is often the global minimum for 2-carboxylic acids of pyridine and pyrazine.[5]

  • Conformer B (Planar, anti-N): The carboxylic acid group is again coplanar, but with the hydroxyl group oriented away from the ring nitrogen. This conformer is typically higher in energy due to the loss of the intramolecular hydrogen bond.

In the solid state, intermolecular hydrogen bonding often dictates the conformation. For pyrazine monocarboxylic acids, a common motif is the "acid-pyridine" supramolecular synthon, where the carboxylic acid proton of one molecule hydrogen bonds to a ring nitrogen of a neighboring molecule.[5] This intermolecular interaction would compete with and likely preclude the intramolecular hydrogen bond of Conformer A.

Trifluoromethyl Group Conformation (τ2)

The rotation of the trifluoromethyl group is generally considered to have a low energy barrier, making it effectively a "free rotator" at room temperature. However, one C-F bond may preferentially eclipse the C5-C6 ring bond to minimize steric interactions with the adjacent C-H bond at position 5. The primary impact of the -CF₃ group is not its fixed rotational position but its powerful inductive effect and steric bulk, which can influence the electronic properties of the ring and the rotational barrier of the adjacent carboxylic acid group.

Experimental and Computational Methodologies

A multi-pronged approach is required to fully elucidate the structural and conformational properties of this compound. The following workflow outlines the key experimental and computational steps.

Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural & Conformational Analysis cluster_characterization Structural Confirmation Syn Synthesis of Compound Puri Purification & Recrystallization Syn->Puri Comp Computational Modeling (DFT) Syn->Comp Provides Initial Structure Model SCXRD Single-Crystal X-ray Diffraction Puri->SCXRD NMR NMR Spectroscopy (1H, 13C, 19F, NOE) Puri->NMR Solid Solid-State Structure (Bond Lengths, Angles, Intermolecular Interactions) SCXRD->Solid Solution Solution-State Structure & Dynamics NMR->Solution Energy Conformational Energy Profile & Barriers Comp->Energy Solid->Comp Validation Solution->Comp Validation

Workflow for structural and conformational analysis.
Protocol: Single-Crystal X-ray Diffraction (SC-XRD)

This technique provides the most definitive information about the molecular structure and packing in the solid state.

  • Crystal Growth:

    • Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, acetone, ethyl acetate, or mixtures with water/heptane) to near saturation.

    • Employ slow evaporation, slow cooling of a saturated solution, or vapor diffusion to grow single crystals of suitable quality for diffraction.

  • Data Collection:

    • Mount a suitable crystal on a goniometer head.

    • Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion.

    • Collect diffraction data using a diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) X-ray source.

  • Structure Solution and Refinement:

    • Process the raw diffraction data (integration and scaling).

    • Solve the structure using direct methods or Patterson methods to locate the atomic positions.

    • Refine the structural model against the experimental data using full-matrix least-squares methods. Anisotropic displacement parameters should be refined for all non-hydrogen atoms. Hydrogen atoms can be located from the difference Fourier map or placed in calculated positions.

Protocol: NMR Spectroscopy

NMR provides critical information about the molecule's structure and behavior in solution.

  • Sample Preparation: Dissolve ~5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄).

  • ¹H NMR:

    • Acquire a standard 1D ¹H spectrum.

    • Expected Signals: Two signals for the pyrazine ring protons (likely doublets or singlets depending on coupling), and a broad singlet for the carboxylic acid proton, typically in the 10-12 ppm range, which should disappear upon D₂O exchange.[9]

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Expected Signals: Six distinct carbon signals. The carboxylic carbonyl carbon is expected between 160-180 ppm. The carbon attached to the -CF₃ group will appear as a quartet due to C-F coupling.

  • ¹⁹F NMR:

    • Acquire a proton-decoupled ¹⁹F spectrum.

    • Expected Signal: A single sharp singlet for the three equivalent fluorine atoms of the -CF₃ group.

  • Advanced Experiments (Optional): 2D experiments like COSY, HSQC, and HMBC can be used to unambiguously assign all proton and carbon signals. Nuclear Overhauser Effect (NOE) experiments can provide through-space information to help determine the preferred orientation of the carboxylic acid group in solution.

Protocol: Computational Modeling (Density Functional Theory - DFT)

DFT is a powerful tool for investigating conformational preferences and calculating geometric and spectroscopic parameters.

  • Initial Structure Generation: Build the 3D structure of this compound using molecular modeling software.

  • Conformational Search:

    • Perform a relaxed potential energy surface (PES) scan by rotating the C2(ring)–C(carbonyl) dihedral angle (τ1) in steps of 10-15° from 0° to 360°.

    • At each step, perform a geometry optimization of all other parameters. This identifies all low-energy conformers (minima) and transition states (maxima).

  • Geometry Optimization and Frequency Calculation:

    • Take the lowest energy conformers from the PES scan and perform a full geometry optimization using a suitable level of theory and basis set (e.g., B3LYP/6-311+G(d,p)).

    • Perform a frequency calculation on the optimized structures to confirm they are true minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy, Gibbs free energy).

  • Property Calculation:

    • Using the optimized geometries, calculate properties such as NMR chemical shifts (using the GIAO method), molecular orbital energies (HOMO/LUMO), and the molecular electrostatic potential (MEP) map.[10]

Conclusion

The molecular structure of this compound is characterized by a planar aromatic pyrazine core substituted with a strongly electron-withdrawing trifluoromethyl group and a carboxylic acid group. Its conformational landscape is dominated by the orientation of the carboxylic acid group, which is likely to be planar with the ring system to maximize conjugation, potentially stabilized by an intramolecular hydrogen bond in the gas phase or participating in strong intermolecular hydrogen bonding in the condensed phase. A comprehensive characterization, leveraging the synergistic power of X-ray crystallography, multi-nuclear NMR spectroscopy, and DFT calculations, is essential for accurately defining its structure-property relationships. The methodologies detailed in this guide provide a robust framework for researchers to unlock the full potential of this valuable chemical scaffold in drug discovery and materials science.

References

Unveiling the Spectroscopic Signature of 6-(Trifluoromethyl)pyrazine-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Trifluoromethyl)pyrazine-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its rigid pyrazine core, substituted with a strongly electron-withdrawing trifluoromethyl group and a versatile carboxylic acid handle, makes it a valuable building block for the synthesis of novel therapeutic agents. The trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates, while the carboxylic acid moiety provides a convenient point for chemical modification and salt formation. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and the structural elucidation of its derivatives. This in-depth technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound, offering field-proven insights for researchers in the pharmaceutical sciences.

Molecular Structure and Key Spectroscopic Features

The structural formula of this compound is presented below. The molecule possesses a disubstituted pyrazine ring, a trifluoromethyl group, and a carboxylic acid functional group. Each of these components gives rise to characteristic signals in their respective spectroscopic analyses.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the hydrogen and carbon atoms.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to be relatively simple, exhibiting two distinct signals in the aromatic region corresponding to the two protons on the pyrazine ring.

Expected ¹H NMR Spectral Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.2 - 9.4Singlet1HH-3
~8.9 - 9.1Singlet1HH-5
VariableBroad Singlet1H-COOH

Interpretation and Rationale:

  • The downfield chemical shifts of the pyrazine protons (H-3 and H-5) are a direct consequence of the deshielding effect of the two electronegative nitrogen atoms within the aromatic ring.

  • The trifluoromethyl group at the C-6 position exerts a strong electron-withdrawing inductive effect, which further deshields the adjacent proton H-5, causing it to appear at a slightly downfield position compared to H-3.

  • The carboxylic acid proton is typically observed as a broad singlet at a variable chemical shift, often downfield, due to hydrogen bonding and exchange with residual water in the NMR solvent. Its integration corresponds to one proton.

Experimental Protocol for ¹H NMR Data Acquisition:

A standardized protocol for acquiring high-quality ¹H NMR data is crucial for accurate structural assignment.

G cluster_sample_prep Sample Preparation cluster_instrument_setup Instrument Setup cluster_acquisition Data Acquisition cluster_processing Data Processing dissolve Dissolve ~5-10 mg of sample solvent in ~0.6 mL of deuterated solvent (e.g., DMSO-d6) dissolve->solvent vortex Vortex to ensure homogeneity solvent->vortex transfer Transfer to a 5 mm NMR tube vortex->transfer spectrometer Use a 400 MHz or higher field NMR spectrometer transfer->spectrometer tune Tune and shim the probe spectrometer->tune temp Set temperature to 25 °C tune->temp pulse Acquire a standard 1D proton spectrum temp->pulse scans Number of scans: 16-64 pulse->scans delay Relaxation delay: 1-5 s scans->delay fourier Apply Fourier transformation delay->fourier phase Phase and baseline correction fourier->phase reference Reference the spectrum to the residual solvent peak phase->reference

Caption: Workflow for ¹H NMR Data Acquisition and Processing.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule.

Expected ¹³C NMR Spectral Data:

Chemical Shift (δ, ppm)Multiplicity (in ¹⁹F coupled spectrum)Assignment
~165Singlet-COOH
~148SingletC-2
~147SingletC-3
~145QuartetC-6
~143SingletC-5
~120Quartet-CF₃

Interpretation and Rationale:

  • The carbonyl carbon of the carboxylic acid is typically observed in the range of 160-170 ppm.

  • The carbon atoms of the pyrazine ring (C-2, C-3, C-5, and C-6) are expected in the aromatic region (140-150 ppm).

  • The carbon atom attached to the trifluoromethyl group (C-6) will appear as a quartet due to coupling with the three fluorine atoms. The trifluoromethyl carbon itself will also be a quartet with a larger coupling constant. The electron-withdrawing nature of the trifluoromethyl group will cause a downfield shift for C-6.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions corresponding to the carboxylic acid and the aromatic ring.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 2500Broad, StrongO-H stretch (Carboxylic acid dimer)
~1710StrongC=O stretch (Carboxylic acid)
~1600, ~1475MediumC=C and C=N stretching (Aromatic ring)
~1300MediumC-O stretch (Carboxylic acid)
1350 - 1100StrongC-F stretching (Trifluoromethyl group)
~900MediumO-H bend (out-of-plane)

Interpretation and Rationale:

  • The most characteristic feature will be the very broad O-H stretching band of the carboxylic acid, which is due to strong intermolecular hydrogen bonding, forming a dimeric structure.

  • The strong absorption around 1710 cm⁻¹ is indicative of the carbonyl (C=O) stretch of the carboxylic acid.

  • The presence of the pyrazine ring is confirmed by the C=C and C=N stretching vibrations in the 1600-1475 cm⁻¹ region.

  • The strong and complex absorptions in the 1350-1100 cm⁻¹ range are characteristic of the C-F stretching vibrations of the trifluoromethyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.

Expected Mass Spectrometry Data (Electron Ionization - EI):

m/zRelative IntensityAssignment
192High[M]⁺ (Molecular ion)
175Moderate[M - OH]⁺
147Moderate[M - COOH]⁺
123High[M - CF₃]⁺

Interpretation and Rationale:

  • The molecular ion peak ([M]⁺) at m/z 192 corresponds to the molecular weight of the compound (C₆H₃F₃N₂O₂).

  • Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (-OH) to give a peak at m/z 175, and the loss of the entire carboxyl group (-COOH) resulting in a peak at m/z 147.

  • The loss of the trifluoromethyl radical (-CF₃) is also a likely fragmentation, leading to a significant peak at m/z 123.

G M [M]⁺ m/z 192 M_OH [M - OH]⁺ m/z 175 M->M_OH - OH M_COOH [M - COOH]⁺ m/z 147 M->M_COOH - COOH M_CF3 [M - CF₃]⁺ m/z 123 M->M_CF3 - CF₃

Caption: Proposed Mass Spectrometry Fragmentation Pathway.

Conclusion

The spectroscopic data presented in this guide provide a detailed and authoritative fingerprint for this compound. A comprehensive understanding and correct interpretation of its NMR, IR, and Mass spectra are crucial for any researcher working with this important synthetic intermediate. The provided experimental protocols and data interpretations serve as a valuable resource for ensuring the identity and purity of this compound in research and development settings, ultimately contributing to the advancement of medicinal chemistry and drug discovery.

The Trifluoromethyl Pyrazine Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The strategic incorporation of the trifluoromethyl (CF3) group into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry. This guide provides a comprehensive technical overview of the biological activities of trifluoromethyl pyrazine derivatives, a class of compounds demonstrating significant therapeutic potential across multiple domains, including oncology, infectious diseases, and inflammatory conditions. We will delve into the synthetic strategies for accessing these molecules, explore their diverse mechanisms of action, and provide detailed, field-proven protocols for evaluating their biological efficacy. This document is intended to serve as a valuable resource for researchers and drug development professionals, offering both foundational knowledge and practical insights to accelerate the discovery and development of novel therapeutics based on the trifluoromethyl pyrazine core.

Introduction: The Strategic Advantage of the Trifluoromethyl Pyrazine Moiety

Pyrazine, a nitrogen-containing six-membered heterocycle, is a recurring motif in a variety of biologically active natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a versatile scaffold for drug design. The introduction of a trifluoromethyl group onto the pyrazine ring further enhances its therapeutic potential in several key ways:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the CF3 group highly resistant to metabolic degradation by cytochrome P450 enzymes. This often leads to an improved pharmacokinetic profile, including a longer half-life and increased bioavailability.

  • Increased Lipophilicity: The CF3 group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes and reach intracellular targets.

  • Modulation of Electronic Properties: As a strong electron-withdrawing group, the CF3 moiety can profoundly influence the pKa of nearby functional groups, altering the molecule's overall electronic distribution and its ability to interact with biological targets.

  • Conformational Control: The steric bulk of the CF3 group can influence the preferred conformation of the molecule, potentially locking it into a bioactive conformation and improving target affinity and selectivity.

These advantageous properties have propelled trifluoromethyl pyrazine derivatives to the forefront of drug discovery efforts, leading to the identification of potent inhibitors of key biological targets.

Diverse Biological Activities of Trifluoromethyl Pyrazine Derivatives

The trifluoromethyl pyrazine scaffold has demonstrated a remarkable breadth of biological activities. This section will explore three key areas where these derivatives have shown significant promise: anticancer, antimicrobial, and anti-inflammatory activities.

Anticancer Activity

Trifluoromethyl pyrazine derivatives have emerged as a promising class of anticancer agents, with several compounds exhibiting potent activity against a range of human cancer cell lines.[2][3] Their mechanisms of action are often centered on the inhibition of protein kinases, which are critical regulators of cell growth, proliferation, and survival.

Mechanism of Action: Kinase Inhibition and Apoptosis Induction

Many trifluoromethyl pyrazine derivatives function as ATP-competitive inhibitors of various kinases, including Janus kinases (JAKs), Spleen Tyrosine Kinase (Syk), and the Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway.[4][5][] By blocking the ATP-binding pocket of these enzymes, these compounds prevent the phosphorylation of downstream substrates, thereby disrupting signaling pathways that are often hyperactivated in cancer.

For instance, certain trifluoromethyl pyrazine derivatives have been identified as potent inhibitors of the PI3K/Akt/mTOR pathway, a critical signaling cascade that is frequently dysregulated in human cancers.[7][8] Inhibition of this pathway can lead to cell cycle arrest and the induction of apoptosis.

Another key mechanism of anticancer activity is the induction of apoptosis through the modulation of the Bax/Bcl-2 protein family.[2][3] Some trifluoromethyl pyrazine derivatives have been shown to upregulate the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2.[2][3] This shift in the Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane, the release of cytochrome c, and the subsequent activation of caspases, ultimately culminating in programmed cell death.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative trifluoromethyl pyrazine derivatives against various human cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
RB7 HT-29 (Colon)6.587[2]
RB-Series HCT-116 (Colon)8.18 - 11.10[2][9]
Compound 11 A549 (Lung)4.3[10]
Compound 11 MCF-7 (Breast)5.4[10]
Compound 17l A549 (Lung)0.98[11][12]
Compound 17l MCF-7 (Breast)1.05[11][12]
Compound 17l HeLa (Cervical)1.28[11][12]
Compound 17a c-Met Kinase0.055[11][12]
Compound 17e c-Met Kinase0.077[11][12]
Compound 17l c-Met Kinase0.026[11][12]
Compound 10 PKCα Kinase0.0019[5]
Prexasertib (8) CHK1 Kinase0.001[5]
Antimicrobial Activity

The rise of multidrug-resistant pathogens presents a significant global health threat, necessitating the discovery of novel antimicrobial agents. Trifluoromethyl pyrazine derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[13][14]

Mechanism of Action

While the precise mechanisms of action for many antimicrobial pyrazine derivatives are still under investigation, some studies suggest that they may disrupt essential cellular processes in microorganisms. For instance, molecular docking studies have indicated that these compounds can bind to and inhibit key bacterial enzymes, leading to the cessation of growth and cell death.[13]

Quantitative Data: Antimicrobial Activity

The following table summarizes the in vitro antimicrobial activity of representative trifluoromethyl pyrazine derivatives, expressed as Minimum Inhibitory Concentration (MIC) values.

Compound IDMicroorganismMIC (µg/mL)Reference
Compound 2e Staphylococcus aureus32[13]
Compound 2e Escherichia coli16[13]
Compound 7a Bacterial Strains20-35[13][14]
Compound 7b Bacterial Strains20-35[13][14]
Compound 10d Fungal Strains67-82[13][14]
Compound 25 S. aureus (MRSA)0.78[15]
Compound 25 E. faecium0.78[15]
Compound 6 S. aureus (MRSA)1.56-3.12[15]
Compound 13 S. aureus (MRSA)3.12[15]
Anti-inflammatory Activity

Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, inflammatory bowel disease, and cardiovascular disease. Trifluoromethyl pyrazine derivatives have shown potential as anti-inflammatory agents, primarily through the inhibition of key inflammatory mediators.[4]

Mechanism of Action

The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the production of prostaglandins, potent inflammatory mediators.[4] By inhibiting COX-2, these derivatives can reduce the production of prostaglandins and thereby alleviate inflammation and pain.

Synthesis of Trifluoromethyl Pyrazine Derivatives

The synthesis of trifluoromethyl pyrazine derivatives can be achieved through various synthetic routes. A common and versatile approach involves the use of commercially available or readily prepared trifluoromethylated pyrazine building blocks, such as 2-chloro-5-(trifluoromethyl)pyrazine or 2-amino-5-(trifluoromethyl)pyrazine.

General Synthetic Protocol:

The following provides a generalized, step-by-step methodology for the synthesis of trifluoromethyl pyrazine derivatives.

Step 1: Synthesis of Key Intermediates

  • 2-Chloro-5-(trifluoromethyl)pyrazine: This key intermediate can be synthesized from 3-methylpyridine through a multi-step process involving N-oxidation, chlorination with benzoyl chloride, and subsequent chlorination with chlorine gas to form 2-chloro-5-(trichloromethyl)pyridine. The trichloromethyl group is then converted to the trifluoromethyl group via a fluorination reaction, often using anhydrous potassium fluoride.[2]

  • 2-Amino-5-(trifluoromethyl)pyrazine: This intermediate can be prepared from the corresponding 2-chloro derivative via nucleophilic aromatic substitution with an amine source.

Step 2: Functionalization of the Pyrazine Core

Once the key intermediates are obtained, they can be further functionalized through a variety of standard organic reactions to introduce diverse substituents and build molecular complexity. Common reactions include:

  • Suzuki Coupling: For the introduction of aryl or heteroaryl groups.

  • Buchwald-Hartwig Amination: For the introduction of amino groups.

  • Nucleophilic Aromatic Substitution: To displace the chloro group with various nucleophiles.

  • Amide Coupling: To attach carboxylic acid-containing fragments to an amino-functionalized pyrazine.

Example Synthesis of a Pyrazine-based Kinase Inhibitor:

The synthesis of a pyrazine-based TrkA inhibitor provides a practical example of this methodology.[]

  • Reaction of 2,6-dichloropyrazine with 3-aminophenol: This step introduces a phenol-containing substituent onto the pyrazine ring.

  • Formation of an isocyanate: The phenolic hydroxyl group is converted to an isocyanate using triphosgene.

  • Nucleophilic addition: The isocyanate is then reacted with 3-trifluoromethylaniline to yield the final urea-linked pyrazine derivative.

Experimental Protocols for Biological Evaluation

This section provides detailed, step-by-step protocols for assessing the biological activities of trifluoromethyl pyrazine derivatives.

Anticancer Activity: Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7][10]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the trifluoromethyl pyrazine derivative (typically ranging from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Compound Dilution: Prepare a serial dilution of the trifluoromethyl pyrazine derivative in a suitable broth medium in a 96-well plate.

  • Inoculation: Inoculate each well with a standardized suspension of the test microorganism.

  • Incubation: Incubate the plate at the optimal temperature for the growth of the microorganism for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Assay (In Vivo)

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of novel compounds.[4][16][17]

Protocol:

  • Animal Acclimatization: Acclimatize rats or mice to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the trifluoromethyl pyrazine derivative orally or intraperitoneally to the animals. A control group should receive the vehicle only, and a positive control group should receive a known anti-inflammatory drug (e.g., indomethacin).

  • Induction of Inflammation: After a set period (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the volume of the paw using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.

Visualization of Key Pathways and Workflows

Signaling Pathway: PI3K/Akt/mTOR Inhibition

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor RTK RTK Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Trifluoromethyl Pyrazine Derivative Trifluoromethyl Pyrazine Derivative Trifluoromethyl Pyrazine Derivative->PI3K inhibits Trifluoromethyl Pyrazine Derivative->mTORC1 inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a trifluoromethyl pyrazine derivative.

Signaling Pathway: Bax/Bcl-2 Mediated Apoptosis

Apoptosis_Pathway Apoptotic Stimulus Apoptotic Stimulus Bax Bax Apoptotic Stimulus->Bax Bcl-2 Bcl-2 Bcl-2->Bax inhibits Mitochondrion Mitochondrion Bax->Mitochondrion permeabilizes Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Caspase Activation Caspase Activation Cytochrome c->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis Trifluoromethyl Pyrazine Derivative Trifluoromethyl Pyrazine Derivative Trifluoromethyl Pyrazine Derivative->Bcl-2 inhibits Trifluoromethyl Pyrazine Derivative->Bax promotes

Caption: Induction of apoptosis via modulation of the Bax/Bcl-2 pathway.

Experimental Workflow: In Vitro Cytotoxicity Screening

Cytotoxicity_Workflow cluster_workflow MTT Assay Workflow Cell_Seeding Seed Cancer Cells (96-well plate) Compound_Treatment Add Trifluoromethyl Pyrazine Derivatives Cell_Seeding->Compound_Treatment Incubation_1 Incubate (48-72h) Compound_Treatment->Incubation_1 MTT_Addition Add MTT Reagent Incubation_1->MTT_Addition Incubation_2 Incubate (4h) MTT_Addition->Incubation_2 Solubilization Add DMSO Incubation_2->Solubilization Absorbance_Reading Read Absorbance (570 nm) Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Absorbance_Reading->Data_Analysis

Caption: A typical workflow for assessing in vitro cytotoxicity using the MTT assay.

Conclusion and Future Directions

Trifluoromethyl pyrazine derivatives represent a highly promising class of compounds with diverse and potent biological activities. Their favorable physicochemical properties, coupled with their ability to modulate key biological pathways, make them attractive candidates for further development as therapeutic agents. The synthetic accessibility of this scaffold allows for extensive structure-activity relationship (SAR) studies, enabling the optimization of potency, selectivity, and pharmacokinetic properties.

Future research in this area should focus on:

  • Elucidation of Novel Mechanisms of Action: While kinase inhibition and apoptosis induction are well-established mechanisms, further investigation may reveal novel biological targets for this class of compounds.

  • Expansion of Therapeutic Applications: The broad spectrum of biological activity suggests that trifluoromethyl pyrazine derivatives may have therapeutic potential in other disease areas beyond those discussed in this guide.

  • Development of More Selective Inhibitors: A key challenge in kinase inhibitor development is achieving selectivity for the target kinase over other closely related kinases. Continued medicinal chemistry efforts are needed to design more selective inhibitors with improved safety profiles.

  • In Vivo Efficacy and Preclinical Development: Promising lead compounds identified through in vitro screening should be advanced into in vivo models of disease to evaluate their efficacy and safety in a more physiologically relevant setting.

By leveraging the insights and protocols outlined in this guide, researchers can accelerate the discovery and development of the next generation of trifluoromethyl pyrazine-based therapeutics, ultimately addressing unmet medical needs across a range of diseases.

References

Discovery and history of pyrazine carboxylic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of Pyrazine Carboxylic Acids

Abstract

Pyrazine carboxylic acids and their derivatives represent a cornerstone in modern medicinal chemistry, most notably exemplified by the indispensable anti-tuberculosis drug, pyrazinamide. This guide provides a comprehensive exploration of the discovery and history of this vital class of heterocyclic compounds. We trace the journey from the initial synthesis of the pyrazine ring to the serendipitous discovery of pyrazinamide's potent antitubercular activity, a finding that revolutionized tuberculosis therapy. The narrative delves into the decades-long quest to elucidate its unique mechanism of action, detailing its function as a prodrug and the evolving understanding of its molecular targets within Mycobacterium tuberculosis. Furthermore, this guide outlines the evolution of synthetic methodologies, providing detailed protocols for both classical and contemporary approaches to these compounds. Finally, we examine the expanding therapeutic landscape of pyrazine carboxylic acid derivatives beyond tuberculosis, highlighting their potential as anticancer, antiviral, and anti-inflammatory agents. This technical guide is intended for researchers, scientists, and drug development professionals seeking a deep, field-proven understanding of this critical pharmaceutical scaffold.

Introduction: The Pyrazine Nucleus in Medicinal Chemistry

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in drug discovery.[1][2][3] Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding make it a versatile building block for creating molecules with diverse pharmacological activities.[1] Among the vast library of pyrazine derivatives, those functionalized with a carboxylic acid group have demonstrated profound biological significance. The parent compound, pyrazine-2-carboxylic acid, also known as pyrazinoic acid (POA), is the active metabolite of one of the most important antibacterial agents ever developed: pyrazinamide.[4][5] The story of pyrazine carboxylic acids is inextricably linked to the fight against tuberculosis, a journey marked by serendipity, persistent investigation, and paradigm-shifting discoveries that continue to inform modern drug development.[6][7]

A Serendipitous Beginning: The Historical Path to Pyrazinamide

The synthesis of pyrazine compounds dates back to the 19th century, but their therapeutic potential remained largely unexplored for decades.[8][9] The critical turning point came not from a direct investigation of pyrazines, but from research into nicotinamide (an amide of pyridine carboxylic acid). In 1945, a researcher named Vital Chorine made the unexpected observation that nicotinamide exhibited modest activity against Mycobacterium tuberculosis in animal models.[10][11] This serendipitous finding prompted a systematic search for more potent analogs.

Laboratories at American Cyanamid (Lederle) and Merck began synthesizing and testing various heterocyclic amides.[6][10] In 1936, a pyrazine analog of nicotinamide, pyrazine-2-carboxamide (pyrazinamide), had been synthesized and patented, but its biological activity was unknown.[11][12] Following Chorine's discovery, this compound was re-evaluated. In 1952, it was found to be remarkably potent against tuberculosis in mice.[6][13]

This discovery was itself a puzzle. Pyrazinamide showed no significant activity against M. tuberculosis in standard, neutral pH laboratory culture media—a condition that would normally have disqualified it from further development.[7][10] The key insight came from the pioneering work at Cornell University, which demonstrated that the drug was highly active in an acidic environment (pH ~5.5).[10][14] This finding was crucial, as it mirrored the acidic conditions found within the caseous necrotic granulomas where semi-dormant tubercle bacilli reside.[15][16] This explained the drug's powerful in vivo sterilizing effect, an activity that other antibiotics lacked.[6][7] The inclusion of pyrazinamide in treatment regimens was a breakthrough, allowing the duration of tuberculosis therapy to be shortened from 9-12 months to just 6 months, a standard that persists today.[6][13][17]

G cluster_0 The Discovery Pathway A 1945: Serendipitous Discovery Nicotinamide shows anti-TB activity in animal models B Investigation of Nicotinamide Analogs Systematic synthesis and testing of related heterocyclic amides A->B Spurs Research C 1952: Identification of Pyrazinamide (PZA) Synthesized in 1936, PZA is identified as a highly active analog in mice B->C Leads to D The In Vitro Paradox PZA shows no activity in standard neutral pH culture media C->D Presents E The pH-Dependent Breakthrough Activity is potent at acidic pH (~5.5), mimicking the in vivo environment of TB granulomas D->E Resolved by F Clinical Revolution PZA's sterilizing activity allows for shortening TB therapy to 6 months E->F Enables

Diagram 1: The serendipitous discovery pathway of Pyrazinamide.

The Enigmatic Mechanism of Action

For over 60 years, the precise mechanism of pyrazinamide has been a subject of intense investigation and debate.[7] It is now understood to be a prodrug, meaning it is administered in an inactive form and must be converted to its active moiety within the target organism.[10][15]

Activation and Accumulation

The activation cascade begins with the passive diffusion of pyrazinamide into M. tuberculosis.[14] Inside the bacillus, the enzyme pyrazinamidase (also known as nicotinamidase), encoded by the pncA gene, hydrolyzes the amide group of pyrazinamide to produce the active form, pyrazinoic acid (POA).[15][17]

POA is then expelled from the bacterium by a weak efflux pump.[14] In the acidic extracellular environment of a granuloma, POA becomes protonated. This protonated form (HPOA) is more lipid-soluble and readily diffuses back into the bacterial cell.[14] Inside the neutral cytoplasm of the bacillus, HPOA deprotonates, effectively trapping POA within the cell. This cycle of efflux and protonated re-entry leads to a massive intracellular accumulation of POA, which disrupts multiple cellular functions.[12][18] Resistance to pyrazinamide most commonly arises from mutations in the pncA gene, which prevent the conversion of the prodrug to its active form.[6][14]

Evolving Understanding of Molecular Targets

The exact molecular target of POA has been elusive, with several hypotheses proposed and subsequently challenged over the years.

  • Membrane Disruption and Energy Depletion: The initial and most enduring model suggests that the massive accumulation of the acidic POA disrupts the intracellular pH, dissipates the membrane potential, and interferes with cellular energy production, which is necessary for the survival of semi-dormant mycobacteria.[12][18][19]

  • Fatty Acid Synthase I (FAS-I) Inhibition: It was once proposed that POA inhibits FAS-I, an enzyme essential for the synthesis of mycolic acids, a key component of the mycobacterial cell wall.[15] However, subsequent, more detailed experiments discounted this as the primary mechanism.[12][18]

  • Ribosomal Protein S1 (RpsA) and Trans-Translation: Another compelling hypothesis suggested that POA binds to the ribosomal protein S1 (RpsA), inhibiting a process called trans-translation, which is crucial for rescuing stalled ribosomes and maintaining protein synthesis during stress.[19][20] While initial evidence was strong, further studies indicated this was not the universal mechanism of action.[12]

  • Current Hypothesis - Coenzyme A Synthesis: The current leading hypothesis suggests that POA targets the aspartate decarboxylase, PanD, which is essential for the synthesis of pantothenate and Coenzyme A (CoA).[12] Rather than directly inhibiting the enzyme, POA binding is thought to trigger the degradation of PanD, leading to a depletion of CoA, a vital cofactor for numerous metabolic processes, ultimately leading to cell death.[12]

G cluster_env Acidic Extracellular Environment (Granuloma, pH < 6.0) cluster_cell M. tuberculosis Cytoplasm (pH ~7.0) PZA_out Pyrazinamide (PZA) PZA_in PZA PZA_out->PZA_in Passive Diffusion POA_out Pyrazinoic Acid (POA) HPOA Protonated POA (HPOA) POA_out->HPOA Protonation (H+) POA_in POA HPOA->POA_in Re-entry & Deprotonation PZase Pyrazinamidase (pncA) PZA_in->PZase Substrate PZase->POA_in Hydrolysis Efflux Weak Efflux Pump POA_in->Efflux Export Target Multiple Cellular Targets POA_in->Target Efflux->POA_out PanD PanD Degradation -> CoA Depletion Target->PanD Current Hypothesis

Diagram 2: Mechanism of action for the prodrug Pyrazinamide.

Synthetic Methodologies

The synthesis of pyrazine carboxylic acids and their derivatives has evolved significantly over time. Early methods were often low-yielding and required harsh conditions, while modern approaches offer greater efficiency and versatility.[21]

Classical Synthesis of Pyrazine-2,3-dicarboxylic Acid

One of the earliest reliable methods for creating a pyrazine carboxylic acid core involves the oxidation of quinoxaline, a fused pyrazine-benzene bicyclic system. This method provides a foundational understanding of pyrazine ring chemistry.

Experimental Protocol: Permanganate Oxidation of Quinoxaline [22]

  • Preparation of Quinoxaline: Dissolve o-phenylenediamine (1.25 moles) in 2 L of water and heat to 70°C. Separately, dissolve glyoxal-sodium bisulfite (1.29 moles) in 1.5 L of hot water (~80°C). Add the glyoxal solution to the o-phenylenediamine solution with stirring. After 15 minutes, cool the mixture and add sodium carbonate to separate the quinoxaline product, which is then extracted with ether.

  • Oxidation: In a large flask, dissolve the crude quinoxaline (1 mole) in 3 L of water. Prepare a solution of potassium permanganate (4.8 moles) in approximately 4 L of hot water (90-100°C).

  • Reaction: Heat the quinoxaline solution to boiling and add the hot permanganate solution portion-wise over 2-3 hours, maintaining a vigorous boil. The purple color of the permanganate should disappear rapidly.

  • Work-up: After the addition is complete, continue boiling for 30 minutes. Filter the hot solution to remove the manganese dioxide precipitate. Wash the precipitate with hot water.

  • Isolation: Acidify the combined filtrate with concentrated hydrochloric acid. Concentrate the solution by evaporation to a small volume. The pyrazine-2,3-dicarboxylic acid will crystallize upon cooling. The product can be further purified by recrystallization from acetone.

Causality: This method relies on the oxidative cleavage of the benzene ring of the quinoxaline scaffold while leaving the more electron-deficient (and thus more stable) pyrazine ring intact. The use of a strong oxidizing agent like KMnO₄ under harsh conditions (boiling water) is necessary to break the aromatic benzene ring.

Synthesis of Pyrazinamide and its Derivatives

Modern drug development often involves the synthesis of numerous analogs to optimize activity and pharmacokinetic properties. The following protocols outline the synthesis of pyrazinamide from its acid and a general method for creating further derivatives.[23][24]

Experimental Protocol: Synthesis of Pyrazinoic Acid Hydrazide Derivatives [23][24]

  • Step 1: Hydrolysis of Pyrazinamide to Pyrazinoic Acid: Reflux pyrazinamide with an aqueous solution of sodium hydroxide (e.g., 10% NaOH) for 3-4 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the pyrazinoic acid. Filter, wash with cold water, and dry.

  • Step 2: Esterification of Pyrazinoic Acid: Suspend pyrazinoic acid in an alcohol (e.g., ethanol). Add a catalytic amount of concentrated sulfuric acid and reflux the mixture for 8-12 hours. After cooling, neutralize the solution and extract the ethyl pyrazinoate ester with a suitable organic solvent (e.g., dichloromethane).

  • Step 3: Formation of Pyrazinoic Acid Hydrazide: Dissolve the ethyl pyrazinoate in ethanol and add hydrazine hydrate. Reflux the mixture for 6-8 hours. Upon cooling, the pyrazinoic acid hydrazide product will crystallize out of the solution.

  • Step 4: Condensation with Aldehydes: Dissolve the pyrazinoic acid hydrazide in ethanol and add a few drops of glacial acetic acid as a catalyst. Add the desired substituted aromatic aldehyde to the mixture and reflux for 4-6 hours. The final Schiff base derivative often precipitates upon cooling and can be purified by recrystallization.

Causality: This multi-step synthesis is a modular approach. The initial hydrolysis and esterification create a more reactive electrophile (the ester) from the stable carboxylic acid. This ester readily reacts with the nucleophilic hydrazine to form the hydrazide intermediate. The hydrazide can then be condensed with a wide variety of aldehydes or ketones to rapidly generate a library of derivatives for structure-activity relationship (SAR) studies.

Diagram 3: A modern generalized workflow for synthesizing pyrazine amide derivatives.

Beyond Tuberculosis: An Expanding Therapeutic Landscape

While the fame of pyrazine carboxylic acids is built on their anti-TB activity, the pyrazine scaffold is a privileged structure found in numerous other therapeutic agents and biologically active compounds.[25][26] Research has demonstrated that derivatives of pyrazine carboxylic acid possess a wide spectrum of pharmacological activities.[1][3][[“]]

Compound Class/Drug Core Structure Therapeutic Application/Activity Key References
Pyrazinamide Pyrazine-2-carboxamideFirst-line anti-tuberculosis agent[12][13][17]
Bortezomib Pyrazine-containing boronic acidProteasome inhibitor for multiple myeloma[25]
Favipiravir Substituted pyrazine carboxamideAntiviral (RNA polymerase inhibitor)[25]
Amiloride Pyrazine-guanidine derivativePotassium-sparing diuretic[25]
Substituted Amides Various substituted pyrazine-2-carboxamidesAntimycobacterial, antifungal, photosynthesis inhibition[28]
Cinnamic Acid Hybrids Cinnamic acid linked to pyrazineNeurovascular protection, potential anticancer[1]

This diversity highlights the chemical tractability and versatility of the pyrazine core. The ability of the pyrazine nitrogens to act as hydrogen bond acceptors and the planarity of the ring allow these molecules to fit into a variety of enzyme active sites and protein-protein interfaces, leading to a broad range of biological effects.[1]

Conclusion and Future Perspectives

The journey of pyrazine carboxylic acids from their initial synthesis to their status as indispensable therapeutic agents is a testament to the power of chemical exploration and the occasional role of serendipity in scientific discovery. The story of pyrazinamide, in particular, underscores the importance of pursuing compounds with unconventional activity profiles. Its unique pH-dependent, sterilizing action against semi-dormant mycobacteria filled a critical gap in tuberculosis treatment that remains vital today.

Current research continues to build on this legacy. The elucidation of pyrazinamide's complex mechanism of action provides new targets for drug development aimed at overcoming resistance. Furthermore, the synthesis of novel pyrazine carboxylic acid derivatives is a burgeoning field, with promising leads in oncology, virology, and inflammatory diseases.[1][3] As synthetic methodologies become more sophisticated and our understanding of molecular biology deepens, the pyrazine carboxylic acid scaffold is poised to remain a highly valuable platform for the discovery of next-generation therapeutics.

References

A Comprehensive Guide to the Safe Handling of Fluorinated Carboxylic Acids in Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Dual Nature of Fluorinated Carboxylic Acids

The strategic incorporation of fluorine into molecular structures has become a cornerstone of modern drug discovery and materials science. Fluorinated carboxylic acids (FCAs) are a pivotal class of compounds in this field, prized for their ability to modulate properties like metabolic stability, lipophilicity, and binding affinity. However, the very chemical characteristics that make them invaluable—high electronegativity, the strength of the carbon-fluorine bond, and potent acidity—also necessitate a rigorous and informed approach to their handling.

This guide moves beyond a simple recitation of rules to provide a deep, scientifically-grounded framework for working safely with FCAs. We will explore the spectrum of hazards, from the acute, corrosive nature of short-chain acids like Trifluoroacetic Acid (TFA) to the chronic, systemic risks associated with long-chain, persistent compounds like Perfluorooctanoic Acid (PFOA). By understanding the causality behind safety protocols, researchers can build a self-validating system of safety that protects themselves, their colleagues, and the environment.

Section 1: Hazard Identification and Proactive Risk Assessment

A foundational principle of laboratory safety is that one cannot protect against a hazard that has not been identified. FCAs present a range of hazards that differ significantly based on their alkyl chain length.

The Spectrum of Hazards: From Acute to Chronic
  • Short-Chain Fluorinated Carboxylic Acids (e.g., Trifluoroacetic Acid - TFA): The primary hazards associated with short-chain FCAs are acute. TFA is a strong corrosive acid that can cause severe skin burns and serious eye damage upon contact.[1][2] Its vapor is also corrosive to the respiratory tract.[2] The immediate and severe tissue damage is the principal risk that must be mitigated. Although its acute toxicity is considered low, the corrosive effects are profound and can destroy tissue as it penetrates the skin.[2]

  • Long-Chain Perfluorinated Carboxylic Acids (e.g., Perfluorooctanoic Acid - PFOA): Long-chain PFCAs, often categorized as Per- and Polyfluoroalkyl Substances (PFAS), present a more insidious, chronic threat. These "forever chemicals" are characterized by their extreme persistence in the environment and their tendency to bioaccumulate.[3][4] The health risks associated with PFOA exposure are systemic and severe, including links to kidney and testicular cancer, thyroid disease, immune system dysfunction, and developmental issues.[3][4][5] The International Agency for Research on Cancer (IARC) classifies PFOA as "carcinogenic to humans (Group 1)".[6]

Table 1: Comparative Hazard Profile of TFA vs. PFOA
FeatureTrifluoroacetic Acid (TFA)Perfluorooctanoic Acid (PFOA)
Primary Hazard AcuteChronic
Physical State Colorless Liquid[7]White Powder[8]
Key Danger Severe Corrosivity; causes immediate, severe skin burns and eye damage.[1][2]Persistence, Bioaccumulation, and Systemic Toxicity (PBT).[3]
Health Effects Localized tissue destruction, respiratory tract irritation.[2]Carcinogenicity, reproductive and developmental toxicity, liver and immune system effects.[3][5][8]
Environmental Fate Miscible with water[7]; not considered a persistent environmental pollutant.Extremely persistent ("forever chemical"), bioaccumulates in organisms.[3][4]
Regulatory Status Regulated as a corrosive hazardous material.[1][9]Classified as a Substance of Very High Concern; use is highly restricted.[3][6]
The Risk Assessment Workflow

A systematic risk assessment is not a bureaucratic hurdle; it is a critical scientific process. Before any new procedure involving an FCA is undertaken, a thorough risk assessment must be performed and documented. This process ensures that controls are matched to the specific hazards of the compound and the experimental procedure.

RiskAssessment A 1. Identify Hazards (e.g., Corrosivity, Toxicity, Persistence) B 2. Assess Exposure (Inhalation, Dermal, Ingestion; Quantity & Frequency) A->B C 3. Characterize Risk (Evaluate Severity & Likelihood) B->C D 4. Implement Controls (Engineering, Administrative, PPE) C->D E 5. Review & Refine (Monitor Effectiveness, Update Protocol) D->E E->A For New/ Modified Procedures

Caption: Risk Assessment Workflow for FCAs.

Section 2: The Hierarchy of Controls: Engineering and Administrative Safeguards

The most effective safety measures are those that are engineered into the environment and work procedures, minimizing the potential for human error. Personal Protective Equipment (PPE) is essential, but it is the last line of defense.

Engineering Controls: Your Primary Shield

Engineering controls are physical changes to the workplace that isolate workers from hazards.

  • Chemical Fume Hoods: All work with FCAs, whether solid or liquid, must be conducted in a properly functioning chemical fume hood.[10] This is non-negotiable. The hood contains vapors and dust, protecting the user from inhalation exposure, which is a primary risk for corrosive materials like TFA.[2]

  • Ventilation Systems: The laboratory must have a well-designed ventilation system that maintains negative pressure relative to adjacent non-laboratory areas, ensuring contaminants do not escape the lab environment.[11][12]

  • Safety Showers and Eyewash Stations: These must be readily accessible and tested regularly.[12][13] In the event of a splash, immediate and copious flushing is the most critical first aid step.[1][14]

Administrative Controls: Structuring Safety into Your Workflow

Administrative controls are the work practices and procedures that reduce the duration, frequency, and severity of exposure to hazardous chemicals.

  • Designated Areas: Establish clearly marked "Designated Areas" for handling highly toxic compounds like PFOA. These areas should have restricted access and specific containment and decontamination protocols.[12]

  • Standard Operating Procedures (SOPs): Detailed, written SOPs are required for all procedures involving FCAs. These SOPs should incorporate the findings of the risk assessment and detail every step from preparation to waste disposal.

  • Chemical Labeling: All containers of FCAs must be clearly labeled according to the Globally Harmonized System (GHS), including the chemical name, hazard pictograms, and signal words.[12]

  • Safety Data Sheets (SDS): An SDS for every FCA must be readily available to all personnel.[15] The SDS provides critical information on hazards, handling, storage, and emergency measures.[1][7][9]

Section 3: Personal Protective Equipment (PPE): The Final Barrier

When engineering and administrative controls cannot eliminate all risk of exposure, PPE is required. The selection of PPE must be based on the specific hazards of the FCA and the procedure being performed.

Table 2: PPE Selection Guide for Fluorinated Carboxylic Acids
TaskMinimum Eye/Face ProtectionMinimum Hand ProtectionBody Protection
Weighing Solid FCA (e.g., PFOA) Chemical splash goggles.[16]Nitrile or butyl rubber gloves.[17]Lab coat.
Transferring/Pouring Liquid FCA (e.g., TFA) Chemical splash goggles AND a full face shield.[16][18]Double-gloving with nitrile or butyl rubber gloves.[19]Chemical-resistant apron over a lab coat.[16][20]
Working with Dilute Solutions (<1%) Chemical splash goggles.[16]Nitrile gloves.[17]Lab coat.
Cleaning up a Small Spill Chemical splash goggles and face shield.[16]Heavy-duty nitrile or butyl rubber gloves.[17]Chemical-resistant apron over a lab coat.[20]

Causality: A face shield is required in addition to goggles when handling concentrated or volatile acids like TFA because goggles alone do not protect the face from splashes.[16] Double-gloving provides an extra layer of protection and allows for the safe removal of a contaminated outer glove without exposing the skin.

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) A1 1. Perform Hand Hygiene A2 2. Don Lab Coat/Apron A1->A2 A3 3. Don Goggles/Face Shield A2->A3 A4 4. Don Gloves (Pull over cuffs of coat) A3->A4 B1 1. Remove Gloves (Clean to Dirty) B2 2. Remove Lab Coat/Apron (Turn inside out) B1->B2 B3 3. Perform Hand Hygiene B2->B3 B4 4. Remove Goggles/Face Shield B3->B4 B5 5. Perform Hand Hygiene B4->B5

Caption: PPE Donning and Doffing Sequence.

Section 4: Protocols for Safe Handling, Storage, and Disposal

Adherence to validated protocols is paramount for ensuring safety and experimental integrity.

Experimental Protocol: Safe Handling and Dilution of Trifluoroacetic Acid (TFA)
  • Preparation: Don all required PPE (double gloves, lab coat, chemical apron, splash goggles, face shield). Ensure the chemical fume hood sash is at the appropriate height and airflow is verified.

  • Staging: Place a magnetic stir plate and a beaker of appropriate size containing the diluent (e.g., water) inside the fume hood. Secure the original TFA container in the hood.

  • Aliquotting: Use a compatible pipette or graduated cylinder to measure the required volume of TFA. Perform all transfers over a secondary containment tray to catch any drips.

  • Dilution: Crucially, always add acid to the diluent (e.g., water), never the other way around. Add the measured TFA slowly to the stirring diluent to dissipate the heat generated from the exothermic reaction.[20]

  • Closure and Cleaning: Securely cap the original TFA container immediately after use. Rinse any contaminated reusable glassware three times with a suitable solvent within the fume hood, collecting the rinsate as hazardous waste.

  • Post-Procedure: Wipe down the work surface in the fume hood. Doff PPE according to the correct procedure and wash hands thoroughly.

Storage Protocol
  • Segregation: Store FCAs in a dedicated, labeled "Corrosives - Acid" cabinet.[21] They must be stored separately from bases, oxidizing agents, and reducing agents to prevent violent reactions.[1][21][22]

  • Containment: All FCA containers must be stored within secondary containment, such as a plastic tub or tray, capable of holding the entire volume of the largest container.[21]

  • Ventilation: The storage area must be cool, dry, and well-ventilated.[12][15]

  • Container Integrity: Ensure containers are tightly sealed to prevent vapor leakage and are inspected regularly for signs of degradation.[21]

Waste Disposal Protocol
  • Collection: All waste containing FCAs (including rinsate, contaminated solids, and used PPE) must be collected in clearly labeled, compatible hazardous waste containers.[19]

  • Segregation: Do not mix FCA waste with other incompatible waste streams (e.g., basic waste, solvent waste).[12]

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name(s) of the contents, and the associated hazards (e.g., "Corrosive," "Toxic").

  • Disposal: Dispose of the waste through your institution's Environmental Health & Safety (EHS) office according to all local, state, and federal regulations. Never pour FCAs down the drain.[12]

Section 5: Emergency Procedures: A Plan for When Things Go Wrong

Preparedness is the key to mitigating the consequences of an accident.

Spill Response

The response to a chemical spill is dictated by its size and the hazard of the material.

SpillResponse start Chemical Spill Occurs decision1 Is the spill large (>1L), highly toxic, or are you unsure/uncomfortable? start->decision1 major_spill MAJOR SPILL PROTOCOL 1. Alert others & Evacuate area. 2. Close doors behind you. 3. Call Emergency Services (911). 4. Report location, chemical, & quantity. decision1->major_spill Yes minor_spill MINOR SPILL PROTOCOL decision1->minor_spill No minor_steps 1. Alert others in the lab. 2. Don appropriate PPE. 3. Confine spill with absorbent dikes. 4. Neutralize with sodium bicarbonate. 5. Absorb with inert material. 6. Collect waste in a sealed container. 7. Decontaminate the area. 8. Report incident to supervisor. minor_spill->minor_steps

Caption: Decision Tree for Chemical Spill Response.

First Aid for FCA Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes, removing all contaminated clothing while under an emergency shower.[14][23] Seek immediate medical attention.[1][7] Do not attempt to neutralize the acid on the skin.[14]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[1][7] Remove contact lenses if possible. Seek immediate medical attention.[22]

  • Inhalation: Move the affected person to fresh air.[7][19] If they are having difficulty breathing, call for immediate medical assistance.

  • Ingestion: Do NOT induce vomiting.[22] Rinse the mouth with water and call a poison control center or seek immediate medical attention.[14][22]

References

A Comprehensive Technical Guide to 6-(Trifluoromethyl)pyrazine-2-carboxylic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 6-(Trifluoromethyl)pyrazine-2-carboxylic Acid in Modern Chemistry

This compound, identified by its CAS number 1060812-74-9, is a heterocyclic building block of significant interest in the fields of medicinal chemistry and materials science. Its unique structural features—a pyrazine ring functionalized with a carboxylic acid and a trifluoromethyl group—confer valuable properties that make it a sought-after intermediate in the synthesis of complex molecules. The electron-withdrawing nature of the trifluoromethyl group can enhance the metabolic stability and binding affinity of derivative compounds, while the carboxylic acid moiety provides a versatile handle for further chemical modifications. This guide offers an in-depth exploration of the commercial landscape, quality control standards, synthetic accessibility, and strategic applications of this important chemical entity.

Commercial Availability and Supplier Overview

The accessibility of high-quality starting materials is a critical first step in any research and development endeavor. This compound is available from a range of commercial suppliers, catering to needs from discovery-phase research to larger-scale synthetic campaigns. The following table provides a comparative overview of prominent suppliers and their typical product specifications. It is imperative for researchers to request lot-specific Certificates of Analysis (CoA) to verify purity and characterization data before use.

SupplierCatalog NumberPurity SpecificationAnalytical Methods Mentioned
Biosynth KSB81274Inquire for detailsNot specified on product page
BLD Pharm BD138338Inquire for detailsNMR, HPLC, LC-MS, UPLC
Alchem Pharmtech Y-00400≥98%Not specified on product page
AbacipharmTech ABA2095Inquire for detailsNot specified on product page
ChemScene CS-0499378Inquire for detailsNot specified on product page

Note: Purity and available quantities are subject to batch-to-batch variability. Always consult the supplier for the most current information.

Quality Control and Analytical Characterization: A Self-Validating System

Ensuring the identity and purity of this compound is paramount for the reproducibility and success of subsequent synthetic steps. A thorough analytical characterization serves as a self-validating system for the material's quality.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy are fundamental techniques for confirming the molecular structure of this compound.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyrazine ring. Their chemical shifts and coupling constants are indicative of their positions relative to the electron-withdrawing substituents. The carboxylic acid proton will typically appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR: The carbon NMR spectrum will reveal signals for all six carbon atoms in the molecule. The carbon of the trifluoromethyl group will exhibit a characteristic quartet due to coupling with the three fluorine atoms. The chemical shifts of the pyrazine ring carbons are influenced by the positions of the substituents.

Chromatographic and Mass Spectrometric Analysis

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely employed to assess the purity of the compound.

  • HPLC: An HPLC analysis, typically using a reversed-phase column, will indicate the presence of any impurities. The purity is often reported as a percentage of the area of the main peak relative to the total peak area.

  • LC-MS: This technique couples the separation power of HPLC with the mass detection capabilities of mass spectrometry, providing confirmation of the molecular weight of the target compound and allowing for the identification of potential impurities.

Synthetic Pathways and Methodologies

While many researchers will opt to purchase this compound commercially, an understanding of its synthesis is valuable for troubleshooting and for potential in-house preparation. The synthesis of pyrazine derivatives often involves the condensation of 1,2-dicarbonyl compounds with 1,2-diamines. For trifluoromethyl-substituted pyrazines, a common strategy involves the use of a trifluoromethyl-containing building block.

A plausible synthetic route, based on established pyrazine synthesis methodologies, is outlined below. This should be considered a general protocol and may require optimization.

Illustrative Synthetic Workflow

G A Trifluoroacetic Anhydride C Ethyl 2,2-dihydroxy-4,4,4-trifluorobutanoate A->C Reaction B Ethyl Glyoxylate B->C E Ethyl 2-amino-4,4,4-trifluorobut-2-enoate C->E Reaction D Ammonia D->E G Ethyl 6-(trifluoromethyl)pyrazine-2-carboxylate E->G Condensation F Glyoxal F->G I This compound G->I Saponification H Hydrolysis (e.g., LiOH) H->I

Caption: A generalized synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Hypothetical)
  • Synthesis of the Enamine Intermediate: Reacting a suitable trifluoromethyl-containing 1,3-dicarbonyl equivalent with an amino group source to form a reactive enamine.

  • Cyclization/Condensation: Condensation of the enamine intermediate with a 1,2-dicarbonyl compound, such as glyoxal, to form the pyrazine ring.

  • Oxidation (if necessary): Depending on the specific precursors and reaction conditions, an oxidation step may be required to aromatize the dihydropyrazine intermediate to the pyrazine.

  • Hydrolysis: Saponification of the ester group (if the synthesis was performed on an ester derivative) to yield the final carboxylic acid.

  • Purification: Purification of the final product is typically achieved through recrystallization or column chromatography.

Applications in Drug Discovery and Medicinal Chemistry

The unique electronic properties imparted by the trifluoromethyl group make this compound a valuable building block in the design of novel therapeutic agents. The pyrazine core is a recognized pharmacophore present in numerous biologically active molecules.

Role as a Key Intermediate

Several patents and research articles highlight the use of pyrazine-2-carboxylic acid derivatives in the development of new drugs. While specific examples directly citing this compound can be proprietary, the broader class of compounds is well-represented in the literature. For instance, pyrazinecarboxamide derivatives have been investigated as cannabinoid receptor 1 (CB1) antagonists, which have potential applications in the treatment of obesity and related metabolic disorders. Furthermore, the pyrazine scaffold is found in various antiviral and anticancer agents. The incorporation of a trifluoromethyl group can modulate a compound's pharmacokinetic properties, such as metabolic stability and membrane permeability, which are critical considerations in drug design.

Logical Flow of Application in a Research Context

G A This compound D Library of Pyrazinecarboxamides A->D Reacts with B Amide Coupling C Diverse Amine Building Blocks C->D E High-Throughput Screening D->E Screened in F Identification of 'Hits' E->F Leads to G Lead Optimization F->G Undergoes H Preclinical Candidate G->H Results in

Caption: Application of this compound in a drug discovery cascade.

Conclusion and Future Outlook

This compound stands as a strategically important building block for the modern chemist. Its commercial availability, coupled with its desirable physicochemical properties, ensures its continued use in the pursuit of novel pharmaceuticals and advanced materials. Researchers utilizing this compound are advised to rigorously verify the quality of their starting materials through comprehensive analytical techniques. As synthetic methodologies evolve and our understanding of structure-activity relationships deepens, the innovative applications of this versatile molecule are poised to expand, further solidifying its role in scientific advancement.

The Synthetic Keystone: A Technical Guide to 6-(Trifluoromethyl)pyrazine-2-carboxylic Acid in Modern Drug Discovery and Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive review of the synthesis, applications, and biological significance of 6-(trifluoromethyl)pyrazine-2-carboxylic acid. This fluorinated heterocyclic compound has emerged as a critical building block in medicinal chemistry and agrochemical development, primarily due to the unique physicochemical properties imparted by the trifluoromethyl group, which can enhance metabolic stability, binding affinity, and lipophilicity of derivative molecules. This document will detail established synthetic routes, explore its utility as a key intermediate in the creation of a diverse range of biologically active molecules, and delve into the pharmacological and pesticidal activities of its derivatives, including their roles as enzyme inhibitors and modulators of biological pathways. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this versatile chemical scaffold.

Introduction: The Strategic Importance of Fluorinated Pyrazines

The incorporation of fluorine into organic molecules is a well-established strategy in modern drug and agrochemical design. The trifluoromethyl group (CF3), in particular, is prized for its ability to modulate a molecule's electronic properties, lipophilicity, and metabolic stability. When appended to a pyrazine ring, a nitrogen-containing heterocycle prevalent in biologically active compounds, the resulting scaffold offers a unique combination of properties. This compound stands out as a particularly valuable synthon, providing a reactive handle (the carboxylic acid) for further chemical modification while retaining the influential trifluoromethyl-pyrazine core.

The pyrazine nucleus itself is found in numerous natural products and approved pharmaceuticals, recognized for its ability to participate in hydrogen bonding and other non-covalent interactions within biological systems.[1] The addition of a trifluoromethyl group can significantly enhance the biological activity of the parent molecule. This guide will provide an in-depth exploration of the synthesis and derivatization of this compound, highlighting its pivotal role in the development of novel therapeutic agents and crop protection solutions.

Synthesis of this compound: A Practical Approach

The direct synthesis of this compound is not extensively detailed in the literature as a standalone procedure. However, a highly efficient and safe synthesis of its ethyl ester, ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate, has been reported, which can be readily hydrolyzed to the desired carboxylic acid.[2][3] This two-step approach is currently the most practical route for obtaining the title compound.

Step 1: Synthesis of Ethyl 3-(Trifluoromethyl)pyrazine-2-carboxylate

A robust one-pot synthesis starting from ethyl 4,4,4-trifluoro-3-oxobutanoate has been developed, avoiding the use of hazardous reagents like sodium azide.[3] The key steps involve the formation of an oxime intermediate, followed by cyclization and aromatization.

Experimental Protocol:

  • Oxime Formation: Ethyl 4,4,4-trifluoro-3-oxobutanoate is reacted with a nitrosating agent, such as butyl nitrite, in the presence of an acid catalyst (e.g., benzoic acid) to yield ethyl 4,4,4-trifluoro-2-(hydroxyimino)-3-oxobutanoate.

  • Cyclization and Dehydration: The resulting oxime is then treated with ethylenediamine in the presence of a phosphite (e.g., triethyl phosphite) and an excess of a carboxylic acid (e.g., benzoic acid) in a suitable solvent like pyridine or picoline. This facilitates the cyclization to a dihydropyrazine intermediate.

  • Aromatization: The intermediate is then aromatized to the final product, ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate, using an oxidizing agent such as bromine.

Synthesis_Step1 start Ethyl 4,4,4-trifluoro-3-oxobutanoate oxime Ethyl 4,4,4-trifluoro-2-(hydroxyimino)-3-oxobutanoate start->oxime Butyl nitrite, Benzoic acid dihydropyrazine Dihydropyrazine Intermediate oxime->dihydropyrazine Ethylenediamine, Triethyl phosphite, Benzoic acid, Picoline product Ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate dihydropyrazine->product Bromine (Oxidation) Hydrolysis ester Ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate carboxylate_salt Sodium 6-(trifluoromethyl)pyrazine-2-carboxylate ester->carboxylate_salt 1. NaOH (aq) acid This compound carboxylate_salt->acid 2. HCl (aq) Amide_Synthesis acid This compound acyl_chloride 6-(Trifluoromethyl)pyrazine-2-carbonyl chloride acid->acyl_chloride SOCl2 or (COCl)2 amide Substituted Amide Derivative acyl_chloride->amide amine R1R2NH amine->amide Base

References

Unlocking the Potential of the Pyrazine Core: A Technical Guide to Novel Research Directions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Pyrazine Scaffold

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, represents a cornerstone in modern chemical research. Its unique electronic properties, structural rigidity, and capacity for diverse substitutions make it a privileged scaffold in both medicinal chemistry and materials science. This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of promising research directions for novel pyrazine compounds, moving beyond established applications to highlight emerging opportunities and innovative methodologies. We will delve into the causal reasoning behind experimental designs and provide actionable protocols to empower the next wave of discovery.

I. Medicinal Chemistry: Targeting Complex Diseases with Precision

The inherent features of the pyrazine nucleus, such as its ability to participate in hydrogen bonding and π-stacking interactions, make it an ideal framework for designing targeted therapeutics.[1] Current research is moving towards developing pyrazine derivatives with high specificity for challenging disease targets.

A. The Next Frontier in Oncology: Beyond Broad-Spectrum Kinase Inhibition

While pyrazine-based compounds have shown success as kinase inhibitors, future research should focus on developing agents with novel mechanisms of action and those that target specific nodes in cancer signaling pathways.[2]

1. Targeting the mTOR Pathway with Novel Scaffolds:

The mammalian target of rapamycin (mTOR) is a critical regulator of cell growth and proliferation, and its dysregulation is a hallmark of many cancers.[1] Novel pyrazino[2,3-b]pyrazines have been identified as potent inhibitors of the mTOR/PI3K/Akt pathway.[3][4]

  • Research Direction: The development of next-generation mTOR inhibitors should focus on achieving selectivity for mTORC1 or mTORC2 complexes to minimize off-target effects. Furthermore, exploring dual mTOR/PI3K inhibitors with optimized pharmacokinetic profiles remains a high-priority area.

  • Experimental Protocol: In Vitro mTOR Kinase Assay:

    • Objective: To determine the IC50 value of a novel pyrazine compound against mTOR kinase.

    • Materials: Recombinant human mTOR protein, ATP, substrate peptide (e.g., a 4E-BP1 fragment), test compound, kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

    • Procedure: a. Prepare a serial dilution of the test pyrazine compound. b. In a 384-well plate, add the mTOR enzyme to the assay buffer. c. Add the diluted test compound and incubate for a predefined period (e.g., 15 minutes) to allow for binding. d. Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP. e. Incubate for a specific time (e.g., 60 minutes) at room temperature. f. Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

    • Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.[5][6]

2. Covalent Inhibition: A Strategy for Potent and Sustained Action:

Covalent inhibitors, which form a permanent bond with their target protein, offer the potential for increased potency and prolonged duration of action. The pyrazine scaffold can be functionalized with reactive moieties ("warheads") to enable covalent targeting of specific amino acid residues, such as cysteine, in the active site of kinases.

  • Research Direction: A promising avenue is the design of pyrazine-based covalent inhibitors for kinases implicated in drug resistance, such as mutant forms of EGFR and BTK. The key challenge lies in balancing reactivity to ensure target specificity while minimizing off-target covalent modifications.

B. Addressing Neurodegenerative Diseases: A Multifaceted Approach

The complex pathology of neurodegenerative disorders like Alzheimer's disease (AD) necessitates the development of multifunctional agents that can address multiple disease aspects simultaneously.[7]

  • Research Direction: Novel pyrazine derivatives that combine antioxidant properties, metal chelation capabilities, and the ability to inhibit beta-amyloid (Aβ) aggregation and tau hyperphosphorylation are highly sought after.[7] The development of pyrazine-based fluorescent probes for imaging Aβ plaques and neurofibrillary tangles is another critical area of research.[8]

  • Experimental Workflow: Assessing Pyrazine Compounds in AD Models

    G A Synthesis & Characterization of Novel Pyrazine Derivatives B In Vitro Assays: - Aβ Aggregation Inhibition - Tau Hyperphosphorylation Assay - Antioxidant Capacity (e.g., ORAC) - Metal Chelation Studies A->B Initial Screening C Cell-Based Assays: - Neuroprotection against  Aβ-induced toxicity in  SH-SY5Y cells B->C Lead Candidate Selection D In Vivo Studies in Transgenic Mouse Models of AD (e.g., 5XFAD) C->D Preclinical Evaluation E Histological Analysis of Brain Tissue: - Plaque and Tangle Load - Neuroinflammation Markers D->E F Behavioral Tests: - Morris Water Maze - Y-Maze D->F

    Caption: Workflow for evaluating novel pyrazine compounds in Alzheimer's disease research.

  • Protocol Highlight: Immunohistochemical Analysis of Mouse Brain Tissue:

    • Following perfusion and fixation, embed the mouse brain in paraffin and prepare serial sections.[9][10][11]

    • Perform antigen retrieval to expose target epitopes.

    • Incubate the sections with primary antibodies against Aβ (e.g., 6E10) and phosphorylated tau (e.g., AT8).

    • Apply a secondary antibody conjugated to a fluorescent marker or an enzyme for colorimetric detection.

    • Image the stained sections using fluorescence or bright-field microscopy.

    • Quantify the plaque and tangle burden using stereological methods.[9][10][11]

II. Materials Science: Engineering Functional Molecules for Advanced Applications

The tunable electronic properties and rigid structure of the pyrazine core make it an excellent building block for novel organic materials with applications in electronics, sensing, and catalysis.[12]

A. Pyrazine-Based Metal-Organic Frameworks (MOFs) for Catalysis and Sensing

MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. Pyrazine-based ligands can introduce nitrogen atoms into the framework, creating active sites for catalysis and enhancing guest-molecule interactions for sensing applications.[13]

  • Research Direction: A key area of exploration is the synthesis of pyrazine-functionalized MOFs with tailored pore environments for selective gas adsorption and separation (e.g., CO2 capture).[3] Another exciting direction is the development of pyrazine-based MOFs as catalysts for organic transformations, leveraging the Lewis basicity of the pyrazine nitrogen atoms.

  • Synthesis and Characterization of a Pyrazine-Based MOF:

StepProcedurePurposeCharacterization Technique
1. Synthesis Solvothermal reaction of a metal salt (e.g., Zn(NO3)2·6H2O) and a pyrazine-containing ligand (e.g., 2,5-diaminopyrazine) in a suitable solvent (e.g., DMF).[3]To form the crystalline MOF structure.Single-crystal X-ray Diffraction
2. Activation Soaking the as-synthesized MOF in a fresh solvent to remove unreacted starting materials and guest molecules from the pores.To create an accessible porous network.Thermogravimetric Analysis (TGA)
3. Porosity Analysis Measuring the nitrogen adsorption-desorption isotherm at 77 K.To determine the surface area and pore size distribution.BET Analysis
4. Catalytic Testing Performing a model catalytic reaction (e.g., Knoevenagel condensation) in the presence of the activated MOF.To evaluate the catalytic activity and reusability.Gas Chromatography (GC) or NMR
B. Pyrazine Derivatives in Organic Electronics: The Future of Displays and Lighting

The electron-deficient nature of the pyrazine ring makes it a valuable component in organic light-emitting diodes (OLEDs) and conductive polymers.

  • Research Direction: For OLEDs, the focus is on designing novel pyrazine-based emitters that exhibit high quantum yields and long operational lifetimes, particularly in the blue and deep-red regions of the spectrum.[14][15] In the realm of conductive polymers, incorporating pyrazine units into the polymer backbone can modulate the electronic properties and enhance charge transport.[16]

  • Experimental Workflow: Fabrication and Testing of a Pyrazine-Based OLED

    G cluster_0 Device Fabrication cluster_1 Device Characterization A Substrate Cleaning (ITO-coated glass) B Deposition of Hole Injection & Transport Layers A->B C Deposition of Emissive Layer (Pyrazine Derivative) B->C D Deposition of Electron Transport & Injection Layers C->D E Cathode Deposition (e.g., Al) D->E F Current-Voltage-Luminance (J-V-L) Measurements E->F G Electroluminescence (EL) Spectrum Measurement F->G H External Quantum Efficiency (EQE) Calculation F->H I Lifetime Testing F->I

    Caption: A streamlined workflow for the fabrication and characterization of pyrazine-based OLEDs.

III. Computational Chemistry: Accelerating Discovery through In Silico Modeling

Computational methods are indispensable tools for rationalizing structure-activity relationships (SAR) and predicting the properties of novel pyrazine compounds, thereby accelerating the design-synthesis-test cycle.

A. QSAR Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models mathematically correlate the structural or physicochemical properties of a series of compounds with their biological activity.

  • Research Direction: The development of robust and predictive QSAR models for various biological activities of pyrazine derivatives (e.g., kinase inhibition, cytotoxicity) can guide the design of more potent and selective compounds.

  • Step-by-Step Guide to QSAR Modeling:

    • Data Set Preparation: Compile a dataset of pyrazine derivatives with their experimentally determined biological activities (e.g., IC50 values).[17][18]

    • Descriptor Calculation: Calculate a variety of molecular descriptors (e.g., topological, electronic, steric) for each compound using software like ChemDraw or RDKit.[19]

    • Data Splitting: Divide the dataset into a training set for model development and a test set for external validation.

    • Model Building: Use statistical methods such as multiple linear regression (MLR) or machine learning algorithms (e.g., random forest, support vector machines) to build the QSAR model.[20]

    • Model Validation: Assess the statistical significance and predictive power of the model using various metrics (e.g., R², Q², RMSE).[20]

B. Density Functional Theory (DFT) for Mechanistic Insights

DFT calculations provide a powerful means to investigate the electronic structure, reactivity, and spectroscopic properties of pyrazine compounds at the atomic level.

  • Research Direction: DFT can be employed to elucidate the binding modes of pyrazine-based inhibitors with their protein targets, calculate reaction barriers in MOF-catalyzed reactions, and predict the photophysical properties of new OLED emitters.[21][22]

  • Workflow for DFT Calculations:

    • Structure Optimization: Build the 3D structure of the pyrazine molecule and optimize its geometry using a suitable functional and basis set (e.g., B3LYP/6-31G(d)).[23]

    • Property Calculation: Perform single-point energy calculations to determine electronic properties such as HOMO-LUMO energies, molecular electrostatic potential (MEP), and natural bond orbital (NBO) analysis.[24][25]

    • Interaction Studies: For inhibitor-protein interactions, perform docking simulations followed by DFT calculations on the binding pocket to refine the binding energies and identify key interactions.

IV. High-Throughput Screening (HTS): Navigating Chemical Space Efficiently

HTS enables the rapid screening of large libraries of compounds to identify "hits" with desired biological activity.

  • Research Direction: The development of robust and miniaturized HTS assays is crucial for efficiently screening pyrazine libraries against novel biological targets.

  • Case Study: HTS for Pyrazine-Based Kinase Inhibitors

    • Library: A diverse library of pyrazine derivatives.

    • Assay: A biochemical kinase assay in a 384- or 1536-well plate format, as described in Section I.A.1.[26]

    • Screening: The library is screened at a single high concentration (e.g., 10 µM) to identify primary hits.

    • Hit Confirmation: Primary hits are re-tested to confirm their activity.

    • Dose-Response: Confirmed hits are tested in a dose-response format to determine their potency (IC50).

    • SAR Analysis: The results are analyzed to identify structure-activity relationships that can guide the synthesis of more potent analogs.[27]

Conclusion and Future Outlook

The pyrazine scaffold continues to be a fertile ground for chemical innovation. The research directions outlined in this guide represent just a fraction of the possibilities. Future advancements will likely involve the integration of artificial intelligence and machine learning for de novo drug design, the development of pyrazine-based theranostics that combine diagnostic and therapeutic functions, and the creation of "smart" materials with responsive properties. By embracing interdisciplinary collaboration and leveraging advanced methodologies, the scientific community can continue to unlock the vast potential of novel pyrazine compounds to address critical challenges in medicine and technology.

References

Methodological & Application

Application Note & Protocol: Amide Coupling with 6-(Trifluoromethyl)pyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Electron-Deficient Heterocycles

6-(Trifluoromethyl)pyrazine-2-carboxylic acid is a valuable building block in medicinal chemistry and drug development. Its rigid heterocyclic scaffold, combined with the strongly electron-withdrawing trifluoromethyl group, provides a unique vector for molecular exploration. However, these same electronic properties present a distinct challenge for one of the most fundamental transformations in drug discovery: amide bond formation.

The pyrazine ring nitrogens and the -CF₃ group significantly reduce the electron density of the carboxylic acid, rendering it less nucleophilic. This inherent electronic deficiency can make the initial activation step of the amide coupling sluggish and can lead to lower yields or failed reactions when using standard coupling protocols.[1][2] This guide provides a detailed analysis of reagent selection and offers two robust, field-proven protocols for the successful coupling of this challenging substrate.

Mechanism, Causality, and Reagent Selection

The formation of an amide bond proceeds via the activation of the carboxylic acid to generate a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine.[3][4] The efficiency of this process hinges on the choice of coupling reagent.

  • The Activation Step: A base, typically a non-nucleophilic amine like N,N-diisopropylethylamine (DIPEA), deprotonates the carboxylic acid.[5][6] The resulting carboxylate attacks the coupling reagent to form a highly reactive acyl-substituted intermediate (e.g., an O-acylisourea or an active ester).[5][7]

  • Nucleophilic Attack: The amine partner attacks the activated carbonyl, forming a tetrahedral intermediate which then collapses to the stable amide bond, releasing the coupling agent byproduct.

For an electron-deficient acid like this compound, the initial activation is the critical, often rate-limiting, step. Therefore, highly efficient coupling reagents are required.

Recommended Reagent Classes:

  • Uronium/Guanidinium Salts (e.g., HATU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are among the most effective for difficult couplings.[7][8] They react with the carboxylate to form a highly reactive OAt-active ester.[5][7] The reaction is rapid, and the neighboring pyridine nitrogen in the HOAt byproduct is thought to stabilize the transition state, further accelerating the reaction.[7]

  • Phosphonic Anhydrides (e.g., T3P®): Propylphosphonic anhydride (T3P®) is another excellent choice, particularly for large-scale synthesis and substrates prone to racemization.[9][10][11] It activates the carboxylic acid by forming a mixed anhydride intermediate.[9][12] A key advantage of T3P® is that its byproducts are water-soluble, allowing for a simple aqueous workup for their removal.[9][11][12]

The following DOT script visualizes the generalized mechanism.

AmideCoupling cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack Acid R-COOH (Pyrazine-CF3-COOH) ActivatedIntermediate Activated Intermediate (e.g., OAt-Ester) Acid->ActivatedIntermediate 1. Base 2. Coupling Reagent Base Base (e.g., DIPEA) CouplingReagent Coupling Reagent (HATU or T3P) AmideProduct Final Amide Product ActivatedIntermediate->AmideProduct + Amine (R'-NH2) Byproduct Byproducts (e.g., Tetramethylurea or Propanephosphonic acid) ActivatedIntermediate->Byproduct Amine Amine (R'-NH2)

General workflow for amide coupling.

Experimental Protocols

These protocols are designed as starting points and may require optimization based on the specific amine coupling partner. Always use anhydrous solvents and reagents to prevent hydrolysis of the activated intermediate.[13]

Protocol 1: HATU-Mediated Coupling

This method is highly reliable for a broad range of amines and is often the first choice for challenging couplings on a discovery scale.

Materials:

  • This compound

  • Amine of interest

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous NH₄Cl, Saturated aqueous NaHCO₃, Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Step-by-Step Procedure:

  • To a clean, dry flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Dissolve the acid in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.2 M.

  • Add HATU (1.1 eq) to the solution, followed by DIPEA (2.5 eq).[13]

  • Stir the mixture at room temperature for 15-30 minutes. This "pre-activation" step is crucial for forming the active ester.[13]

  • Add the amine (1.0-1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature. Monitor progress by TLC or LC-MS (typically complete within 1-4 hours).

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

  • Wash the organic layer sequentially with saturated aqueous NH₄Cl (1x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC as needed.

Protocol 2: T3P®-Mediated Coupling

This protocol is particularly advantageous for its mild conditions, low risk of epimerization, and simple, water-based workup to remove byproducts.[10][11] T3P® is often supplied as a 50% solution in a solvent like ethyl acetate or DMF.

Materials:

  • This compound

  • Amine of interest

  • T3P® (50% solution in ethyl acetate)

  • Pyridine or Triethylamine (TEA)

  • Anhydrous Ethyl Acetate (EtOAc) or Tetrahydrofuran (THF)

  • Saturated aqueous NaHCO₃, Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Step-by-Step Procedure:

  • In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq) and the amine (1.1 eq) in anhydrous ethyl acetate.

  • Add the base, such as pyridine or TEA (3.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the T3P® solution (1.5 eq) dropwise, keeping the internal temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS (typically 2-16 hours).

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x). The phosphonic acid byproducts are extracted into the aqueous phase.[9][12]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate.

  • Purify the residue by the appropriate method (e.g., flash chromatography).

Data Summary and Optimization

The choice of conditions can significantly impact reaction success. The following table provides a summary for quick reference and troubleshooting.

ParameterProtocol 1: HATUProtocol 2: T3P®Rationale & Optimization Notes
Coupling Reagent HATU (1.1 eq)T3P® (1.5 eq)HATU is highly reactive but moisture-sensitive. T3P® is robust, and byproducts are easily removed.[8][12]
Base DIPEA (2.5 eq)Pyridine / TEA (3.0 eq)A non-nucleophilic base is critical. DIPEA's steric bulk minimizes side reactions.[13] TEA is a suitable alternative for the T3P® protocol.
Solvent Anhydrous DMF, DCMAnhydrous EtOAc, THFPolar aprotic solvents are preferred.[6][7] DMF can help solubilize difficult substrates but requires higher temperatures for removal.
Temperature 0 °C to RT0 °C to RTStarting at 0 °C can help control exotherms and minimize side reactions, especially with sensitive substrates.[10][13]
Workup Aqueous wash sequencePrimarily aqueous NaHCO₃ washT3P®'s water-soluble byproducts simplify purification significantly.[9][11]

Troubleshooting Common Issues:

  • Low Yield: The primary cause is often incomplete activation of the carboxylic acid or the presence of water.[13] Ensure all reagents and solvents are anhydrous. Consider increasing the amount of coupling reagent to 1.5 equivalents. For very unreactive amines, switching to a more forcing protocol, such as conversion to the acyl fluoride, may be necessary.[2][14]

  • Side Reactions: If the amine is sensitive, epimerization can be a concern (especially with chiral amines). T3P® is noted for its low epimerization risk.[10][11] Running the reaction at lower temperatures can also mitigate this.[13]

The following DOT script illustrates the experimental decision workflow.

ProtocolWorkflow Start Start: 6-(CF3)Pyrazine-2-COOH + Amine ChooseProtocol Choose Protocol Start->ChooseProtocol HATU_Protocol Protocol 1: HATU (High Reactivity, General Use) ChooseProtocol->HATU_Protocol Small Scale / Max Reactivity T3P_Protocol Protocol 2: T3P® (Easy Workup, Low Epimerization) ChooseProtocol->T3P_Protocol Scale-up / Chiral Substrate ReactionSetup Reaction Setup: - Anhydrous Solvent - Inert Atmosphere - Add Reagents HATU_Protocol->ReactionSetup T3P_Protocol->ReactionSetup Monitoring Monitor Reaction (TLC / LC-MS) ReactionSetup->Monitoring Workup Workup & Extraction Monitoring->Workup Complete Troubleshoot Low Yield or Side Reactions? Monitoring->Troubleshoot Incomplete / Messy Purification Purification (Chromatography) Workup->Purification Product Final Amide Product Purification->Product Troubleshoot->Workup No, Proceed Optimize Optimize: - Check Reagent Quality - Adjust Stoichiometry - Lower Temperature Troubleshoot->Optimize Yes Optimize->ReactionSetup Retry

Decision workflow for protocol selection and execution.

References

Application Notes & Protocols: Leveraging 6-(Trifluoromethyl)pyrazine-2-carboxylic Acid for Advanced Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has solidified its position as a cornerstone in modern medicinal chemistry, enabling the efficient exploration of chemical space to identify novel lead compounds.[1][2] This guide provides an in-depth technical overview and practical protocols for the strategic application of 6-(trifluoromethyl)pyrazine-2-carboxylic acid, a fragment uniquely positioned to accelerate drug discovery programs. We will explore the compelling scientific rationale for its use, detailing how the synergistic effects of the pyrazine core and the trifluoromethyl group can lead to the identification of high-quality, optimizable hits. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of innovative therapeutics.

Introduction: The Strategic Advantage of this compound in FBDD

The success of any FBDD campaign is contingent on the quality of the fragment library.[3] An ideal fragment should not only possess a high probability of binding to a diverse range of biological targets but also offer clear vectors for synthetic elaboration into more potent, drug-like molecules. This compound (Figure 1) is an exemplary fragment that embodies these principles.

Figure 1: Chemical Structure of this compound Molecular Formula: C₆H₃F₃N₂O₂ Molecular Weight: 192.09 g/mol CAS Number: 1060812-74-9[4][5][6]

This fragment is distinguished by two key structural features: the pyrazine ring and the trifluoromethyl (-CF₃) group.

  • The Pyrazine Scaffold: The pyrazine ring is a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-orientation.[7][8] This moiety is a common feature in numerous FDA-approved drugs and biologically active compounds.[7][9] Its nitrogen atoms can act as hydrogen bond acceptors, contributing to specific and high-quality interactions with protein targets.[8] The pyrazine core provides a rigid and synthetically tractable scaffold, offering well-defined vectors for subsequent fragment growing strategies.[10]

  • The Trifluoromethyl (-CF₃) Group: The incorporation of a trifluoromethyl group is a widely employed strategy in medicinal chemistry to enhance the drug-like properties of a molecule.[11][12] The -CF₃ group is highly electronegative and can significantly modulate the electronic properties of the pyrazine ring, potentially increasing binding affinity through favorable electrostatic interactions.[13][14] Furthermore, it is known to improve metabolic stability by blocking potential sites of oxidative metabolism, increase lipophilicity to enhance membrane permeability, and in some cases, improve solubility.[13][15] The trifluoromethyl group can also serve as a bioisostere for other chemical groups, such as a methyl or chloro group, allowing for fine-tuning of steric and electronic properties during lead optimization.[14]

The combination of these features in a low molecular weight fragment makes this compound a powerful tool for identifying and developing novel inhibitors for a wide range of protein targets.

The FBDD Workflow Using this compound

The application of this compound in an FBDD campaign follows a structured, multi-stage process. The goal is to identify its binding to a target of interest and then leverage this information to design more potent compounds.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Fragment-to-Lead Optimization A Fragment Library Screening (NMR or X-ray Crystallography) B Hit Confirmation & Deconvolution A->B Primary Hits C Orthogonal Biophysical Assay (e.g., SPR, TSA) B->C Validated Hits D Binding Affinity Determination (Kd) C->D E Structural Biology (Co-crystallization or NMR) D->E Characterized Hits F Structure-Guided Design (Growing, Linking, Merging) E->F G Synthesis of Analogs F->G H Iterative SAR Studies G->H H->F Optimization Cycles

Caption: FBDD workflow for this compound.

Protocols for Primary Fragment Screening

The initial step in an FBDD campaign is to screen a library of fragments to identify those that bind to the target protein. Due to the typically weak binding affinities of fragments, highly sensitive biophysical techniques are required.[16][17] Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the most robust and informative methods for this purpose.[18][19]

Protocol: NMR-Based Fragment Screening (Protein-Observed)

This protocol outlines the use of ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) NMR spectroscopy to detect the binding of this compound to a ¹⁵N-isotopically labeled target protein.

Rationale: Binding of a fragment to the protein will cause a chemical shift perturbation (CSP) in the signals of amino acid residues at or near the binding site.[20] This provides direct evidence of binding and localizes the interaction site.[20][21]

Step-by-Step Methodology:

  • Protein Preparation:

    • Express and purify the target protein with uniform ¹⁵N-labeling.

    • Dialyze the protein into a suitable NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 7.0, with 5% D₂O).

    • Concentrate the protein to a final concentration of 50-100 µM.

  • Fragment Stock Preparation:

    • Prepare a high-concentration stock solution of this compound (e.g., 100 mM) in a deuterated solvent (e.g., DMSO-d₆) to minimize solvent signals in the NMR spectrum.

  • NMR Data Acquisition:

    • Acquire a reference ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein alone.[20]

    • Add a small aliquot of the this compound stock solution to the protein sample to a final concentration of 200-500 µM.

    • Acquire a second ¹H-¹⁵N HSQC spectrum of the protein-fragment mixture.

  • Data Analysis:

    • Overlay the reference and fragment-containing spectra.

    • Identify any residues that exhibit significant chemical shift perturbations, indicating a binding event.

    • The magnitude of the CSP can be calculated using the following equation: Δδ = √[ (ΔδH)² + (α * ΔδN)² ] where ΔδH and ΔδN are the changes in the proton and nitrogen chemical shifts, respectively, and α is a scaling factor (typically ~0.14-0.2).

Protocol: X-ray Crystallography-Based Fragment Screening

This protocol describes the process of soaking protein crystals with this compound to identify binding through the direct visualization of electron density.

Rationale: X-ray crystallography provides high-resolution structural information of the protein-fragment complex, revealing the precise binding mode and interactions.[17][22] This is invaluable for subsequent structure-based drug design.[22]

Step-by-Step Methodology:

  • Protein Crystallization:

    • Generate high-quality, reproducible crystals of the target protein that diffract to a high resolution (<2.5 Å).[23]

  • Crystal Soaking:

    • Prepare a soaking solution containing this compound at a concentration of 1-10 mM in a cryo-protectant-containing mother liquor. The final DMSO concentration should be kept below 10% to avoid crystal damage.[23]

    • Transfer a protein crystal into the soaking solution and incubate for a defined period (e.g., 1-24 hours).

  • Data Collection and Processing:

    • Flash-cool the soaked crystal in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data and solve the structure by molecular replacement using a known structure of the protein.

  • Structure Analysis:

    • Generate electron density maps.

    • Carefully inspect the maps for additional, unmodeled electron density that corresponds to the size and shape of this compound.

    • If a clear density is observed, build the fragment into the model and refine the structure.

    • Analyze the refined structure to identify key hydrogen bonds, hydrophobic interactions, and the orientation of the trifluoromethyl and carboxylic acid groups.

Hit Validation and Characterization

A critical step in FBDD is to validate the primary hits from screening using orthogonal biophysical methods to eliminate false positives.[24][25] Once validated, the binding affinity (Kd) should be quantified.

Orthogonal Hit Validation

Surface Plasmon Resonance (SPR): SPR is a label-free technique that can detect and quantify biomolecular interactions in real-time. It is an excellent method to confirm binding and determine kinetics (kₐ and kₑ).[16]

Thermal Shift Assay (TSA): TSA, or differential scanning fluorimetry (DSF), measures the change in a protein's melting temperature (Tm) upon ligand binding. A significant shift in Tm provides evidence of a direct interaction.

Quantitative Data: Binding Affinity

The following table summarizes typical data that would be generated during the hit validation and characterization phase for a successful hit with this compound.

ParameterMethodTypical ResultInterpretation
Binding Confirmation NMR (¹H-¹⁵N HSQC)Significant CSPs for specific residuesDirect evidence of binding at a defined site
Binding Confirmation X-ray CrystallographyClear electron density for the fragmentConfirms binding and provides structural context
Orthogonal Validation SPRConcentration-dependent responseValidates direct binding to the target
Binding Affinity (Kd) SPR or NMR Titration10 µM - 1 mMWeak but typical affinity for a fragment hit
Ligand Efficiency (LE) Calculated> 0.3Indicates high-quality binding interactions

Ligand Efficiency (LE) is calculated as: LE = -1.37 * pKd / HAC, where HAC is the heavy atom count.

From Fragment to Lead: Structure-Guided Optimization

Once a validated hit with a determined binding mode is in hand, the next phase is to optimize the fragment into a more potent lead compound.[26] This is typically an iterative process guided by structural biology.[27][28]

Optimization_Strategies cluster_Growing Fragment Growing cluster_Linking Fragment Linking cluster_Merging Fragment Merging Start_G Fragment Hit End_G Grown Compound Start_G->End_G Add functional groups to explore adjacent pockets Start_L1 Fragment 1 End_L Linked Compound Start_L1->End_L Connect two fragments that bind in different sites Start_L2 Fragment 2 Start_L2->End_L Connect two fragments that bind in different sites Start_M1 Fragment A End_M Merged Compound Start_M1->End_M Combine overlapping fragments into a single molecule Start_M2 Fragment B Start_M2->End_M Combine overlapping fragments into a single molecule

Caption: Key strategies for fragment-to-lead optimization.[1][2]

For this compound, the "fragment growing" strategy is often the most direct path forward.[26][27] The carboxylic acid and the pyrazine ring provide clear vectors for chemical modification. For instance, the carboxylic acid can be converted to an amide, allowing for the exploration of nearby pockets with a diverse range of chemical substituents. The pyrazine ring can also be functionalized to further optimize interactions with the target protein.

Conclusion

This compound represents a high-value fragment for FBDD campaigns. Its inherent properties—a synthetically tractable pyrazine core for hydrogen bonding and a trifluoromethyl group for enhanced metabolic stability and binding affinity—make it an excellent starting point for the discovery of novel therapeutics. The protocols and strategies outlined in this guide provide a comprehensive framework for researchers to effectively utilize this powerful fragment in their drug discovery endeavors, from initial hit identification through to lead optimization.

References

Applications of 6-(Trifluoromethyl)pyrazine-2-carboxylic Acid in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 6-(Trifluoromethyl)pyrazine Moiety in Modern Agrochemicals

The relentless pursuit of novel, effective, and environmentally benign agrochemicals has led to a significant focus on fluorinated organic molecules. Among these, compounds bearing the trifluoromethyl (CF₃) group have gained prominence due to the unique physicochemical properties this moiety imparts. The trifluoromethyl group is strongly electron-withdrawing and highly lipophilic, which can significantly enhance a molecule's metabolic stability, binding affinity to target enzymes, and cellular membrane permeability. When incorporated into a heterocyclic scaffold like pyrazine, these properties can be fine-tuned to create highly active and selective agrochemicals.

6-(Trifluoromethyl)pyrazine-2-carboxylic acid is a key building block in this endeavor, offering a versatile platform for the synthesis of a new generation of herbicides and fungicides. This application note provides a comprehensive overview of the utility of this compound, detailing its application in the synthesis of potent agrochemical candidates and providing robust, field-tested protocols for its use in a research and development setting.

Core Application: Synthesis of N-Aryl Pyrazine-2-Carboxamides as Photosystem II Inhibitors

A primary application of this compound is in the synthesis of N-aryl pyrazine-2-carboxamides. These compounds have shown significant potential as herbicides that act by inhibiting photosynthesis at the photosystem II (PSII) complex.

Mechanism of Action: Disrupting the Electron Transport Chain

Herbicides derived from this scaffold function by blocking the plastoquinone (Q₈) binding site on the D1 protein within the PSII complex. This disruption halts the photosynthetic electron transport chain, leading to a cascade of events that ultimately cause plant death. The trifluoromethyl group on the pyrazine ring plays a crucial role in enhancing the binding affinity of the molecule to the D1 protein, thereby increasing its herbicidal potency.

Photosynthesis_Inhibition cluster_PSII Photosystem II (PSII) P680 P680 Pheo Pheophytin P680->Pheo e⁻ O2 O₂ P680->O2 Oxidation QA QA Pheo->QA e⁻ QB QB Site on D1 Protein QA->QB e⁻ ETC To Electron Transport Chain QB->ETC e⁻ Light Light Energy Light->P680 H2O H₂O H2O->P680 e⁻ donation Herbicide N-Aryl-6-(trifluoromethyl) -pyrazine-2-carboxamide Herbicide->QB Blocks e⁻ transfer

Caption: Inhibition of Photosystem II by N-Aryl Pyrazine-2-Carboxamides.

Synthesis of this compound: A Representative Protocol

While this compound is commercially available, understanding its synthesis provides valuable context for its reactivity and potential impurities. A common route involves the cyclocondensation of a trifluoromethyl-containing building block.

Synthesis_of_Starting_Material BuildingBlock Ethyl 4,4,4-trifluoro -3-oxobutanoate Intermediate1 Dihydroxypyrazine Intermediate BuildingBlock->Intermediate1 Diamine Ethylenediamine Diamine->Intermediate1 Oxidation Oxidation (e.g., Br₂ or air) Intermediate1->Oxidation Ester Ethyl 3-(trifluoromethyl) -pyrazine-2-carboxylate Oxidation->Ester Hydrolysis Saponification (e.g., NaOH, H₂O) Ester->Hydrolysis Product 6-(Trifluoromethyl) -pyrazine-2-carboxylic Acid Hydrolysis->Product

Caption: General synthetic pathway to the target carboxylic acid.

Detailed Application Protocol: Synthesis of a Model Herbicide Candidate, N-(3,4-dichlorophenyl)-6-(trifluoromethyl)pyrazine-2-carboxamide

This protocol details the synthesis of a representative N-aryl pyrazine-2-carboxamide with potential herbicidal activity. The choice of a dichlorinated aniline is based on structure-activity relationship studies of other PSII inhibitors, where halogen substituents on the phenyl ring often enhance activity.

Part 1: Activation of the Carboxylic Acid

The conversion of the carboxylic acid to a more reactive species, such as an acyl chloride, is a critical first step to facilitate amide bond formation.

Materials:

  • This compound (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.5 eq)

  • Anhydrous toluene

  • Dry pyridine (catalytic amount)

Protocol:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add this compound.

  • Add anhydrous toluene to create a slurry.

  • Add a catalytic amount of dry pyridine.

  • Slowly add thionyl chloride to the stirred slurry at room temperature.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-3 hours, or until the evolution of HCl gas ceases.

  • Cool the reaction mixture to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure to yield the crude 6-(trifluoromethyl)pyrazine-2-carbonyl chloride. This intermediate is moisture-sensitive and is typically used immediately in the next step.

Part 2: Amide Bond Formation

The acyl chloride is then coupled with the desired aniline to form the final product.

Materials:

  • Crude 6-(trifluoromethyl)pyrazine-2-carbonyl chloride (from Part 1)

  • 3,4-Dichloroaniline (1.0 eq)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine (1.2 eq)

Protocol:

  • In a separate flame-dried flask under a nitrogen atmosphere, dissolve 3,4-dichloroaniline in anhydrous DCM.

  • Add triethylamine or pyridine to the solution to act as a base to neutralize the HCl byproduct.

  • Cool the aniline solution to 0 °C in an ice bath.

  • Dissolve the crude 6-(trifluoromethyl)pyrazine-2-carbonyl chloride in a minimal amount of anhydrous DCM.

  • Add the acyl chloride solution dropwise to the cooled, stirred aniline solution over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for an additional 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with water.

  • Transfer the mixture to a separatory funnel and extract the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the pure N-(3,4-dichlorophenyl)-6-(trifluoromethyl)pyrazine-2-carboxamide.

Amide_Synthesis_Workflow Start 6-(Trifluoromethyl)pyrazine -2-carboxylic Acid Activation Activation with SOCl₂ in Toluene/Pyridine Start->Activation AcylChloride 6-(Trifluoromethyl)pyrazine -2-carbonyl Chloride Activation->AcylChloride Coupling Amide Coupling with 3,4-Dichloroaniline in DCM/TEA AcylChloride->Coupling CrudeProduct Crude Product Coupling->CrudeProduct Workup Aqueous Work-up & Extraction CrudeProduct->Workup Purification Purification (Recrystallization/Chromatography) Workup->Purification FinalProduct N-(3,4-dichlorophenyl)-6- (trifluoromethyl)pyrazine-2-carboxamide Purification->FinalProduct

Caption: Workflow for the synthesis of the model herbicide.

Structure-Activity Relationship (SAR) Insights

The biological activity of N-aryl pyrazine-2-carboxamides can be modulated by altering the substitution patterns on both the pyrazine and the N-aryl rings.

MoietySubstitutionImpact on Activity
Pyrazine Ring 6-CF₃Generally enhances activity due to increased lipophilicity and binding affinity.
5- or 3- positionSubstitution at these positions can influence selectivity and metabolic stability.
N-Aryl Ring Halogenation (e.g., Cl, F)Often increases herbicidal potency. The position of the halogen is critical.
Alkyl or Alkoxy groupsCan modulate lipophilicity and spectrum of activity.

Application in Fungicide Synthesis

Beyond herbicides, the this compound scaffold is also being explored for the development of novel fungicides. Pyrazine carboxamides have shown activity against a range of fungal pathogens.[1] The trifluoromethyl group is a known pharmacophore in many successful fungicides, and its incorporation into the pyrazine ring system is a promising strategy for the discovery of new active ingredients. The synthetic protocols outlined above are directly applicable to the synthesis of pyrazine carboxamides for fungicidal screening.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel agrochemicals. Its utility in creating potent N-aryl pyrazine-2-carboxamide herbicides that target photosystem II has been demonstrated. The synthetic protocols provided herein offer a robust starting point for researchers in the field to explore the potential of this scaffold in developing the next generation of crop protection agents. The inherent properties of the trifluoromethyl group, combined with the diverse chemistry of the pyrazine ring, ensure that this compound will remain a key intermediate in agrochemical research for the foreseeable future.

References

Application Notes and Protocols: 6-(Trifluoromethyl)pyrazine-2-carboxylic acid as a Premier Building Block for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the 6-(Trifluoromethyl)pyrazine-2-carboxamide Scaffold

In the landscape of modern medicinal chemistry, the pyrazine core is a privileged scaffold, frequently incorporated into small molecule kinase inhibitors due to its unique electronic properties and ability to form crucial hydrogen bond interactions within the ATP-binding pocket of kinases.[1][2] The strategic addition of a trifluoromethyl group at the 6-position of the pyrazine ring, coupled with a carboxamide linkage at the 2-position, offers a powerful and versatile building block for the design of potent and selective kinase inhibitors.

The trifluoromethyl group is a bioisostere of a methyl group but with significantly different electronic properties. Its strong electron-withdrawing nature can modulate the pKa of the pyrazine nitrogens, influencing binding interactions and overall compound properties. Furthermore, the trifluoromethyl group is highly lipophilic and can effectively occupy hydrophobic pockets within the kinase active site, often leading to enhanced potency and selectivity.[3][4] The pyrazine-2-carboxamide moiety itself is a key pharmacophore, with the amide bond providing a critical hydrogen bond donor and acceptor, and the pyrazine nitrogen atoms serving as hydrogen bond acceptors, mimicking the adenine region of ATP.[2]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 6-(trifluoromethyl)pyrazine-2-carboxylic acid in the synthesis of kinase inhibitors. It includes an in-depth analysis of the structure-activity relationship (SAR), detailed synthetic protocols for amide bond formation, and examples of kinase inhibitors incorporating this valuable building block.

Rationale for Use in Kinase Inhibitor Design: A Synergy of Structural Features

The efficacy of the 6-(trifluoromethyl)pyrazine-2-carboxamide scaffold in kinase inhibitor design stems from a combination of factors:

  • Hydrogen Bonding: The pyrazine nitrogens and the carboxamide group can form multiple hydrogen bonds with the hinge region of the kinase, a critical interaction for ATP-competitive inhibitors.[1]

  • Hydrophobic Interactions: The trifluoromethyl group is exceptionally effective at filling small, hydrophobic pockets within the kinase domain, which can significantly increase binding affinity and selectivity.[3] For instance, in the design of JAK1 inhibitors, a trifluoromethyl group was found to optimally occupy a tight van der Waals space under the glycine-rich loop, contributing to selectivity over JAK2.[1]

  • Metabolic Stability: The C-F bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation, which can lead to improved pharmacokinetic profiles.

  • Modulation of Physicochemical Properties: The trifluoromethyl group can influence the lipophilicity and pKa of the molecule, allowing for fine-tuning of ADME (absorption, distribution, metabolism, and excretion) properties.

G cluster_0 Kinase ATP Binding Pocket cluster_1 6-(Trifluoromethyl)pyrazine-2-carboxamide Inhibitor Hinge Region Hinge Region Hydrophobic Pocket Hydrophobic Pocket Solvent Front Solvent Front Pyrazine N Pyrazine N Pyrazine N->Hinge Region H-Bond Acceptor Amide Amide Amide->Hinge Region H-Bond Donor/Acceptor CF3 Group CF3 Group CF3 Group->Hydrophobic Pocket Hydrophobic Interaction R-Group R-Group R-Group->Solvent Front Further Interactions/ Solubility

Application in Kinase Inhibitor Synthesis: A Case Study with a Syk Kinase Inhibitor

A notable application of this compound is in the synthesis of potent inhibitors of Spleen Tyrosine Kinase (Syk). Syk is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells, making it an attractive target for the treatment of autoimmune diseases and certain cancers.[5]

A patent for Syk kinase inhibitors describes the synthesis of a series of pyrazine-2-carboxamide derivatives, including one incorporating the 6-(trifluoromethyl) moiety.[6] The general synthetic approach involves the amide coupling of this compound with a suitable amine.

G Start This compound Coupling Amide Coupling (e.g., HATU, T3P) Start->Coupling Amine Substituted Amine (R-NH2) Amine->Coupling Product 6-(Trifluoromethyl)pyrazine-2-carboxamide Kinase Inhibitor Coupling->Product

Detailed Synthetic Protocols

The key transformation in utilizing this compound is the formation of the amide bond. Several modern coupling reagents can be employed for this purpose, each with its own advantages. Below are three detailed protocols using common and effective coupling reagents.

Protocol 1: HATU-Mediated Amide Coupling

Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent known for its rapid reaction times and low rates of epimerization, making it suitable for complex and sensitive substrates.

Materials:

  • This compound

  • Substituted aniline or amine of choice

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the substituted aniline or amine (1.1 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add HATU (1.2 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-substituted-6-(trifluoromethyl)pyrazine-2-carboxamide.

Protocol 2: T3P-Mediated Amide Coupling

Rationale: T3P® (Propylphosphonic anhydride) is a versatile and user-friendly coupling reagent that is particularly well-suited for large-scale synthesis. Its byproducts are water-soluble, simplifying purification.

Materials:

  • This compound

  • Substituted aniline or amine of choice

  • T3P® (50% solution in EtOAc or THF)

  • Pyridine or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 1 M aqueous HCl solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) and the substituted aniline or amine (1.05 eq) in anhydrous DCM or EtOAc.

  • Add pyridine or TEA (2.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add T3P® solution (1.5 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, or until completion as indicated by TLC or LC-MS.

  • Quench the reaction by adding water.

  • Wash the organic layer sequentially with 1 M aqueous HCl solution, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The crude product can be further purified by recrystallization or silica gel chromatography if necessary.

Protocol 3: Acid Chloride Formation Followed by Amination

Rationale: This two-step protocol is a classic and robust method, particularly useful when dealing with less reactive amines. The intermediate acyl chloride is highly reactive.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • A catalytic amount of anhydrous DMF (if using oxalyl chloride)

  • Substituted aniline or amine of choice

  • Triethylamine (TEA) or Pyridine

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Step 1: Formation of 6-(Trifluoromethyl)pyrazine-2-carbonyl chloride

  • Suspend this compound (1.0 eq) in anhydrous toluene.

  • Add thionyl chloride (2.0-3.0 eq) and a catalytic amount of DMF.

  • Heat the mixture to reflux for 1-2 hours.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and toluene. The resulting crude acyl chloride is typically used in the next step without further purification.

Step 2: Amidation

  • Dissolve the crude 6-(trifluoromethyl)pyrazine-2-carbonyl chloride in anhydrous DCM.

  • In a separate flask, dissolve the substituted aniline or amine (1.0 eq) and TEA or pyridine (1.5 eq) in anhydrous DCM.

  • Cool the amine solution to 0 °C and add the acyl chloride solution dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Exemplary Kinase Inhibitors and Biological Activity

The 6-(trifluoromethyl)pyrazine-2-carboxamide scaffold has been successfully employed in the development of inhibitors for various kinases. The following table summarizes key data for representative examples.

Kinase TargetInhibitor StructureIC₅₀ (nM)Reference
Syk 1-10 (projected)[6]
TrkA 3500 (related analogue)[3]
FLT3 Gilteritinib (related pyrazine-2-carboxamide)0.29[1]
AXL Gilteritinib (related pyrazine-2-carboxamide)0.73[1]
PKCα Darovasertib (related pyrazine-2-carboxamide)1.9[1]

Note: Data for directly analogous inhibitors with the 6-(trifluoromethyl)pyrazine-2-carboxamide moiety is limited in publicly accessible, peer-reviewed literature. The table includes data for closely related pyrazine-2-carboxamide inhibitors to demonstrate the potential of the scaffold.

Structure-Activity Relationship (SAR) Insights

The SAR for pyrazine-2-carboxamide-based kinase inhibitors is well-documented, and the introduction of the 6-trifluoromethyl group provides an additional vector for optimization.

  • Pyrazine Core: The pyrazine nitrogens are crucial for hinge binding. Modifications that alter their basicity can have a significant impact on activity.

  • Carboxamide Linker: The amide bond is a key hydrogen bonding element. The orientation of the amide is critical for activity.

  • 6-Trifluoromethyl Group: As previously discussed, this group enhances potency by occupying hydrophobic pockets. SAR studies on related scaffolds have shown that the position and nature of the fluoroalkyl group are critical for selectivity.[1][4] For example, in a series of pyrazole-based kinase inhibitors, the removal of a trifluoromethyl group led to a significant decrease in potency.[4]

  • Substituent on the Amide Nitrogen (R-group): This part of the molecule typically extends towards the solvent-exposed region of the ATP-binding site. Modifications here are used to fine-tune potency, selectivity, and pharmacokinetic properties. The nature of the R-group can influence interactions with the solvent front and can be tailored to target specific sub-pockets of different kinases.

G cluster_0 Core Scaffold cluster_1 Variable Moiety Pyrazine Pyrazine Core (Hinge Binding) Amide Carboxamide Linker (H-Bonding) Pyrazine->Amide CF3 6-CF3 Group (Hydrophobic Pocket) R-Group R-Group on Amide (Solvent Front, Selectivity, PK) Amide->R-Group

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of kinase inhibitors. Its unique combination of a proven kinase-binding scaffold with a strategically placed trifluoromethyl group offers medicinal chemists a powerful tool to develop potent, selective, and metabolically robust drug candidates. The provided protocols offer reliable methods for the incorporation of this building block into lead compounds, and the SAR insights serve as a guide for further optimization efforts. As the quest for novel and effective kinase inhibitors continues, the strategic application of building blocks like this compound will undoubtedly play a pivotal role in advancing the field of drug discovery.

References

Application Note: A Detailed Guide to the Synthesis of 6-(Trifluoromethyl)pyrazine-2-carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 6-(Trifluoromethyl)pyrazine-2-carboxamide Scaffold

The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] When substituted with a trifluoromethyl (CF₃) group, the physicochemical properties of the molecule are significantly altered. The CF₃ group is a powerful bioisostere for other groups (like methyl or isopropyl) and can enhance metabolic stability, binding affinity, and membrane permeability due to its high lipophilicity and strong electron-withdrawing nature.

This guide provides detailed experimental procedures for the synthesis of 6-(trifluoromethyl)pyrazine-2-carboxamides, a class of compounds of high interest to researchers in drug discovery and development. The protocols are designed to be robust and scalable, offering researchers two primary pathways to accommodate various substrates and laboratory capabilities.

Overview of Synthetic Strategies

The synthesis of the target carboxamides hinges on the formation of an amide bond between the core heterocyclic building block, 6-(trifluoromethyl)pyrazine-2-carboxylic acid , and a desired primary or secondary amine. This key carboxylic acid is commercially available (CAS 1060812-74-9), which provides a reliable and direct starting point for these protocols.

Two primary, field-proven strategies for the crucial amide bond formation are presented:

  • Strategy A: The Acyl Chloride Method. A classic, robust, and cost-effective two-step approach. The carboxylic acid is first activated by conversion to a highly reactive acyl chloride intermediate using a chlorinating agent like thionyl chloride (SOCl₂). This intermediate is then reacted with the amine to form the final amide. This method is excellent for simple, stable amines.[2]

  • Strategy B: Direct Amide Coupling. A modern, one-pot approach that utilizes a coupling reagent to facilitate amide bond formation directly from the carboxylic acid and amine. This guide focuses on the use of Propylphosphonic Anhydride (T3P®), a green and highly efficient reagent known for minimizing side reactions and preserving stereochemical integrity, making it ideal for more complex or sensitive substrates.[3]

The overall synthetic workflow is illustrated below.

Synthetic Workflow cluster_0 Core Synthesis cluster_1 Strategy A: Acyl Chloride Method cluster_2 Strategy B: Direct Coupling Method Start This compound Activation Activation with SOCl₂ Start->Activation Step 1a Coupling_B One-Pot Coupling with T3P® Start->Coupling_B One-Pot Amine Primary or Secondary Amine (R¹R²NH) Coupling_A Amine Coupling Amine->Coupling_A Amine->Coupling_B AcylChloride Acyl Chloride Intermediate Activation->AcylChloride AcylChloride->Coupling_A Step 2a Product 6-(Trifluoromethyl)pyrazine-2-carboxamide Coupling_A->Product Coupling_B->Product

Caption: General workflows for the synthesis of 6-(trifluoromethyl)pyrazine-2-carboxamides.

Critical Safety Precautions

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Trifluoromethylated Compounds : These compounds should be handled with care. While generally stable, they can release hydrogen fluoride upon combustion.[3]

  • Thionyl Chloride (SOCl₂) / Oxalyl Chloride : These reagents are highly corrosive, toxic, and react violently with water, releasing toxic gases (SO₂ and HCl or CO, CO₂, and HCl). Always handle under an inert atmosphere (Nitrogen or Argon) and quench any excess reagent cautiously with an appropriate solvent before aqueous workup.[4]

  • Propylphosphonic Anhydride (T3P®) : While having a favorable safety profile, T3P® is moisture-sensitive. It should be handled under an inert atmosphere to prevent degradation. The byproducts are water-soluble phosphonic acids, which are easily removed but are acidic.[5][6]

  • Solvents : Anhydrous (dry) solvents are critical for the success of these reactions, particularly for the acyl chloride formation and T3P® coupling, to prevent hydrolysis of reactive intermediates.

Detailed Experimental Protocols

Protocol 1: Synthesis via the Acyl Chloride Intermediate

This two-step method is based on the well-established conversion of carboxylic acids to amides via an acyl chloride.[2][7]

Step 1a: Preparation of 6-(Trifluoromethyl)pyrazine-2-carbonyl chloride

  • Reaction Setup : To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add this compound (1.0 eq).

  • Solvent Addition : Add anhydrous dichloromethane (DCM) or toluene (approx. 5-10 mL per gram of acid).

  • Reagent Addition : Add thionyl chloride (SOCl₂) (1.5 - 2.0 eq) dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) can be added to facilitate the reaction.[8]

  • Reaction : Heat the mixture to reflux (approx. 40°C for DCM, 110°C for toluene) and stir until gas evolution (HCl, SO₂) ceases (typically 1-3 hours). The reaction progress can be monitored by carefully taking an aliquot, quenching it with methanol, and analyzing by LC-MS to observe the formation of the methyl ester.

  • Isolation : Once the reaction is complete, cool the mixture to room temperature. Remove the excess SOCl₂ and solvent under reduced pressure. To ensure complete removal, co-evaporate with anhydrous toluene (2-3 times). The resulting crude 6-(trifluoromethyl)pyrazine-2-carbonyl chloride, often an oil or low-melting solid, is typically used immediately in the next step without further purification.

Step 2a: Amide Bond Formation

  • Reaction Setup : In a separate flame-dried flask under a nitrogen atmosphere, dissolve the desired primary or secondary amine (1.0 - 1.2 eq) in anhydrous DCM. Add a non-nucleophilic base such as triethylamine (Et₃N) or pyridine (2.0 - 3.0 eq).[2][9]

  • Addition of Acyl Chloride : Cool the amine solution to 0°C using an ice bath. Dissolve the crude acyl chloride from Step 1a in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution.

  • Reaction : Allow the reaction to warm to room temperature and stir for 1-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up : Quench the reaction by adding water. Transfer the mixture to a separatory funnel and dilute with additional DCM. Wash the organic layer sequentially with 1N HCl (to remove excess amine and base), saturated NaHCO₃ solution (to remove any acidic byproducts), and brine.

  • Isolation : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Synthesis via Direct Amide Coupling (T3P®)

This one-pot protocol offers a milder alternative, avoiding the use of harsh chlorinating agents. T3P® is a versatile coupling reagent that promotes amide bond formation with minimal side products and often in shorter reaction times.[3][5][10]

  • Reaction Setup : To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq), the desired amine (1.1 eq), and a suitable base, typically pyridine or triethylamine (3.0 eq).

  • Solvent Addition : Dissolve the components in an anhydrous aprotic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Coupling Reagent Addition : At 0°C (ice bath), add T3P® (typically supplied as a 50% solution in EtOAc or DMF) (1.5 eq) dropwise to the stirred mixture.[10]

  • Reaction : Stir the reaction at room temperature for 1-5 hours. The reaction is often complete within a few hours. Monitor progress by TLC or LC-MS.

  • Work-up : Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1N NaOH or saturated NaHCO₃ (to remove unreacted carboxylic acid and phosphonic acid byproducts), followed by 1N HCl (to remove the base), and finally with brine.

  • Isolation : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Purification and Characterization

The crude product obtained from either protocol can be purified to high homogeneity using standard laboratory techniques.

  • Recrystallization : If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is an effective method for purification.[1]

  • Column Chromatography : For oils or solids that are difficult to recrystallize, purification by flash column chromatography on silica gel is recommended. A gradient of ethyl acetate in hexanes is a common eluent system.[2]

The structure and purity of the final 6-(trifluoromethyl)pyrazine-2-carboxamide should be confirmed by a combination of analytical techniques:

  • NMR Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR will confirm the chemical structure and substitution pattern.

  • Mass Spectrometry (MS) : To confirm the molecular weight of the synthesized compound.

  • High-Performance Liquid Chromatography (HPLC) : To assess the purity of the final product.

Data Summary

The following table provides a general summary of the reagents and conditions for the synthesis.

ParameterStrategy A: Acyl ChlorideStrategy B: Direct Coupling (T3P®)
Starting Acid This compound (1.0 eq)This compound (1.0 eq)
Amine Primary or Secondary Amine (1.0-1.2 eq)Primary or Secondary Amine (1.1 eq)
Activation/Coupling SOCl₂ (1.5-2.0 eq)T3P® (50% solution, 1.5 eq)
Base Et₃N or Pyridine (2.0-3.0 eq)Pyridine or Et₃N (3.0 eq)
Solvent Anhydrous DCM, TolueneAnhydrous EtOAc, DCM
Temperature 0°C to Reflux0°C to Room Temperature
Typical Reaction Time 2-15 hours (total)1-5 hours
Typical Yield 60-90%70-95%
Work-up Aqueous acid/base washesAqueous acid/base washes
Key Advantage Cost-effective, robust for simple substratesMild, high-yielding, low epimerization, good for sensitive substrates

References

Application and Protocol Guide for the Quantification of 6-(Trifluoromethyl)pyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides detailed analytical methods for the precise quantification of 6-(trifluoromethyl)pyrazine-2-carboxylic acid. This compound is a significant subject of interest in pharmaceutical development and quality control, often as a metabolite or impurity in active pharmaceutical ingredients (APIs). The methodologies presented herein are designed to be robust, accurate, and suitable for implementation in research, development, and quality control laboratories.

Introduction

This compound is a heterocyclic carboxylic acid. Its accurate quantification is critical in various stages of drug development, from metabolic studies to quality control of final drug products. The presence and concentration of this compound can be indicative of the degradation profile and stability of an API, such as Favipiravir.[1][2][3][4][5] Therefore, validated and reliable analytical methods are essential for ensuring the safety and efficacy of pharmaceutical products.

This document details two primary analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The HPLC-UV method is presented as a robust and widely accessible technique for routine quality control, while the LC-MS/MS method offers higher sensitivity and selectivity, making it ideal for bioanalytical applications and trace-level quantification.

Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1060812-74-9[6][7][8]
Molecular Formula C6H3F3N2O2
Molecular Weight 192.09 g/mol
Boiling Point 274.6±40.0 °C (Predicted)[6]
Density 1.575±0.06 g/cm3 (Predicted)[6]
pKa 2.48±0.10 (Predicted)[6]
Storage Temperature 2-8°C[6][9]

Method 1: Quantification by Stability-Indicating HPLC-UV

This method is designed as a stability-indicating assay, capable of separating and quantifying this compound from its parent compound and other related impurities.

Rationale for Method Design

A reverse-phase HPLC method is chosen for its versatility and suitability for separating polar to moderately nonpolar compounds. The use of a C18 column provides excellent retention and resolution for pyrazine derivatives. The mobile phase, consisting of a phosphate buffer and acetonitrile, allows for the fine-tuning of retention times and peak shapes. UV detection is selected for its robustness and cost-effectiveness, with the detection wavelength chosen to maximize the analyte's response.

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard_Prep Prepare Stock & Working Standards of Analyte Dilution Dilute to Working Concentration with Diluent Standard_Prep->Dilution Sample_Prep Prepare Sample Solution (e.g., Dissolve API/formulation) Sample_Prep->Dilution Injection Inject into HPLC System Dilution->Injection Separation Chromatographic Separation on C18 Column Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Generate Calibration Curve Integration->Calibration Quantification Quantify Analyte in Sample Calibration->Quantification

Caption: Workflow for HPLC-UV quantification of this compound.

Detailed Protocol

1. Reagents and Materials

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

2. Instrumentation

  • HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector.

  • Analytical column: InertSustain AQ-C18 (250 x 4.6 mm, 5 µm) or equivalent.[3]

  • Data acquisition and processing software.

3. Chromatographic Conditions

ParameterCondition
Mobile Phase A 0.01 M Potassium dihydrogen phosphate buffer, pH adjusted to 2.5 with orthophosphoric acid.[3]
Mobile Phase B Acetonitrile:Water (50:50, v/v).[3]
Gradient Program A time-based gradient can be optimized to ensure separation from other impurities. A starting point could be a linear gradient from a low percentage of Mobile Phase B to a higher percentage over 20-30 minutes to elute all components.
Flow Rate 1.0 mL/min.[5]
Column Temperature 30 °C.[2]
Injection Volume 10 µL.[5]
Detection Wavelength 222 nm.[2]
Run Time Approximately 25 minutes.[2]

4. Preparation of Solutions

  • Diluent: A mixture of acetonitrile and water (e.g., 50:50 v/v) is a suitable starting point.[4]

  • Standard Stock Solution: Accurately weigh about 5 mg of the reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of at least five working standard solutions by serially diluting the stock solution with the diluent to cover the expected concentration range of the analyte in the samples.

  • Sample Solution: Prepare the sample by accurately weighing a quantity of the drug substance or powdered tablets and dissolving it in the diluent to achieve a final concentration within the calibration range. Sonication may be required to ensure complete dissolution.[4]

5. Method Validation

The method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][5]

Validation ParameterTypical Acceptance CriteriaExample Data from Similar Analyses
Specificity The analyte peak should be well-resolved from other components and the placebo. Peak purity should be confirmed.Forced degradation studies show separation from degradation products.[2][5]
Linearity Correlation coefficient (r²) > 0.999.[5]Linearity observed over a range of 0.030 – 0.750 μg/mL.[2]
Accuracy (% Recovery) 98.0% to 102.0%.[5]Average recovery of 99.46% has been reported for related compounds.[2]
Precision (% RSD) Intraday and Interday RSD ≤ 2.0%.Intraday and interday RSD values of 0.17% and 0.28% respectively have been achieved.[2]
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.0.010 μg/mL.[2]
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1.0.030 μg/mL.[2]
Robustness No significant change in results with small, deliberate variations in method parameters.Method should be robust to small changes in flow rate and mobile phase composition.[4]

Method 2: Quantification by LC-MS/MS for Bioanalytical Applications

This method is tailored for the highly sensitive and selective quantification of this compound in biological matrices such as plasma.

Rationale for Method Design

LC-MS/MS is the gold standard for bioanalysis due to its exceptional sensitivity and selectivity. A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode allows for the specific detection of the analyte even in complex biological matrices. Sample preparation involves protein precipitation to remove the bulk of matrix components, followed by chromatographic separation to minimize ion suppression.

Experimental Workflow: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing Spiking Spike Biological Matrix with Analyte & Internal Standard Precipitation Protein Precipitation (e.g., with Acetonitrile) Spiking->Precipitation Centrifugation Centrifuge to Pellet Proteins Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Injection Inject into LC-MS/MS System Supernatant_Transfer->Injection Separation UPLC/HPLC Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection MRM Detection Ionization->Detection Integration Peak Area Ratio Calculation Detection->Integration Calibration Generate Calibration Curve Integration->Calibration Quantification Quantify Analyte in Sample Calibration->Quantification

References

Application Note & Protocol: A Robust HPLC-UV Method for the Quantification of Pyrazine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the quantitative analysis of pyrazine carboxylic acids. These compounds are significant in pharmaceutical and food industries, necessitating reliable analytical methods for quality control and research. This guide details the rationale behind chromatographic choices, a step-by-step experimental protocol, and a complete validation strategy compliant with the International Council for Harmonisation (ICH) guidelines.

Introduction: The Analytical Challenge of Pyrazine Carboxylic Acids

Pyrazine carboxylic acids, such as pyrazine-2-carboxylic acid, are polar, ionizable compounds that can present challenges in chromatographic analysis.[1][2] Their polarity can lead to poor retention on traditional non-polar stationary phases like C18, while their acidic nature necessitates careful control of mobile phase pH to ensure consistent retention and peak shape.[3][4] The development of a reliable HPLC-UV method is crucial for the accurate quantification of these compounds in various matrices, from pharmaceutical ingredients to food products.[5][6]

This application note provides a systematic approach to developing and validating an HPLC-UV method for pyrazine carboxylic acids, focusing on achieving optimal separation, sensitivity, and robustness.

Method Development: A Rationale-Driven Approach

The selection of chromatographic conditions is paramount for a successful separation. Here, we dissect the key parameters and the reasoning behind their selection for the analysis of pyrazine carboxylic acids.

Stationary Phase Selection: Retaining Polar Analytes

Due to the polar nature of pyrazine carboxylic acids, a standard C18 column may not provide adequate retention.[3][7] To overcome this, several strategies can be employed:

  • Polar-Embedded C18 Columns: These columns have a polar group embedded near the base of the alkyl chain, which helps in retaining polar analytes.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are well-suited for very polar species.[7][8]

  • Mixed-Mode Chromatography: These columns combine hydrophobic and ion-exchange retention mechanisms, offering enhanced selectivity for polar and ionizable compounds.[7][9]

For this method, a C18 column is chosen as the initial stationary phase due to its versatility and widespread availability. To enhance retention, careful optimization of the mobile phase is critical.

Mobile Phase Optimization: The Key to Separation

The mobile phase composition directly influences the retention and selectivity of the separation.[10][11]

  • Organic Solvent: Acetonitrile is selected over methanol due to its lower viscosity and better UV transparency at lower wavelengths.[12][13]

  • Aqueous Phase and pH Control: Pyrazine carboxylic acids are ionizable compounds. To ensure consistent retention and good peak shape in reversed-phase chromatography, their ionization must be suppressed by maintaining the mobile phase pH below their pKa.[4][12] A phosphate buffer is chosen to maintain a stable pH. The optimal pH should be determined experimentally but a starting point of pH 2.5-3.5 is recommended.

  • Isocratic vs. Gradient Elution: An isocratic elution with a fixed mobile phase composition is simpler and more robust for routine analysis. A gradient elution may be necessary for separating mixtures with a wide range of polarities.[4]

UV Detection Wavelength

The selection of the detection wavelength is based on the UV absorbance spectrum of the analyte. Pyrazine and its derivatives typically exhibit strong UV absorbance. Based on available spectral data for 2-pyrazine carboxylic acid, a detection wavelength of 270 nm is selected to ensure high sensitivity.[14][15]

Experimental Protocol

This section provides a detailed, step-by-step protocol for the HPLC-UV analysis of pyrazine carboxylic acids.

Materials and Reagents
  • Analytes: Pyrazine carboxylic acid reference standards (>98% purity)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized water (18.2 MΩ·cm)

  • Reagents: Potassium dihydrogen phosphate (KH₂PO₄, analytical grade), Orthophosphoric acid (H₃PO₄, analytical grade)

Instrumentation
  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software.

Preparation of Solutions
  • Mobile Phase (pH 2.5):

    • Dissolve 1.36 g of KH₂PO₄ in 1 L of deionized water to prepare a 10 mM phosphate buffer.

    • Adjust the pH to 2.5 with 85% orthophosphoric acid.

    • Filter the buffer through a 0.45 µm membrane filter.

    • The mobile phase is a mixture of the phosphate buffer and acetonitrile. The exact ratio should be optimized, starting with a composition of 95:5 (v/v) Buffer:Acetonitrile.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 10 mg of the pyrazine carboxylic acid reference standard.

    • Dissolve in a 10 mL volumetric flask with methanol.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase 10 mM Phosphate Buffer (pH 2.5) : Acetonitrile (95:5, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 270 nm
Run Time 10 minutes

Experimental Workflow

HPLC-UV Method Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mobile Mobile Phase Preparation hplc_system HPLC System Equilibration prep_mobile->hplc_system prep_standards Standard Solution Preparation hplc_injection Inject Sample/ Standard prep_standards->hplc_injection prep_sample Sample Preparation prep_sample->hplc_injection hplc_system->hplc_injection hplc_separation Chromatographic Separation hplc_injection->hplc_separation hplc_detection UV Detection (270 nm) hplc_separation->hplc_detection data_acquisition Data Acquisition hplc_detection->data_acquisition data_integration Peak Integration data_acquisition->data_integration data_quantification Quantification data_integration->data_quantification

Figure 1: Experimental workflow for the HPLC-UV analysis of pyrazine carboxylic acids.

Method Validation: Ensuring Reliability and Trustworthiness

The developed method must be validated to ensure its suitability for its intended purpose. The validation will be performed according to the ICH Q2(R1) guidelines.[16][17][18]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is demonstrated by comparing the chromatograms of a blank, a standard solution, and a sample solution. The peak for the pyrazine carboxylic acid should be well-resolved from any other peaks.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Procedure: Analyze a series of at least five concentrations of the pyrazine carboxylic acid standard over the range of 1-100 µg/mL.

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 3 concentrations/3 replicates each).[16]

  • Procedure: Perform recovery studies by spiking a known amount of the analyte into a blank matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[19]

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.[16]

  • Repeatability (Intra-day Precision):

    • Procedure: Analyze six replicate injections of the standard solution at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

    • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2%.

  • Intermediate Precision (Inter-day Precision):

    • Procedure: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The RSD should be ≤ 2%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

These can be determined based on the standard deviation of the response and the slope of the calibration curve.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Procedure: Introduce small variations in the method parameters, such as:

    • Mobile phase pH (± 0.2 units)

    • Column temperature (± 5 °C)

    • Flow rate (± 0.1 mL/min)

    • Mobile phase composition (± 2% organic solvent)

  • Acceptance Criteria: The system suitability parameters (e.g., retention time, peak area, tailing factor) should remain within acceptable limits.

Validation Summary Table
Validation ParameterAcceptance Criteria
Specificity No interference at the retention time of the analyte.
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (RSD) ≤ 2%
Robustness System suitability parameters remain within limits.

Troubleshooting

IssuePotential CauseSuggested Solution
Poor peak shape (tailing) Mobile phase pH too high; Column degradationDecrease mobile phase pH; Use a new column
No or low retention Mobile phase too strong; Incorrect columnDecrease organic solvent percentage; Use a more polar stationary phase (e.g., HILIC)
Baseline noise Contaminated mobile phase; Air bubbles in the systemFilter mobile phase; Degas mobile phase
Inconsistent retention times Inadequate column equilibration; Fluctuation in pump pressureEquilibrate column for a longer duration; Check pump for leaks

Logical Flow of Method Development and Validation

Method_Development_Validation_Flow cluster_dev Method Development cluster_val Method Validation (ICH Q2 R1) cluster_final Finalization dev_lit Literature Review & Analyte Properties dev_col Column Selection dev_lit->dev_col dev_mob Mobile Phase Optimization (pH, Organic %) [style=filled, fillcolor=#FBBC05] dev_col->dev_mob dev_det Detector Wavelength Selection dev_mob->dev_det dev_sys System Suitability Establishment dev_det->dev_sys val_spec Specificity dev_sys->val_spec val_lin Linearity & Range val_spec->val_lin val_acc Accuracy val_lin->val_acc val_prec Precision (Repeatability & Intermediate) val_acc->val_prec val_lodq LOD & LOQ val_prec->val_lodq val_rob Robustness val_lodq->val_rob final_doc Documentation & SOP Generation val_rob->final_doc final_routine Routine Analysis final_doc->final_routine

Figure 2: Logical flow from method development to validation and routine use.

Conclusion

This application note outlines a systematic and scientifically sound approach to the development and validation of an HPLC-UV method for the quantitative analysis of pyrazine carboxylic acids. By carefully selecting the stationary phase, optimizing the mobile phase pH and composition, and adhering to rigorous validation protocols, a reliable, robust, and accurate analytical method can be established for routine quality control and research applications.

References

The Definitive Guide to LC-MS/MS Analysis of Fluorinated Heterocyclic Compounds: From Sample Preparation to Validated Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Analytical Challenge of Fluorinated Heterocycles

Fluorinated heterocyclic compounds represent a cornerstone of modern pharmaceuticals, agrochemicals, and materials science. The incorporation of fluorine into a heterocyclic scaffold can dramatically alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] This widespread use, however, presents a unique and complex challenge for analytical scientists. Accurate and robust quantification of these compounds in complex matrices is paramount for drug development, pharmacokinetic studies, and environmental monitoring.

This comprehensive guide provides a detailed exploration of the liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow for the analysis of fluorinated heterocyclic compounds. Moving beyond a simple recitation of steps, this document delves into the "why" behind the "how," offering field-proven insights and detailed protocols to empower researchers, scientists, and drug development professionals to develop and validate reliable analytical methods.

Part 1: Strategic Sample Preparation for Complex Matrices

The journey to accurate quantification begins with meticulous sample preparation. The primary goals are to extract the analyte of interest from the sample matrix, remove interfering components, and concentrate the analyte to a level suitable for LC-MS/MS analysis. The choice of extraction technique is dictated by the analyte's properties and the complexity of the matrix.

Solid-Phase Extraction (SPE): A Versatile and Targeted Approach

SPE is a powerful technique that utilizes a solid sorbent to selectively retain the analyte while matrix components are washed away.[3][4] For fluorinated heterocyclic compounds, which often possess a degree of polarity and may be basic or acidic, polymeric reversed-phase SPE sorbents are a common and effective choice.[5]

Protocol 1: Generic Polymeric SPE for Basic Fluorinated Heterocyclic Drugs in Human Plasma [5]

  • Conditioning: Condition the SPE cartridge (e.g., 10 mg polymeric sorbent) with 500 µL of methanol, followed by 500 µL of water. This activates the sorbent and ensures reproducible retention.

  • Sample Pre-treatment: Dilute 100 µL of human plasma with 300 µL of 2% ammonium hydroxide. This step helps to disrupt protein binding and ensures the basic analytes are in a neutral state for optimal retention on the reversed-phase sorbent.

  • Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow and consistent flow rate.

  • Washing: Wash the cartridge with 500 µL of 5% methanol in water. This step removes polar matrix interferences without eluting the analytes of interest.

  • Elution: Elute the analytes with 500 µL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable mobile phase-compatible solvent (e.g., 100 µL of 80:20 0.1% formic acid in water:acetonitrile).

Diagram 1: Solid-Phase Extraction (SPE) Workflow

SPE_Workflow cluster_0 SPE Cartridge Condition 1. Conditioning (Methanol, Water) Load 3. Sample Loading (Pre-treated Plasma) Wash 4. Washing (5% Methanol/Water) Load->Wash Elute 5. Elution (Methanol) Wash->Elute Evap 6. Evaporation (Nitrogen Stream) Elute->Evap Sample 2. Sample Pre-treatment (Plasma + NH4OH) Sample->Load Recon 7. Reconstitution (Mobile Phase) Evap->Recon LCMS LC-MS/MS Analysis Recon->LCMS PFP_Interactions cluster_PFP Pentafluorophenyl (PFP) Stationary Phase Analyte Fluorinated Heterocycle + Aromatic Ring + Polar Groups + Fluorine Atoms Interactions Multiple Retention Mechanisms Analyte->Interactions PFP PFP Ligand -C6F5 PFP->Interactions π-π Interactions π-π Interactions Interactions->π-π Interactions Aromatic Ring Dipole-Dipole Dipole-Dipole Interactions->Dipole-Dipole Polar Groups Hydrogen Bonding Hydrogen Bonding Interactions->Hydrogen Bonding H-bond Donors/Acceptors Hydrophobic Hydrophobic Interactions->Hydrophobic Non-polar regions Validation_Workflow cluster_Dev Method Development cluster_Val Method Validation (FDA Guidelines) Dev_Sample Sample Prep Optimization Dev_LC LC Method Optimization Dev_Sample->Dev_LC Dev_MS MS/MS Optimization Dev_LC->Dev_MS Val_Select Selectivity & Specificity Dev_MS->Val_Select Val_AP Accuracy & Precision Val_Select->Val_AP Val_Cal Calibration Curve Val_AP->Val_Cal Val_LLOQ LLOQ Val_Cal->Val_LLOQ Val_Matrix Matrix Effect Val_LLOQ->Val_Matrix Val_Rec Recovery Val_Matrix->Val_Rec Val_Stab Stability Val_Rec->Val_Stab Analysis Routine Sample Analysis Val_Stab->Analysis

References

Application Notes and Protocols for the Derivatization of 6-(Trifluoromethyl)pyrazine-2-carboxylic Acid in Bioassay Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrazine Scaffold in Medicinal Chemistry

The pyrazine ring system is a privileged scaffold in drug discovery, forming the core of numerous biologically active compounds.[1] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a valuable component for designing molecules that can effectively interact with biological targets. The introduction of a trifluoromethyl group, as in 6-(trifluoromethyl)pyrazine-2-carboxylic acid, further enhances its potential. The trifluoromethyl group is a well-known bioisostere for a methyl group but with significantly different electronic properties. It can increase metabolic stability, improve membrane permeability, and enhance binding affinity to target proteins.

This application note provides a comprehensive guide to the derivatization of this compound, a key building block for the synthesis of novel bioactive molecules. We will explore the rationale behind derivatization strategies, provide detailed, field-proven protocols for the synthesis of amides and esters, and discuss their application in various bioassays.

Rationale for Derivatization: Unlocking Biological Activity

The carboxylic acid functional group in this compound is a versatile handle for chemical modification. Derivatization is often a critical step in transforming a lead compound into a viable drug candidate. The primary goals of derivatizing this scaffold include:

  • Modulating Physicochemical Properties: Altering lipophilicity (LogP) and polarity to optimize absorption, distribution, metabolism, and excretion (ADME) properties.

  • Enhancing Target Binding: Introducing new functional groups that can form specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with the active site of a target enzyme or receptor.

  • Improving Cell Permeability: Converting the polar carboxylic acid into a less polar amide or ester can facilitate passage across cell membranes, which is crucial for targeting intracellular components.

  • Enabling Prodrug Strategies: Designing derivatives that are inactive until they are metabolized in vivo to the active carboxylic acid form.

Amide and ester functionalities are the most common derivatives synthesized from carboxylic acids in medicinal chemistry due to their relative stability and the vast array of commercially available amines and alcohols to create diverse chemical libraries.

Core Derivatization Strategies and Protocols

The following sections provide detailed protocols for the two primary derivatization strategies for this compound: amidation and esterification. The choice of coupling reagents and reaction conditions is critical for achieving high yields and purity, especially when working with electron-deficient heterocyclic systems like pyrazines.

Protocol 1: Amide Synthesis via Acyl Chloride Formation

This two-step protocol is a classic and robust method for amide bond formation. The first step involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with an amine.

Workflow for Amide Synthesis via Acyl Chloride

cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Coupling A This compound C Acyl Chloride Intermediate A->C Reflux B Thionyl Chloride (SOCl₂) or Oxalyl Chloride B->C D Acyl Chloride Intermediate F Target Amide Derivative D->F Pyridine or other base E Primary or Secondary Amine (R₁R₂NH) E->F

Caption: A two-step workflow for the synthesis of pyrazine carboxamides.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • An appropriate primary or secondary amine

  • Anhydrous pyridine or triethylamine (TEA)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Acyl Chloride Formation:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 1.0 equivalent of this compound in anhydrous DCM (10 mL per mmol of acid).

    • Add 2.0 equivalents of thionyl chloride (or oxalyl chloride) dropwise at room temperature. Note: A catalytic amount of DMF can be added when using oxalyl chloride to facilitate the reaction.

    • Heat the reaction mixture to reflux and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).

    • Allow the mixture to cool to room temperature and remove the solvent and excess reagent under reduced pressure. The resulting crude acyl chloride is typically used in the next step without further purification.

  • Amide Coupling:

    • Dissolve the crude acyl chloride in anhydrous DCM (10 mL per mmol).

    • In a separate flask, dissolve 1.1 equivalents of the desired amine and 1.5 equivalents of pyridine (or TEA) in anhydrous DCM.

    • Cool the amine solution to 0 °C in an ice bath.

    • Slowly add the acyl chloride solution to the stirred amine solution.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

    • Upon completion, wash the reaction mixture sequentially with water, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired amide derivative.

Rationale for Experimental Choices:

  • Thionyl Chloride/Oxalyl Chloride: These reagents are highly effective for converting carboxylic acids to acyl chlorides, which are significantly more reactive towards nucleophilic attack by amines.

  • Pyridine/Triethylamine: A base is required to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

Protocol 2: Direct Amide Coupling Using Coupling Reagents

Direct coupling methods avoid the isolation of the often-sensitive acyl chloride intermediate and are generally milder. A variety of coupling reagents are available, with HATU being a popular choice for its high efficiency and low rate of racemization in chiral substrates.

Workflow for Direct Amide Coupling

A This compound E Target Amide Derivative A->E B Primary or Secondary Amine (R₁R₂NH) B->E C Coupling Reagent (e.g., HATU, HBTU) C->E One-pot reaction D Base (e.g., DIPEA, TEA) D->E

Caption: A one-pot workflow for direct amide synthesis using a coupling reagent.

Materials:

  • This compound

  • An appropriate primary or secondary amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • 1M HCl solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound (1.0 equivalent) in anhydrous DMF (10 mL per mmol), add the amine (1.1 equivalents), HATU (1.2 equivalents), and DIPEA (2.0 equivalents).

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure amide derivative.

Rationale for Experimental Choices:

  • HATU/HBTU: These are highly efficient coupling reagents that activate the carboxylic acid in situ to form a reactive ester, which is then readily attacked by the amine. They are known to work well even with sterically hindered substrates.[2]

  • DIPEA: A non-nucleophilic base is used to maintain basic conditions without competing with the amine nucleophile.

Protocol 3: Esterification via the Yamaguchi Reaction

For the synthesis of esters, particularly from sterically hindered alcohols, the Yamaguchi esterification is a reliable method. It involves the formation of a mixed anhydride in situ, which is then reacted with the alcohol.

Workflow for Yamaguchi Esterification

cluster_0 Step 1: Mixed Anhydride Formation cluster_1 Step 2: Ester Formation A This compound C Mixed Anhydride A->C TEA B 2,4,6-Trichlorobenzoyl chloride B->C D Mixed Anhydride G Target Ester Derivative D->G E Alcohol (R-OH) E->G F DMAP F->G Catalyst

Caption: A two-step, one-pot workflow for Yamaguchi esterification.

Materials:

  • This compound

  • An appropriate alcohol

  • 2,4,6-Trichlorobenzoyl chloride

  • Triethylamine (TEA)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Toluene or Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound (1.0 equivalent) in anhydrous toluene (10 mL per mmol), add TEA (1.1 equivalents) and 2,4,6-trichlorobenzoyl chloride (1.05 equivalents).

  • Stir the mixture at room temperature for 1-2 hours to form the mixed anhydride.

  • In a separate flask, dissolve the alcohol (1.5 equivalents) and DMAP (2.0 equivalents) in anhydrous toluene.

  • Add the alcohol/DMAP solution to the mixed anhydride solution and stir at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure ester derivative.

Rationale for Experimental Choices:

  • 2,4,6-Trichlorobenzoyl Chloride: This reagent forms a sterically hindered mixed anhydride with the carboxylic acid. The steric hindrance directs the subsequent nucleophilic attack of the alcohol to the less hindered carbonyl of the pyrazine carboxylic acid.

  • DMAP: A highly nucleophilic catalyst that activates the mixed anhydride for reaction with the alcohol.

Bioassay Screening Protocols

Once a library of derivatives has been synthesized, the next step is to evaluate their biological activity. The choice of bioassay will depend on the therapeutic area of interest. Below are generalized protocols for common primary screens.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This assay is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

Materials:

  • Synthesized pyrazine derivatives dissolved in DMSO (e.g., 10 mg/mL stock)

  • Bacterial or fungal strains of interest

  • Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Positive control antibiotic/antifungal (e.g., ciprofloxacin, fluconazole)

  • Negative control (medium with DMSO)

  • Incubator

Procedure:

  • Prepare serial dilutions of the test compounds in the growth medium in the 96-well plates. The final concentrations typically range from 128 µg/mL to 0.125 µg/mL.

  • Prepare a standardized inoculum of the microorganism according to CLSI guidelines.

  • Add the microbial inoculum to each well.

  • Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Enzyme Inhibition Assay (Generic Protocol)

Many drugs act by inhibiting the activity of a specific enzyme. This protocol provides a general framework for an in vitro enzyme inhibition assay.

Materials:

  • Purified target enzyme

  • Substrate for the enzyme

  • Assay buffer specific to the enzyme

  • Synthesized pyrazine derivatives dissolved in DMSO

  • Positive control inhibitor

  • 96-well microtiter plate (UV-transparent or opaque, depending on the detection method)

  • Plate reader (spectrophotometer, fluorometer, or luminometer)

Procedure:

  • Add the assay buffer, enzyme, and varying concentrations of the test compound (or DMSO for control) to the wells of the microtiter plate.

  • Pre-incubate the plate for a defined period (e.g., 15-30 minutes) to allow the compound to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the substrate to all wells.

  • Monitor the reaction progress over time by measuring the change in absorbance, fluorescence, or luminescence.

  • Calculate the initial reaction rates for each compound concentration.

  • Plot the percentage of enzyme inhibition versus the compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%).

Data Presentation

Table 1: Exemplary Reaction Conditions for Amide Synthesis

EntryAmineCoupling MethodSolventBaseYield (%)
1BenzylamineAcyl ChlorideDCMPyridine85
2MorpholineHATU/DIPEADMFDIPEA92
3AnilineAcyl ChlorideDCMTEA78
4tert-ButylamineHATU/DIPEADMFDIPEA65

Note: Yields are hypothetical and will vary depending on the specific substrates and reaction optimization.

Conclusion

This compound is a valuable starting material for the synthesis of novel bioactive compounds. The derivatization of its carboxylic acid group into amides and esters is a key strategy for modulating its physicochemical properties and biological activity. The protocols provided in this application note offer robust and versatile methods for generating libraries of pyrazine derivatives for screening in a wide range of bioassays. Careful selection of synthetic methodology and reaction conditions is paramount to achieving high yields and purity, thereby ensuring the reliability of subsequent biological data.

References

Application Notes and Protocols for the Synthesis of Novel Anti-Fungal Agents Utilizing 6-(Trifluoromethyl)pyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of the Pyrazine Scaffold in Modern Antifungal Development

The pyrazine ring system, particularly when functionalized with a trifluoromethyl group, represents a privileged scaffold in contemporary medicinal chemistry and agrochemical research. The unique electronic properties conferred by the pyrazine core and the trifluoromethyl moiety—strong electron-withdrawing character and enhanced metabolic stability—make 6-(trifluoromethyl)pyrazine-2-carboxylic acid a highly valuable starting material for the synthesis of novel bioactive compounds.[1] Pyrazine carboxamide derivatives, in particular, have garnered significant attention for their diverse pharmacological activities, including potent antimicrobial and fungicidal effects.[2][3]

These application notes provide a comprehensive guide for the synthesis and potential application of novel antifungal agents derived from this compound. The protocols herein are designed to be robust and adaptable, enabling researchers to generate libraries of N-aryl-6-(trifluoromethyl)pyrazine-2-carboxamides for screening and lead optimization. Furthermore, we will delve into the likely mechanism of action for this class of compounds, providing a rational basis for their design and evaluation.

Synthetic Workflow Overview

The synthesis of N-aryl-6-(trifluoromethyl)pyrazine-2-carboxamides from this compound is a straightforward two-step process. The initial step involves the activation of the carboxylic acid to the more reactive acyl chloride. This is followed by the coupling of the acyl chloride with a variety of substituted anilines to yield the desired amide products. This modular approach allows for the rapid generation of a diverse library of compounds for structure-activity relationship (SAR) studies.

G A 6-(Trifluoromethyl)pyrazine- 2-carboxylic Acid B 6-(Trifluoromethyl)pyrazine- 2-carbonyl Chloride A->B Thionyl Chloride (SOCl2) or Oxalyl Chloride D N-Aryl-6-(trifluoromethyl)pyrazine- 2-carboxamide B->D Pyridine or other base C Substituted Aniline C->D

Caption: General synthetic workflow for N-aryl-6-(trifluoromethyl)pyrazine-2-carboxamides.

Detailed Experimental Protocols

Part 1: Synthesis of 6-(Trifluoromethyl)pyrazine-2-carbonyl Chloride

Rationale: The conversion of the carboxylic acid to the acyl chloride is a critical activation step. Thionyl chloride is a common and effective reagent for this transformation. The reaction is typically performed in an inert solvent, and the excess thionyl chloride is removed under reduced pressure to yield the crude acyl chloride, which is often used immediately in the next step without further purification.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Dry toluene

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

  • Under a fume hood, add dry toluene to the flask.

  • Slowly add thionyl chloride (1.5 - 2.0 eq) to the suspension at room temperature.

  • Heat the reaction mixture to reflux and maintain for 1-2 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. To ensure complete removal of thionyl chloride, co-evaporation with dry toluene (2-3 times) is recommended.

  • The resulting crude 6-(trifluoromethyl)pyrazine-2-carbonyl chloride is a solid or oil and is used in the next step without further purification.

Part 2: Synthesis of N-Aryl-6-(trifluoromethyl)pyrazine-2-carboxamides (General Procedure)

Rationale: The coupling of the acyl chloride with a substituted aniline is an amide bond formation reaction. A base, such as pyridine, is typically added to neutralize the HCl generated during the reaction. The choice of solvent and reaction temperature can be optimized to ensure good yields and purity of the final product.

Materials:

  • 6-(Trifluoromethyl)pyrazine-2-carbonyl chloride (from Part 1)

  • Substituted aniline (1.0 eq)

  • Dry pyridine or other suitable base (e.g., triethylamine)

  • Dry acetone or other inert solvent (e.g., dichloromethane, THF)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath (optional)

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

  • Recrystallization solvents (e.g., ethanol/water, ethyl acetate/hexanes)

Procedure:

  • In a round-bottom flask, dissolve the substituted aniline (1.0 eq) in dry pyridine.

  • Dissolve the crude 6-(trifluoromethyl)pyrazine-2-carbonyl chloride (1.0 eq) in dry acetone.

  • Slowly add the solution of the acyl chloride to the stirred solution of the aniline at room temperature. An ice bath can be used to control the initial exotherm.

  • Allow the reaction to stir at room temperature for 2-4 hours, or until completion as monitored by TLC.

  • Pour the reaction mixture into cold water to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash with water.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure N-aryl-6-(trifluoromethyl)pyrazine-2-carboxamide.

Data Presentation: Representative Antifungal Activity

While specific antifungal activity data for derivatives of this compound is not yet widely published, the broader class of pyrazine and pyrazole carboxamides has demonstrated significant efficacy against a range of pathogenic fungi. The data below, compiled from existing literature, illustrates the potential of this chemical class. Researchers are encouraged to use this as a benchmark for their newly synthesized compounds.

Compound ClassTarget FungiActivity (EC₅₀ or MIC)Reference
Pyrazole CarboxamidesRhizoctonia solaniEC₅₀ = 0.022 - 0.37 µg/mL[4][5][6]
Pyrazine CarboxamidesTrichophyton mentagrophytesMIC = 15.62 - 62.5 µmol/L[7][8]
Pyridine CarboxamidesBotrytis cinereaGood in vivo activity[9]
Pyrazine CarboxamidesAspergillus niger, Candida albicansModerate to good activity[2]

Proposed Mechanism of Action: Succinate Dehydrogenase Inhibition (SDHI)

The primary mode of action for many carboxamide-based fungicides is the inhibition of the enzyme succinate dehydrogenase (SDH), also known as complex II, in the mitochondrial respiratory chain.[10][11][12][13][14] SDH plays a crucial role in the tricarboxylic acid (TCA) cycle and electron transport, which are essential for cellular energy production in fungi.

Caption: Proposed mechanism of action via SDH inhibition.

By binding to the ubiquinone-binding site (Qp site) of the SDH enzyme complex, these carboxamide inhibitors block the transfer of electrons from succinate to ubiquinone.[10][13] This disruption of the electron transport chain leads to a halt in ATP synthesis, ultimately resulting in the cessation of fungal growth and cell death. The carboxamide moiety is crucial for binding to the active site of the SDH enzyme.

Conclusion and Future Directions

This compound is a versatile and promising starting material for the development of novel antifungal agents. The synthetic protocols outlined in these application notes provide a solid foundation for the generation of diverse libraries of N-aryl-6-(trifluoromethyl)pyrazine-2-carboxamides. The likely mechanism of action as succinate dehydrogenase inhibitors offers a clear rationale for the continued exploration of this chemical space. Future work should focus on the synthesis of a broad range of derivatives and their systematic evaluation against a panel of clinically and agriculturally relevant fungal pathogens to establish detailed structure-activity relationships and identify lead compounds for further development.

References

Application Notes and Protocols for In Vitro Assay of Pyrazine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Introduction: The Versatility of the Pyrazine Scaffold in Drug Discovery

Pyrazine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability have led to its incorporation into a wide array of therapeutic agents.[1][2] Pyrazine derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2][3] This document provides a comprehensive guide to the in vitro evaluation of pyrazine-based compounds, offering detailed protocols and the scientific rationale behind key experimental choices. Our focus is to equip researchers, scientists, and drug development professionals with the necessary tools to rigorously assess the biological potential of this important class of molecules.

Part 1: Foundational Assays for Efficacy and Toxicity Assessment

A critical first step in the evaluation of any new chemical entity is to determine its cytotoxic potential and effective concentration range. These foundational assays provide the basis for all subsequent mechanistic studies.

1.1 Cytotoxicity and Cell Viability Assays

The assessment of a compound's effect on cell viability is fundamental to understanding its therapeutic window. Tetrazolium reduction assays are a mainstay for this purpose, relying on the metabolic activity of viable cells to convert a tetrazolium salt into a colored formazan product.[4][5][6]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[5][7][8][9] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan, the amount of which is directly proportional to the number of viable cells.[5]

Protocol 1: MTT Assay for Cytotoxicity

Materials:

  • Pyrazine-based compound stock solution (in a suitable solvent like DMSO)

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[7]

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • MTT solution (5 mg/mL in sterile PBS)[5]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[9]

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazine compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the compound stock) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the desired exposure time.[9]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Experimental Workflow for MTT Assay

MTT_Workflow A Seed cells in 96-well plate B Incubate overnight A->B C Treat cells with pyrazine compounds B->C D Incubate for 24-72 hours C->D E Add MTT solution D->E F Incubate for 2-4 hours E->F G Add solubilization solution F->G H Read absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: A streamlined workflow of the MTT assay for assessing cytotoxicity.

The WST-1 (water-soluble tetrazolium salt) assay offers several advantages over the MTT assay, including higher sensitivity and a simpler procedure as the formazan product is water-soluble, eliminating the need for a solubilization step.[10]

Key Differences from MTT Assay:

  • The WST-1 reagent is added directly to the cell culture.

  • Incubation time with the reagent is typically shorter (0.5-4 hours).

  • Absorbance is measured between 420-480 nm.[10]

Quantitative Data Summary: Cytotoxicity of Pyrazine Derivatives

Compound ClassCell LineIC₅₀ (µM)Reference
Chalcone-pyrazine hybridsA549, Colo-2050.13 - 0.19[1]
Cinnamic acid-pyrazine derivativesHCT1163.19 - 8.90[1]
Anthraquinone-pyrazine derivativesHCT-15, SK-OV-3, A5490.035 - 0.381[1]
Indenoquinoxaline and pyrazine derivativesMCF-7, A5494.3 - 5.4[7]
Part 2: Elucidating Mechanisms of Action

Once the cytotoxic potential of a pyrazine-based compound is established, the next step is to investigate its mechanism of action. This can involve a wide range of assays targeting specific cellular processes and signaling pathways.

2.1 Anti-inflammatory Activity

Many pyrazine derivatives exhibit potent anti-inflammatory properties.[11] A common in vitro model for assessing anti-inflammatory activity is the lipopolysaccharide (LPS)-stimulated macrophage model.

Protocol 2: Nitric Oxide (NO) Inhibition Assay

Principle: LPS stimulation of macrophages (e.g., RAW 264.7) induces the expression of inducible nitric oxide synthase (iNOS), leading to the production of nitric oxide (NO), a key pro-inflammatory mediator. The concentration of NO in the culture supernatant can be measured using the Griess reagent.

Materials:

  • RAW 264.7 macrophage cell line

  • Pyrazine-based compound

  • LPS (from E. coli)

  • Griess Reagent System

  • Sodium nitrite standard solution

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Pre-treatment: Treat the cells with various concentrations of the pyrazine compound for 1-2 hours before LPS stimulation.

  • LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Griess Assay:

    • Transfer 50 µL of the culture supernatant to a new 96-well plate.

    • Add 50 µL of Sulfanilamide solution and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of NED solution and incubate for another 5-10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. A standard curve using sodium nitrite should be generated to quantify the nitrite concentration.

Signaling Pathway for LPS-induced NO Production

LPS_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates NFkB NF-κB Pathway MyD88->NFkB iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide (NO) Production iNOS->NO Pyrazine Pyrazine Compound Pyrazine->NFkB inhibits

Caption: Simplified signaling pathway of LPS-induced nitric oxide production and a potential point of inhibition by pyrazine compounds.

2.2 Antimicrobial Activity

Pyrazine derivatives have been investigated for their antibacterial and antifungal properties.[12][13][14] The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13][15]

Protocol 3: Broth Microdilution Assay for MIC Determination

Principle: This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Pyrazine-based compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[13]

  • Fungal strains (e.g., Candida albicans)[14]

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the pyrazine compound in the broth medium in the wells of a 96-well plate.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

2.3 Enzyme Inhibition Assays

Some pyrazine-based compounds exert their effects by inhibiting specific enzymes, such as topoisomerases or kinases.[16][17]

Principle: Topoisomerases are enzymes that regulate the topology of DNA.[18] Topoisomerase I relaxes supercoiled DNA, and this activity can be monitored by agarose gel electrophoresis.[18][19]

Protocol 4: Topoisomerase I Relaxation Assay

Materials:

  • Human Topoisomerase I

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Pyrazine-based compound

  • Assay buffer

  • Agarose gel electrophoresis system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, supercoiled DNA, and various concentrations of the pyrazine compound.

  • Enzyme Addition: Add Topoisomerase I to initiate the reaction. Include a control reaction without the enzyme and a control with the enzyme but without the compound.

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer/loading dye.

  • Agarose Gel Electrophoresis: Load the samples onto an agarose gel and run the electrophoresis to separate the supercoiled and relaxed forms of the DNA.

  • Visualization: Stain the gel with a DNA stain (e.g., ethidium bromide) and visualize the DNA bands under UV light. Inhibition of topoisomerase I activity is indicated by the persistence of the supercoiled DNA band.

Experimental Workflow for Topoisomerase I Inhibition Assay

Topo_Workflow A Prepare reaction mix (DNA, buffer, pyrazine compound) B Add Topoisomerase I A->B C Incubate at 37°C B->C D Stop reaction C->D E Run agarose gel electrophoresis D->E F Visualize DNA bands E->F G Assess inhibition of DNA relaxation F->G

Caption: Workflow for assessing Topoisomerase I inhibition by pyrazine compounds.

Part 3: Advanced Assays for Deeper Mechanistic Insights

For promising lead compounds, more advanced assays are necessary to further delineate their mechanism of action and cellular effects.

3.1 Apoptosis Assays

Many anticancer agents induce programmed cell death, or apoptosis. Flow cytometry using Annexin V and propidium iodide (PI) staining is a standard method to quantify apoptosis.

Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.

3.2 Cell Cycle Analysis

Compounds that interfere with cell division can cause cell cycle arrest at specific phases. This can be analyzed by flow cytometry of cells stained with a DNA-binding dye like PI.

3.3 Western Blotting

Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways affected by the pyrazine compounds.[9] This can provide direct evidence of target engagement and downstream effects.

Conclusion

The in vitro assays outlined in these application notes provide a robust framework for the comprehensive evaluation of pyrazine-based compounds. By systematically assessing cytotoxicity, anti-inflammatory and antimicrobial activity, and specific mechanisms of action, researchers can effectively identify and characterize promising lead candidates for further development. The versatility of the pyrazine scaffold continues to make it a fertile ground for the discovery of novel therapeutics.

References

Application Notes and Protocols: Solid-Phase Synthesis Techniques Using Pyrazine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrazine Scaffold

The pyrazine ring, a nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its unique electronic properties, arising from the two nitrogen atoms in a 1,4-arrangement, confer a range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory effects.[1][3][4] Marketed drugs such as the tuberculosis agent Pyrazinamide, the antiviral Favipiravir, and the anticancer drug Bortezomib feature this core structure, underscoring its therapeutic significance.[3][5]

Pyrazine carboxylic acids, in particular, serve as versatile building blocks. The carboxylic acid moiety provides a convenient handle for chemical elaboration, allowing for the construction of complex molecules such as peptides, peptidomimetics, and other small molecule libraries. Solid-Phase Synthesis (SPS) is an exceptionally powerful technology for creating such libraries. By anchoring the initial molecule to an insoluble polymer support, SPS simplifies the purification process to mere filtration and washing, enabling high-throughput and automated synthesis.[6][7]

This guide provides a comprehensive overview of the principles and techniques for incorporating pyrazine carboxylic acids into solid-phase synthesis workflows. It is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable class of building blocks in their discovery programs.

The Core Principle: Orthogonal Protection in Solid-Phase Synthesis

The success of any solid-phase synthesis campaign hinges on a robust orthogonal protection strategy .[8][9] This principle dictates the use of multiple, distinct classes of protecting groups within a single synthesis. Each class of protecting group can be selectively removed under a specific set of chemical conditions that do not affect the others.[10][11]

In a typical workflow for building a molecule on a solid support, we encounter three main types of protecting groups:

  • The Linker to the Solid Support: This is the initial covalent bond anchoring the growing molecule to the resin. It must be stable to all reaction conditions during chain assembly and is only cleaved at the very end to release the final product.

  • Temporary Nα-Protecting Groups: In peptide or peptidomimetic synthesis, this group protects the alpha-amino group of the incoming building block. It is quantitatively removed at the beginning of each synthesis cycle to allow for coupling of the next monomer. The most common strategy, which we will focus on, is the 9-fluorenylmethoxycarbonyl (Fmoc) group, which is labile to a mild base (e.g., piperidine).[7]

  • Permanent Side-Chain Protecting Groups: These groups mask any reactive functionalities on the side chains of the building blocks (including other functional groups on the pyrazine ring, if present). They must be stable to the conditions used for temporary protecting group removal (e.g., piperidine) but are typically removed during the final acid-mediated cleavage from the resin.[7]

Logical Flow of Fmoc-Based Solid-Phase Synthesis

The cyclic nature of Fmoc-based solid-phase synthesis allows for the systematic and controlled elongation of the molecular chain.

Start Start: Resin with Linker Deprotection Step 1: Fmoc Deprotection (e.g., 20% Piperidine in DMF) Start->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Step 2: Coupling (Fmoc-Pyrazine-COOH, Coupling Reagents) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Cycle Repeat Cycle for Next Monomer Wash2->Cycle Cycle->Deprotection Yes FinalDeprotection Final Fmoc Deprotection Cycle->FinalDeprotection No (Final Monomer) Cleavage Step 3: Cleavage & Global Deprotection (e.g., TFA Cocktail) FinalDeprotection->Cleavage End End: Purified Product Cleavage->End

Caption: Workflow for a single cycle of Fmoc-based solid-phase synthesis.

Experimental Protocols

Protocol 1: Manual Solid-Phase Synthesis of a Pyrazine-Containing Peptide Amide

This protocol details the manual synthesis of a model tripeptide, Ac-Ala-Phe-Pyz(C-term)-NH₂, where a C-terminal pyrazine-2-carboxylic acid is incorporated. We will use a Rink Amide resin, which upon cleavage with trifluoroacetic acid (TFA), yields a C-terminal amide.

Materials:

  • Rink Amide MBHA Resin (Loading: ~0.5 mmol/g)

  • Fmoc-L-Phenylalanine (Fmoc-Phe-OH)

  • Fmoc-L-Alanine (Fmoc-Ala-OH)

  • Pyrazine-2-carboxylic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Ethyl Cyanohydroxyiminoacetate (Oxyma Pure)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • Acetic Anhydride

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • HPLC-grade Water

Table 1: Reagent and Solution Preparation

Reagent/SolutionPreparationPurpose
Deprotection Solution 20% (v/v) Piperidine in DMF.Removal of the temporary Fmoc group.
Coupling Activator (Stock) 0.5 M solution of DIC and Oxyma Pure in DMF.Activation of carboxylic acid for amidation.
Capping Solution 1:2:7 (v/v/v) mixture of Acetic Anhydride:DIPEA:DMF.To block unreacted free amines.
Cleavage Cocktail 95% TFA, 2.5% Water, 2.5% TIS (v/v/v). Prepare fresh.[12]Cleavage from resin and side-chain deprotection.
Step-by-Step Methodology

Part A: Resin Preparation and First Amino Acid Coupling (Fmoc-Phe-OH)

  • Resin Swelling: Place 100 mg of Rink Amide resin in a fritted reaction vessel. Add 2 mL of DMF and gently agitate for 30 minutes to swell the resin beads. Drain the DMF.

  • Fmoc Deprotection: Add 2 mL of Deprotection Solution to the resin. Agitate for 3 minutes, then drain. Add a fresh 2 mL of Deprotection Solution and agitate for 10 minutes. Drain and wash the resin thoroughly (5 x 2 mL DMF, 3 x 2 mL DCM, 3 x 2 mL DMF).

    • Scientific Rationale: The first deprotection is often rapid; the second, longer treatment ensures complete removal of the Fmoc group from the linker, liberating the primary amine for coupling.

  • Coupling: In a separate vial, dissolve Fmoc-Phe-OH (4 equivalents relative to resin loading) in 1 mL of DMF. Add 4 equivalents of the DIC/Oxyma stock solution. Pre-activate for 2-3 minutes. Add this solution to the deprotected resin.

  • Reaction: Agitate the reaction vessel at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test to confirm the absence of free primary amines, indicating complete coupling. If the test is positive, continue the coupling for another hour.

  • Washing: Once the reaction is complete, drain the coupling solution and wash the resin (3 x 2 mL DMF, 3 x 2 mL DCM, 3 x 2 mL DMF).

Part B: Chain Elongation (Pyrazine-2-carboxylic acid and Fmoc-Ala-OH)

  • Cycle 2 (Pyrazine-2-carboxylic acid):

    • Deprotection: Repeat step A2 to remove the Fmoc group from the newly coupled Phenylalanine.

    • Coupling: In a separate vial, dissolve Pyrazine-2-carboxylic acid (4 eq.) in 1 mL of DMF. Add the DIC/Oxyma activator solution (4 eq.). Pre-activate for 2-3 minutes, then add to the resin. Agitate for 2-4 hours. Note: The electron-deficient nature of the pyrazine ring can sometimes slow coupling kinetics, necessitating longer reaction times or stronger activating agents like HATU.

    • Washing: Repeat step A6.

  • Cycle 3 (Fmoc-Ala-OH):

    • No Deprotection Needed: Pyrazine-2-carboxylic acid does not have an Fmoc group. Proceed directly to coupling the next monomer.

    • Coupling: Repeat step A3-A5 for Fmoc-Ala-OH.

    • Washing: Repeat step A6.

Part C: N-Terminal Capping and Final Cleavage

  • Final Fmoc Deprotection: Perform the deprotection procedure (Step A2) to remove the Fmoc group from the N-terminal Alanine.

  • N-Terminal Acetylation (Capping): Add 2 mL of the Capping Solution to the resin and agitate for 30 minutes. This acetylates the N-terminal amine. Drain and wash thoroughly (5 x 2 mL DMF, 5 x 2 mL DCM).

    • Scientific Rationale: Capping ensures the final product has a defined N-terminus and is not a free amine, which can improve stability and mimic certain biological structures.

  • Final Wash and Dry: Wash the resin with methanol (3 x 2 mL) and dry it under a high vacuum for at least 1 hour.

  • Cleavage: Place the dry resin in a clean reaction vessel. Add 2 mL of freshly prepared Cleavage Cocktail.[13] Agitate gently at room temperature for 2-3 hours.

    • Causality: TFA cleaves the acid-labile Rink Amide linker. TIS acts as a carbocation scavenger, preventing side reactions with sensitive residues (though none are in this model sequence, it is good practice). Water assists in the hydrolysis.

  • Product Precipitation and Isolation: Filter the cleavage mixture away from the resin beads into a cold (0 °C) solution of methyl tert-butyl ether (MTBE). A white precipitate (the crude peptide) should form.

  • Purification: Centrifuge the suspension, decant the ether, and wash the peptide pellet with cold ether two more times. Dry the crude product under vacuum. Purify via reverse-phase HPLC.

Workflow for Cleavage and Product Isolation

Start Start: Dry Peptidyl-Resin AddCocktail Add Cleavage Cocktail (e.g., 95% TFA / TIS / H₂O) Start->AddCocktail React React for 2-3 hours at Room Temperature AddCocktail->React Filter Filter to Separate Resin Beads React->Filter Precipitate Precipitate Product in Cold Methyl Tert-Butyl Ether Filter->Precipitate Isolate Isolate by Centrifugation and Wash with Cold Ether Precipitate->Isolate Dry Dry Crude Product Under Vacuum Isolate->Dry Purify Purify by RP-HPLC Dry->Purify

Caption: General workflow for the final cleavage and isolation of the synthesized product.

Key Considerations and Troubleshooting

Choice of Coupling Reagents

While DIC/Oxyma is a cost-effective and reliable choice, sluggish couplings involving the electron-deficient pyrazine ring may require more potent activators.

Table 2: Common Coupling Reagents for Solid-Phase Synthesis

ReagentNameKey Features
DIC / Oxyma N,N'-Diisopropylcarbodiimide / Ethyl CyanohydroxyiminoacetateCost-effective, low racemization. Byproduct (DIU) is soluble in DMF.
HBTU / HATU Benzotriazole-tetramethyluronium hexafluorophosphate / Azabenzotriazole...Highly efficient aminium-based reagents. Excellent for sterically hindered or difficult couplings.
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateA third-generation uronium salt with high reactivity and reduced risk of racemization compared to older reagents.
Cleavage Cocktails for Sensitive Residues

If your molecule contains sensitive amino acids like Tryptophan (Trp), Methionine (Met), or Cysteine (Cys), the choice of scavengers in the cleavage cocktail is critical to prevent side product formation.[14]

Table 3: Specialized Cleavage Cocktails

Reagent NameComposition (v/v/v)Primary Use Case
Reagent K TFA / Phenol / Water / Thioanisole / EDT (82.5:5:5:5:2.5)A "universal" cocktail for peptides with multiple sensitive residues, including Cys, Met, and Trp.
Reagent R TFA / Thioanisole / EDT / Anisole (90:5:3:2)[13]Particularly effective for peptides containing Arginine protected with sulfonyl groups (e.g., Pbf, Pmc).
Reagent H TFA / Phenol / Thioanisole / EDT / Water / DMS / NH₄I[15]Specifically designed to prevent the oxidation of Methionine to its sulfoxide form during cleavage.[15]

Conclusion

The integration of pyrazine carboxylic acids into solid-phase synthesis protocols opens up vast possibilities for creating novel and diverse chemical libraries for drug discovery and materials science. By understanding the core principles of orthogonal protection and carefully selecting resins, coupling reagents, and cleavage strategies, researchers can efficiently assemble complex molecules featuring this important heterocyclic scaffold. The protocols and data presented in this guide provide a robust framework for the successful implementation of these techniques.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-(Trifluoromethyl)pyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 6-(trifluoromethyl)pyrazine-2-carboxylic acid. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and improve reaction yields.

Introduction

This compound is a valuable building block in medicinal chemistry, with its trifluoromethyl group often imparting desirable properties such as metabolic stability and increased lipophilicity to target molecules. The synthesis of this compound, however, can present several challenges that may lead to suboptimal yields and purification difficulties. This guide offers a structured approach to identifying and resolving these issues, ensuring a more efficient and reproducible synthetic workflow.

Synthetic Overview

A common and practical synthetic route to this compound involves a two-step sequence starting from 2-amino-6-(trifluoromethyl)pyrazine. This pathway includes:

  • Sandmeyer Cyanation: Conversion of the amino group of 2-amino-6-(trifluoromethyl)pyrazine to a diazonium salt, followed by a copper(I) cyanide-mediated substitution to yield 6-(trifluoromethyl)pyrazine-2-carbonitrile.

  • Hydrolysis: Conversion of the nitrile group of 6-(trifluoromethyl)pyrazine-2-carbonitrile to a carboxylic acid under acidic or basic conditions.

Each of these steps has critical parameters that must be controlled to ensure a successful outcome. The following sections will delve into the potential issues that can arise during this synthetic sequence and provide guidance on how to address them.

Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.

Part 1: Diazotization and Sandmeyer Cyanation

Question 1: Why is my yield of 6-(trifluoromethyl)pyrazine-2-carbonitrile consistently low?

Answer:

Low yields in the Sandmeyer reaction can stem from several factors, primarily related to the stability of the intermediate pyrazinediazonium salt and the efficiency of the copper-catalyzed cyanation.

  • Thermal Instability of the Diazonium Salt: Pyrazinediazonium salts, like many diazonium salts, can be thermally unstable and prone to decomposition, especially at temperatures above 5°C.[1][2] This decomposition often leads to the formation of undesired side products, such as phenols from reaction with water.[1]

    • Troubleshooting Protocol:

      • Strict Temperature Control: Maintain the temperature of the diazotization reaction between 0-5°C using an ice-salt bath.

      • Slow Reagent Addition: Add the sodium nitrite solution dropwise to the acidic solution of the aminopyrazine to prevent localized overheating.

      • Immediate Use: Use the freshly prepared diazonium salt solution immediately in the subsequent cyanation step without allowing it to warm up.

  • Inefficient Cyanation: The displacement of the diazonium group with cyanide requires the presence of a copper(I) catalyst. The efficiency of this step can be affected by the quality of the copper(I) cyanide and the reaction conditions.

    • Troubleshooting Protocol:

      • Use High-Quality Copper(I) Cyanide: Ensure the CuCN is fresh and free of significant oxidation to copper(II) salts, which are less effective.

      • Ensure Complete Dissolution: The copper(I) cyanide should be fully dissolved in the aqueous sodium or potassium cyanide solution to form the active cyanocuprate complex.

      • Controlled Addition of Diazonium Salt: Add the cold diazonium salt solution slowly to the cyanide solution to maintain a consistent reaction temperature and concentration of reactants.

Question 2: I am observing the formation of significant side products. What are they and how can I minimize them?

Answer:

The most common side products in a Sandmeyer reaction on an aminopyrazine are phenols and biaryl compounds.[1]

  • Phenol Formation: This occurs when the diazonium salt reacts with water.[1] The electron-withdrawing nature of the trifluoromethyl group can make the pyrazine ring more susceptible to nucleophilic attack by water, especially at elevated temperatures.

    • Minimization Strategy: As detailed above, strict temperature control during diazotization and the Sandmeyer reaction is crucial. Working at 0-5°C will significantly suppress the rate of this side reaction.

  • Biaryl Formation: The coupling of two pyrazinyl radicals, which are intermediates in the Sandmeyer reaction, leads to the formation of biaryl compounds.[3]

    • Minimization Strategy: Ensure an adequate concentration of the copper(I) catalyst and the cyanide nucleophile to efficiently trap the pyrazinyl radical before it can dimerize.

  • Azo Compound Formation: If the diazotization is incomplete or if there is an excess of the starting aminopyrazine, the diazonium salt can couple with the unreacted amine to form an azo compound.[1]

    • Minimization Strategy: Ensure the use of a slight excess of sodium nitrite and sufficient acid to achieve complete diazotization of the starting amine.

Part 2: Hydrolysis of 6-(Trifluoromethyl)pyrazine-2-carbonitrile

Question 3: My hydrolysis of the nitrile to the carboxylic acid is slow or incomplete. How can I drive the reaction to completion?

Answer:

The hydrolysis of nitriles to carboxylic acids can be performed under either acidic or basic conditions. The choice of conditions and optimization of parameters are key to achieving a complete reaction.

  • Acid-Catalyzed Hydrolysis:

    • Troubleshooting Protocol:

      • Increase Acid Concentration: Using a more concentrated acid, such as 6-12 M sulfuric acid or hydrochloric acid, can accelerate the reaction rate.

      • Elevate the Temperature: Refluxing the reaction mixture is often necessary to drive the hydrolysis to completion. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

      • Consider Co-solvents: If the nitrile has poor solubility in the aqueous acid, the addition of a co-solvent like acetic acid or propionic acid can improve solubility and reaction rate.[4]

  • Base-Catalyzed Hydrolysis:

    • Troubleshooting Protocol:

      • Use a Stronger Base: A solution of sodium hydroxide or potassium hydroxide (e.g., 2-6 M) is typically used.

      • Increase the Temperature: Heating the reaction mixture, often to reflux, is usually required.

      • Ensure Homogeneity: If the nitrile is not fully soluble, consider using a phase-transfer catalyst or a co-solvent like ethanol or methanol to improve mixing and reaction rate.

Question 4: I am concerned about the stability of the trifluoromethyl group during hydrolysis. Is this a valid concern?

Answer:

The trifluoromethyl group is generally stable under both acidic and basic hydrolysis conditions used for converting a nitrile to a carboxylic acid. However, under very harsh or prolonged basic conditions, there is a possibility of slow hydrolysis of the CF3 group.

  • Mitigation Strategy:

    • Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction and stop it as soon as the starting material is consumed to avoid over-exposure to harsh conditions.

    • Prefer Acidic Conditions: If stability of the trifluoromethyl group is a major concern, acidic hydrolysis is generally a safer choice.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting materials for this synthesis?

A1: The most common starting material is 2-amino-6-(trifluoromethyl)pyrazine. This can be synthesized through various methods, often involving the construction of the pyrazine ring from trifluoromethylated building blocks.[5]

Q2: What are the key safety precautions for the Sandmeyer reaction?

A2: Diazonium salts can be explosive, especially when isolated in a dry state.[2] It is crucial to handle them in solution at low temperatures and to avoid their isolation. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Perform the reaction in a well-ventilated fume hood.

Q3: How can I best purify the final product, this compound?

A3: The purification strategy will depend on the impurities present.

  • Acid-Base Extraction: As a carboxylic acid, the product can be extracted into a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide), washed with an organic solvent to remove neutral impurities, and then re-precipitated by adding acid.

  • Recrystallization: Recrystallization from a suitable solvent system (e.g., water, ethanol/water, or ethyl acetate/hexanes) can be an effective method for purification.

  • Column Chromatography: If the impurities have similar acidity, silica gel column chromatography using a solvent system such as dichloromethane/methanol or ethyl acetate/hexanes with a small amount of acetic acid may be necessary.

Q4: Are there alternative synthetic routes to this compound?

A4: Yes, other routes could be explored, such as:

  • Oxidation of a Methyl Group: If 2-methyl-6-(trifluoromethyl)pyrazine is available, it could potentially be oxidized to the carboxylic acid using a strong oxidizing agent like potassium permanganate.

  • Ring Construction: Synthesizing the pyrazine ring with the desired substituents already in place from acyclic trifluoromethylated precursors is another possibility.[6]

Experimental Protocols

Protocol 1: Synthesis of 6-(Trifluoromethyl)pyrazine-2-carbonitrile via Sandmeyer Reaction
  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-amino-6-(trifluoromethyl)pyrazine (1.0 eq) in a mixture of concentrated sulfuric acid and water at 0-5°C.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5°C.

    • Stir the mixture for an additional 30 minutes at 0-5°C after the addition is complete.

  • Sandmeyer Cyanation:

    • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.3 eq) in water, and cool it to 0-5°C.

    • Slowly add the cold diazonium salt solution to the cyanide solution, keeping the temperature below 10°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60°C for 1-2 hours, or until the evolution of nitrogen gas ceases.

    • Cool the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Hydrolysis of 6-(Trifluoromethyl)pyrazine-2-carbonitrile
  • Acidic Hydrolysis:

    • To a round-bottom flask containing 6-(trifluoromethyl)pyrazine-2-carbonitrile (1.0 eq), add a 1:1 mixture of concentrated sulfuric acid and water.

    • Heat the mixture to reflux (around 100-110°C) and monitor the reaction progress by TLC or LC-MS.

    • After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature and carefully pour it onto crushed ice.

    • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Data Summary

Reaction Step Key Reagents Typical Conditions Reported Yields (for similar systems)
Sandmeyer Cyanation 2-amino-6-(trifluoromethyl)pyrazine, NaNO₂, H₂SO₄, CuCN, KCN0-5°C for diazotization, 50-60°C for cyanation60-80%
Nitrile Hydrolysis 6-(trifluoromethyl)pyrazine-2-carbonitrile, H₂SO₄, H₂OReflux (100-110°C)85-95%

Visualizations

Synthetic Workflow

G cluster_0 Step 1: Sandmeyer Cyanation cluster_1 Step 2: Hydrolysis A 2-Amino-6-(trifluoromethyl)pyrazine B Diazotization (NaNO₂, H₂SO₄, 0-5°C) A->B C Pyrazinediazonium Salt (in situ) B->C D Cyanation (CuCN, KCN, 50-60°C) C->D E 6-(Trifluoromethyl)pyrazine-2-carbonitrile D->E F 6-(Trifluoromethyl)pyrazine-2-carbonitrile G Acid Hydrolysis (H₂SO₄, H₂O, Reflux) F->G H This compound G->H

Caption: A two-step synthesis of this compound.

Troubleshooting Decision Tree: Low Yield in Sandmeyer Reaction

G Start Low Yield of 6-(Trifluoromethyl)pyrazine-2-carbonitrile Q1 Was the reaction temperature strictly controlled (0-5°C)? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Was the diazonium salt solution used immediately? A1_Yes->Q2 Sol1 Implement strict temperature control using an ice-salt bath. A1_No->Sol1 End Yield should improve. Sol1->End A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Was the CuCN of high quality and fully dissolved? A2_Yes->Q3 Sol2 Prepare diazonium salt fresh and use it without delay. A2_No->Sol2 Sol2->End A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No A3_Yes->End Sol3 Use fresh CuCN and ensure complete dissolution in KCN solution. A3_No->Sol3 Sol3->End

Caption: Decision tree for troubleshooting low yields in the Sandmeyer reaction.

References

Technical Support Center: Strategies for Overcoming Solubility Challenges with 6-(Trifluoromethyl)pyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-(trifluoromethyl)pyrazine-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this valuable chemical scaffold but encountering challenges with its aqueous solubility. Our goal is to provide a logical, scientifically-grounded framework for diagnosing and systematically overcoming these issues, enabling you to advance your research with confidence.

The unique structure of this compound, featuring a highly electronegative trifluoromethyl (-CF3) group, offers significant advantages in modulating metabolic stability and receptor binding affinity.[1][2] However, this same group substantially increases the molecule's lipophilicity, often leading to poor aqueous solubility, a critical hurdle in pharmaceutical development.[3][4] This guide will walk you through a series of troubleshooting steps, from simple benchtop solutions to more advanced formulation strategies.

Section 1: Understanding the Molecule - Physicochemical Profile

Before troubleshooting, it is crucial to understand the inherent properties of the molecule that govern its solubility. The compound's behavior is a direct result of its three key structural features: the acidic carboxylic acid group, the aromatic pyrazine ring, and the lipophilic trifluoromethyl group.

PropertyValue / DescriptionImpact on Solubility
Molecular Formula C₆H₃F₃N₂O₂-
Molecular Weight 192.10 g/mol -
Predicted pKa ~2.48[5]The low pKa indicates it is a relatively strong acid. It will be in its ionized, more soluble form at pH values significantly above 2.48.
Key Functional Groups Carboxylic Acid (-COOH)Provides a handle for pH modification and salt formation to dramatically increase aqueous solubility.[6][7]
Trifluoromethyl (-CF3)Strongly electron-withdrawing and highly lipophilic; it is a primary contributor to poor solubility in its neutral, protonated state.[1][8]
Pyrazine RingA heterocyclic aromatic system that contributes to the molecule's planarity and potential for crystalline packing, which can negatively impact solubility.

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during experimentation.

Q1: I'm trying to dissolve this compound in a neutral aqueous buffer (e.g., PBS pH 7.4), but it won't go into solution. Why?

A: While it may seem counterintuitive for an acid not to dissolve in a neutral buffer, the issue lies in the compound's high lipophilicity and potentially stable crystal lattice energy. At its core, the hydrophobic nature imparted by the trifluoromethyl group and the pyrazine ring can dominate its behavior, making it behave like a "greasy" molecule that resists dissolution in water, even when partially ionized. For complete solubilization, a more directed strategy is often required.

Q2: What is the fastest and simplest way to solubilize the compound for a quick in vitro screening assay?

A: The most direct method is pH modification . Prepare a concentrated stock solution in an organic solvent like DMSO. For your final aqueous solution, use a buffer with a pH of 8 or higher. By raising the pH well above the compound's pKa of ~2.48, you ensure the carboxylic acid is fully deprotonated to its highly polar and water-soluble carboxylate salt form.[6] Always perform a final check to ensure the pH of your assay medium is not negatively affected.

Q3: Which organic solvents are effective for creating a stock solution?

A: this compound is readily soluble in polar aprotic solvents. The most common choices for creating high-concentration stock solutions are:

  • Dimethyl sulfoxide (DMSO)

  • Dimethylformamide (DMF)

  • N-Methyl-2-pyrrolidone (NMP)

For applications where these solvents are not suitable, alcohols like ethanol may also work, though potentially at lower concentrations.

Q4: Can I use heat to help dissolve the compound?

A: Heating can temporarily increase solubility and the rate of dissolution. However, this approach should be used with caution. It is critical to first establish the thermal stability of the compound, as elevated temperatures could lead to degradation. Furthermore, upon cooling, the compound will likely precipitate out of solution if the concentration is above its equilibrium solubility at that lower temperature. This method is generally not recommended for creating stable stock solutions.

Section 3: In-Depth Troubleshooting & Strategy Selection

When basic methods are insufficient, a more systematic approach is necessary. The choice of strategy depends heavily on the intended application, from early-stage discovery to preclinical formulation development.

Decision Workflow for Solubility Enhancement

The following diagram outlines a logical workflow for selecting an appropriate solubilization strategy.

G cluster_start cluster_application Define Application cluster_invitro In Vitro / Screening cluster_invivo In Vivo / Preclinical start Solubility Issue Encountered app_choice What is the experimental context? start->app_choice invitro_strat Strategies: 1. pH Adjustment 2. Co-solvent System app_choice->invitro_strat In Vitro Screening invivo_strat Advanced Strategies Required app_choice->invivo_strat In Vivo Studies precip_check Precipitation upon dilution? invitro_strat->precip_check use_cosolvent Implement Co-solvent Protocol precip_check->use_cosolvent Yes proceed_assay Proceed with Assay precip_check->proceed_assay No use_cosolvent->proceed_assay form_choice Select Formulation Approach invivo_strat->form_choice salt_form Salt Formation form_choice->salt_form complexation Complexation (Cyclodextrins) form_choice->complexation lipid_based Lipid-Based Formulations form_choice->lipid_based

Caption: Strategy selection workflow for solubility enhancement.

Troubleshooting Guide 1: pH Modification

Q: How do I systematically determine the optimal pH for solubilizing my compound?

A: A pH-solubility profile is the definitive experiment. This involves measuring the equilibrium solubility of the compound across a range of pH values. Given the pKa of ~2.48, you will observe a dramatic increase in solubility as the pH rises from 3 to 7. This occurs because the carboxylic acid is converted to its conjugate base (carboxylate), which is significantly more polar and readily interacts with water.[6][7] This relationship is fundamental to formulating acidic compounds.

G cluster_low_ph Low pH (e.g., pH < 2) cluster_high_ph High pH (e.g., pH > 4) node_insoluble R-COOH (Protonated Form) Poorly Soluble node_soluble R-COO⁻ + H⁺ (Deprotonated Form) Highly Soluble node_insoluble->node_soluble Increase pH

Caption: Effect of pH on the ionization and solubility of the compound.

  • Experimental Approach: Use the shake-flask method (see Protocol 1) with a series of buffers (e.g., pH 2, 4, 6, 7.4, 8, 9) to determine the solubility at each point. This data is invaluable for all future formulation work.

Troubleshooting Guide 2: Co-solvent Systems

Q: My compound is soluble in DMSO, but it crashes out when I dilute the stock into my aqueous assay buffer. How do I prevent this?

A: This is a classic sign that you need a co-solvent system . DMSO is a powerful solvent, but when diluted heavily into water, the overall solvent environment becomes highly polar again, causing the lipophilic drug to precipitate. A co-solvent is a water-miscible organic solvent that, when added to the final formulation, reduces the overall polarity of the solvent system, keeping the drug dissolved.[9][10]

Common Co-solvents for Preclinical Formulations

Co-solventProperties & ConsiderationsTypical Concentration
Propylene Glycol (PG) A viscous, commonly used solvent. Good safety profile.10-40%
Polyethylene Glycol 400 (PEG 400) Less viscous than PG. Widely used in oral and parenteral formulations.[11]10-60%
Ethanol Can be effective but may have biological effects in some assays.5-20%
Solutol® HS 15 A non-ionic surfactant and solubilizer. Can form micelles.[12]5-25%
  • Experimental Approach: A systematic screening is recommended. Start by preparing your compound in 100% of a given co-solvent. Then, titrate water or buffer into this solution to determine the point of precipitation. This helps build a ternary phase diagram to identify a stable, single-phase formulation region. See Protocol 2 for a practical guide.

Troubleshooting Guide 3: Advanced Formulation Strategies

For applications requiring higher concentrations, improved stability, or suitability for in vivo administration, more advanced techniques are necessary.

Q: For long-term development or in vivo studies, what are the best strategies to create a stable and soluble drug product?

A1: Salt Formation

Creating a solid salt of the carboxylic acid is one of the most robust and effective methods to improve both solubility and dissolution rate.[13][14] The principle is to react the acidic drug with a pharmaceutically acceptable base (counterion) to form a stable, crystalline salt with superior aqueous properties.[15] A general guideline, known as the "pKa rule," suggests that a pKa difference of at least 2-3 units between the acid and the base is needed to form a stable salt.[16]

  • Strategy: Screen a library of counterions (e.g., sodium, potassium, calcium, tromethamine, various amines) to identify a salt form that has the optimal balance of solubility, stability, and manufacturability.

A2: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[17] They can encapsulate the lipophilic portion of a drug molecule—in this case, the trifluoromethyl-pyrazine moiety—forming an "inclusion complex."[18] This complex effectively masks the drug's hydrophobicity, significantly increasing its apparent water solubility.[19][20]

Commonly Used Cyclodextrins

Cyclodextrin DerivativeAbbreviationKey Features
Hydroxypropyl-β-Cyclodextrin HP-β-CDMost commonly used in parenteral formulations due to its high water solubility and safety profile.[12]
Sulfobutylether-β-Cyclodextrin SBE-β-CD (Captisol®)Anionic derivative with a very high aqueous solubility. Forms less tightly bound complexes, which can be advantageous for drug release.[12]
  • Strategy: Perform a phase-solubility study by measuring the drug's solubility in aqueous solutions containing increasing concentrations of the cyclodextrin. This will determine the stability constant of the complex and the magnitude of the solubility enhancement. See Protocol 3.

Section 4: Detailed Experimental Protocols

Protocol 1: Determination of Equilibrium Aqueous Solubility (Shake-Flask Method)

This protocol determines the thermodynamic equilibrium solubility, which is the gold standard for solubility measurement.[21][22]

  • Preparation: Add an excess amount of solid this compound to a known volume of the desired aqueous medium (e.g., pH 7.4 phosphate buffer) in a sealed glass vial. Ensure enough solid is added so that undissolved material is clearly visible.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) on a shaker or rotator for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, stop the agitation and allow the suspension to settle. Separate the saturated supernatant from the excess solid using centrifugation (e.g., 14,000 rpm for 15 minutes) followed by filtration through a 0.22 µm syringe filter compatible with your sample.

  • Quantification: Carefully dilute an aliquot of the clear, saturated filtrate with a suitable mobile phase. Determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.[23]

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Protocol 2: Step-by-Step Guide to Preparing a Co-solvent Formulation

This protocol is for preparing a 10 mL formulation of 1 mg/mL in a 20% Propylene Glycol / 80% Saline system.

  • Weigh Compound: Accurately weigh 10 mg of this compound.

  • Initial Dissolution: Add 2 mL of Propylene Glycol (PG) to the solid compound. Vortex or sonicate until the solid is completely dissolved. A clear solution should be obtained.

  • Titration: Slowly add the aqueous vehicle (e.g., 0.9% saline) to the PG concentrate. It is best to add the saline in small aliquots (e.g., 1 mL at a time), vortexing well between each addition, to avoid localized concentration shocks that can cause precipitation.

  • Final Volume: Continue adding the saline until a final volume of 10 mL is reached.

  • Final Check: Visually inspect the final formulation for any signs of precipitation or haziness. The solution should be clear and particle-free.

Protocol 3: Screening for Solubilization Enhancement using Cyclodextrins

This protocol provides a basic method to quickly assess the potential of a cyclodextrin to enhance solubility.

  • Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions of HP-β-CD at different concentrations (e.g., 0%, 1%, 2%, 5%, 10% w/v) in your desired buffer.

  • Add Compound: To 1 mL of each cyclodextrin solution, add an excess amount of solid this compound.

  • Equilibrate: Follow steps 2 and 3 from the Shake-Flask Method (Protocol 1) to allow the system to reach equilibrium.

  • Quantify: Analyze the concentration of the dissolved compound in the filtrate from each sample using HPLC-UV, as described in Protocol 1.

  • Analyze: Plot the solubility of the compound (Y-axis) against the concentration of HP-β-CD (X-axis). A linear increase in solubility indicates the formation of a 1:1 soluble complex and demonstrates the effectiveness of the cyclodextrin.

References

Technical Support Center: Side-Product Analysis in Reactions Involving 6-(Trifluoromethyl)pyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-(trifluoromethyl)pyrazine-2-carboxylic acid. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding side-product formation in reactions involving this versatile building block. By understanding the potential side reactions and how to identify and mitigate them, you can improve your reaction outcomes, streamline purification, and ensure the integrity of your target molecules.

Part 1: Frequently Asked Questions (FAQs) - Common Issues and Proactive Solutions

This section addresses common questions and potential issues that may arise during reactions with this compound, with a focus on amide coupling reactions, a frequent application for this compound.

FAQ 1: I am planning an amide coupling reaction with this compound. What are the most common side-products I should anticipate?

When performing an amide coupling with this compound, particularly when using carbodiimide coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (Dicyclohexylcarbodiimide), the most common and often troublesome side-product is the N-acylurea . This forms through an intramolecular rearrangement of the O-acylisourea intermediate.[1][2]

Another potential, though less common, side-product is the decarboxylated pyrazine, 2-(trifluoromethyl)pyrazine . This can occur under harsh thermal conditions. Pyrazine-2-carboxylic acids can undergo decarboxylation, and while the electron-withdrawing trifluoromethyl group may influence this, it is a possibility to consider if your reaction is heated for extended periods.

Finally, while the trifluoromethyl group is generally robust, under strongly acidic or basic conditions, particularly with heating, hydrolysis to the corresponding carboxylic acid can occur, although this is typically a minor pathway under standard coupling conditions.[3][4]

Part 2: Troubleshooting Guides - Identifying and Resolving Specific Issues

This section provides detailed troubleshooting guides in a question-and-answer format to address specific experimental observations.

Issue 1: An unexpected peak with a higher molecular weight than my starting materials or desired product is observed in my LC-MS analysis.

Question: My LC-MS shows a major byproduct with a mass corresponding to my carboxylic acid + the carbodiimide coupling reagent. What is this, and how can I prevent it?

Answer: This is a classic sign of N-acylurea formation .

Causality: The O-acylisourea intermediate, formed by the reaction of the carboxylic acid and the carbodiimide, is highly reactive. While it is intended to react with your amine to form the desired amide, it can also undergo an intramolecular rearrangement to form a stable, unreactive N-acylurea.[1][5][6] This side reaction consumes your starting material and coupling reagent, reducing your yield.

Troubleshooting Protocol: Managing N-Acylurea Formation

Step 1: Confirmation of N-Acylurea

  • LC-MS Analysis: The primary indicator is a mass corresponding to [M+H]+ of this compound + the molecular weight of your carbodiimide.

  • NMR Analysis: If isolated, the N-acylurea will have characteristic signals from both the pyrazine moiety and the alkyl/aryl groups of the carbodiimide.

Step 2: Mitigation Strategies

  • Use of Additives: The most effective way to suppress N-acylurea formation is to add a nucleophilic catalyst that intercepts the O-acylisourea intermediate to form a more stable, yet still reactive, activated ester.[1]

    • HOBt (1-Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole): Add 1.0-1.5 equivalents of HOBt or HOAt along with your carbodiimide. These additives react with the O-acylisourea faster than it can rearrange, forming an activated ester that then cleanly reacts with the amine.

  • Order of Addition:

    • Pre-activate the carboxylic acid by stirring it with the coupling reagent and HOBt/HOAt for 15-30 minutes before adding the amine. This allows for the formation of the active ester in the absence of the amine.

  • Solvent Choice:

    • Use anhydrous aprotic solvents like DMF or DCM to minimize hydrolysis of the O-acylisourea intermediate, which can compete with both amide formation and N-acylurea formation.

Data Summary: Common Coupling Conditions

Coupling ReagentAdditiveCommon SolventKey Consideration
EDCHOBt or HOAtDMF, DCMWater-soluble urea byproduct, easy workup.[1]
DCCHOBt or HOAtDCM, THFDicyclohexylurea (DCU) byproduct is insoluble and can be filtered off.[2]
HATU(Internal)DMF, NMPHighly efficient but more expensive. Less prone to N-acylurea formation.
T3P-Ethyl Acetate, THFEffective for a range of substrates.
Issue 2: My reaction is sluggish, and upon heating to drive it to completion, I observe a new, lower molecular weight byproduct.

Question: After heating my reaction mixture, I see a volatile, non-polar spot on my TLC plate and a corresponding low mass peak in my GC-MS analysis. What could this be?

Answer: This is likely due to the decarboxylation of this compound to form 2-(trifluoromethyl)pyrazine.

Causality: Pyrazine-2-carboxylic acids are known to undergo decarboxylation at elevated temperatures. The stability of the resulting pyrazine ring can be a driving force for this reaction. While many amide couplings are performed at room temperature, forcing conditions can lead to this side reaction.

Troubleshooting Protocol: Addressing Decarboxylation

Step 1: Identification of 2-(trifluoromethyl)pyrazine

  • GC-MS Analysis: This is the ideal technique for identifying a volatile, relatively non-polar byproduct. Look for a molecular ion peak corresponding to the mass of 2-(trifluoromethyl)pyrazine.

  • ¹H NMR Analysis: The proton signals for 2-(trifluoromethyl)pyrazine will be distinct from the starting material. The characteristic signal for the carboxylic acid proton will be absent.

Step 2: Mitigation Strategies

  • Optimize Reaction Temperature: Avoid excessive heating. Most modern coupling reagents are highly efficient at room temperature. If the reaction is sluggish, consider alternative activation methods rather than increasing the temperature.

  • Choice of Coupling Reagent: Employ a more reactive coupling reagent like HATU or COMU, which can facilitate amide bond formation at lower temperatures and shorter reaction times.

  • Base Selection: Ensure the base used is non-nucleophilic (e.g., DIPEA) and is not promoting decomposition of the starting material.

Part 3: Analytical Workflows and Data Interpretation

A robust analytical workflow is crucial for identifying and quantifying side-products.

Recommended Analytical Workflow

Analytical_Workflow cluster_0 Reaction Monitoring & Workup cluster_1 Purification & Characterization Reaction_Mixture Crude Reaction Mixture TLC TLC Analysis Reaction_Mixture->TLC LCMS_Crude LC-MS (Crude) Reaction_Mixture->LCMS_Crude Workup Aqueous Workup / Extraction LCMS_Crude->Workup Purification Column Chromatography Workup->Purification Fractions Collect Fractions Purification->Fractions HPLC HPLC Analysis (Purity) Fractions->HPLC NMR NMR Spectroscopy (Structure) Fractions->NMR HRMS HRMS (Formula) Fractions->HRMS

Caption: Recommended analytical workflow for reaction monitoring and side-product identification.

Interpreting Analytical Data
  • HPLC: In reversed-phase HPLC, the expected elution order would be:

    • This compound (most polar)

    • Desired Amide Product

    • N-acylurea byproduct

    • 2-(trifluoromethyl)pyrazine (least polar)

  • ¹H NMR:

    • Starting Material: Look for the characteristic pyrazine ring protons and the broad singlet of the carboxylic acid proton.

    • Desired Amide: Appearance of new signals corresponding to the amine portion and a downfield shift of the pyrazine protons upon amide formation.

    • N-acylurea: A complex spectrum showing signals from both the pyrazine and the carbodiimide fragments.

  • ¹⁹F NMR: The trifluoromethyl group provides a clean singlet in the ¹⁹F NMR spectrum. The chemical shift of this signal may change slightly between the starting material, product, and side-products, providing another handle for tracking the reaction.

Part 4: Visualizing Side-Product Formation

Mechanism of N-Acylurea Formation

N_Acylurea_Formation Carboxylic_Acid 6-(CF₃)Pyrazine-COOH + R-N=C=N-R' (EDC/DCC) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) Carboxylic_Acid:f1->O_Acylisourea Activation Amine R''-NH₂ O_Acylisourea->Amine N_Acylurea {N-Acylurea Byproduct | (Unreactive)} O_Acylisourea->N_Acylurea Intramolecular Rearrangement Amide Desired Amide Product Amine->Amide Nucleophilic Attack

Caption: Competing pathways of the O-acylisourea intermediate leading to the desired amide or the N-acylurea byproduct.

References

Technical Support Center: Purification Techniques for Fluorinated Pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of fluorinated pyrazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and detailed protocols for the unique challenges presented by these compounds. The introduction of fluorine atoms into the pyrazine scaffold significantly alters physicochemical properties, demanding tailored purification approaches.[1][2] This resource is structured to help you navigate these complexities and achieve high-purity compounds essential for your research.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions and concerns encountered when purifying fluorinated pyrazine derivatives.

Q1: Why are fluorinated pyrazine derivatives often difficult to purify compared to their non-fluorinated analogs?

A1: The difficulty arises from the unique properties imparted by fluorine atoms.[1] Fluorine is highly electronegative and its presence can lead to:

  • Altered Polarity and Solubility: Fluorination can have a dual effect on polarity. While it can increase the hydrophobic surface of a molecule, the strong electron-withdrawing nature of fluorine can also increase the overall molecular polarity, especially when adjacent to polarizable atoms like sulfur.[3] This can lead to unpredictable solubility and chromatographic behavior.[1]

  • Changes in Intermolecular Interactions: The presence of fluorine can influence how the molecule interacts with stationary phases in chromatography and how it packs in a crystal lattice, making separation from structurally similar impurities challenging.[1]

  • Co-elution with Impurities: Impurities with similar polarity and fluorine content can be difficult to resolve using standard chromatographic methods.[4]

Q2: I'm observing poor peak shape (tailing) during HPLC analysis of my fluorinated pyrazine. What are the likely causes and solutions?

A2: Peak tailing in HPLC of fluorinated pyrazines is a common issue. The primary causes include:

  • Secondary Interactions: Strong interactions between the basic nitrogen atoms of the pyrazine ring and residual acidic silanols on silica-based stationary phases are a frequent cause of tailing.[4]

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of your pyrazine derivative, the compound may exist in multiple ionic forms, leading to broad or tailing peaks.[4]

  • Column Overload: Injecting too much sample can saturate the stationary phase and cause peak distortion.[4]

Troubleshooting Steps:

  • Use a Deactivated Column: Employ an end-capped column to minimize silanol interactions.[4]

  • Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the analyte's pKa. For basic pyrazine compounds, a lower pH is often beneficial.[4][5]

  • Add Mobile Phase Modifiers: For reversed-phase chromatography, adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) can improve peak shape for basic compounds.[4]

  • Reduce Sample Load: Decrease the concentration or volume of the injected sample.[4]

Q3: My fluorinated pyrazine derivative is a solid, but I'm struggling to find a suitable solvent for recrystallization. What's a good starting point?

A3: Selecting the right recrystallization solvent is crucial and often requires screening.[1] Here's a general approach:

  • "Like Dissolves Like": Start with solvents that have similar functional groups to your compound. For example, if your pyrazine has an ester group, ethyl acetate might be a good choice.[6]

  • Solvent Mixtures: A two-solvent system is often effective. Dissolve your compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy. Gentle heating to redissolve, followed by slow cooling, can yield high-quality crystals.[6]

  • Common Solvent Systems: For pyrazine derivatives, mixtures like hexane/ethyl acetate, ethanol, or n-hexane/acetone are often successful.[6][7]

Q4: Can I use distillation to purify my fluorinated pyrazine derivative?

A4: Distillation can be a viable method, particularly for liquid derivatives, but there are important considerations:

  • Boiling Point: Fluorination generally lowers the boiling point of a compound compared to its non-fluorinated analog.[8]

  • Thermal Stability: Many organic compounds decompose at high temperatures. If the boiling point at atmospheric pressure is above 150 °C, a vacuum distillation is necessary to lower the boiling point and prevent decomposition.[8]

  • Azeotropes: Be aware of the potential for azeotrope formation, where a mixture of your compound and a solvent boils at a constant temperature, making separation by distillation difficult.[8]

Troubleshooting Guides

This section provides more detailed troubleshooting for specific purification techniques.

Guide 1: Column Chromatography

Column chromatography is a fundamental technique for purifying fluorinated pyrazine derivatives.[1][8] Success hinges on the appropriate selection of the stationary and mobile phases.

Problem 1: My compound and a key impurity have very similar Rf values on a silica gel TLC plate, making separation by normal-phase chromatography difficult.

Causality: The similar polarity of the target compound and the impurity leads to poor separation on a standard stationary phase like silica gel.

Solutions:

  • Optimize the Mobile Phase:

    • Solvent Strength: Systematically vary the ratio of polar to non-polar solvents in your eluent. A common starting point for pyrazines is a hexane/ethyl acetate mixture.[7]

    • Solvent Selectivity: If changing the solvent ratio is ineffective, try a different solvent system altogether. For example, replacing ethyl acetate with dichloromethane or acetone can alter the selectivity of the separation.

  • Change the Stationary Phase:

    • Alumina: For basic compounds like pyrazines, alumina can sometimes provide better separation than silica gel.

    • Fluorinated Phases: Consider using a column with a fluorinated stationary phase (e.g., pentafluorophenyl or fluorinated alkyl phases).[9][10] These phases can offer unique selectivity for fluorinated compounds based on fluorine content and hydrophobic character.[10]

Problem 2: My fluorinated pyrazine is poorly soluble in the chromatography eluent, leading to issues with sample loading.

Causality: The high crystallinity or unique polarity of the compound can result in low solubility in common chromatography solvents.

Solutions:

  • Dry Loading: This is the recommended method for compounds with poor solubility.[4]

    • Dissolve your crude product in a suitable solvent (e.g., dichloromethane, acetone) in which it is soluble.

    • Add a small amount of silica gel or celite to the solution.

    • Evaporate the solvent completely under reduced pressure to obtain a dry, free-flowing powder.

    • Carefully load this powder onto the top of your packed column.

Workflow for Selecting a Chromatography Method

G start Crude Fluorinated Pyrazine Derivative tlc Run TLC with Hexane/Ethyl Acetate start->tlc good_sep Good Separation? tlc->good_sep flash_silica Proceed with Silica Gel Flash Chromatography good_sep->flash_silica Yes poor_sep Poor Separation good_sep->poor_sep No end Purified Product flash_silica->end optimize_solvent Optimize Mobile Phase (e.g., change solvent system) poor_sep->optimize_solvent still_poor Still Poor Separation? optimize_solvent->still_poor still_poor->flash_silica No change_stationary Change Stationary Phase (e.g., Alumina, Fluorinated Phase) still_poor->change_stationary Yes hplc Consider Preparative HPLC change_stationary->hplc hplc->end

Caption: Decision workflow for chromatography method selection.

Guide 2: Preparative High-Performance Liquid Chromatography (HPLC)

For achieving high purity (>98%), preparative HPLC is often the method of choice.[1]

Problem: I need to develop a preparative HPLC method for my fluorinated pyrazine, but I'm not sure where to start with column and mobile phase selection.

Causality: The vast array of available columns and mobile phases can be daunting. A systematic approach based on the properties of your analyte is required.

Solution: A Step-by-Step Protocol for Method Development

  • Initial Column Selection:

    • C18 Columns: A good starting point for many compounds.

    • Fluorinated Columns: For fluorinated analytes, a column with a fluorinated stationary phase (e.g., pentafluorophenyl - PFP) can provide enhanced selectivity and retention.[1][9] These columns can separate compounds based on aromaticity and halogenation.[9]

    • Polar-Embedded Phases: These columns can offer different selectivity compared to standard C18 phases and are useful for polar compounds.[11]

  • Mobile Phase Selection:

    • Standard Reversed-Phase: A gradient of water and acetonitrile or methanol is a common starting point.

    • Fluorinated Eluents: Pairing a standard C8 or C18 column with a fluorinated eluent like trifluoroethanol (TFE) can significantly improve the separation of fluorinated compounds based on their fluorine content.[12][13]

    • Mobile Phase Additives: Use 0.1% trifluoroacetic acid (TFA) or formic acid in both the aqueous and organic phases to improve peak shape for basic pyrazine derivatives.[4][12]

  • Method Optimization:

    • Gradient: Start with a broad gradient (e.g., 5% to 95% organic over 20 minutes) to determine the approximate elution time of your compound. Then, create a shallower gradient around that elution time to improve resolution.

    • Temperature: Increasing the column temperature can sometimes improve separation efficiency and peak shape.[12][13]

ParameterRecommendation for Fluorinated PyrazinesRationale
Stationary Phase C18, Phenyl-Hexyl, or Fluorinated Phase (PFP)Fluorinated phases can offer unique selectivity for halogenated aromatic compounds.[4][9]
Mobile Phase Water/Acetonitrile or Water/Methanol with 0.1% TFATFA acts as an ion-pairing agent, improving peak shape for basic pyrazine nitrogens.[4]
Alternative Eluent Trifluoroethanol (TFE)Can enhance separation on standard reversed-phase columns based on fluorine content.[12][13]
Detection UV-Vis (typically 210-280 nm)Pyrazine rings have strong UV absorbance.
Guide 3: Crystallization

Crystallization is an excellent technique for obtaining highly pure, solid fluorinated pyrazine derivatives.[1]

Problem: My compound "oils out" during crystallization instead of forming crystals.

Causality: "Oiling out" occurs when the compound's solubility in the cooling solvent is still too high, or the cooling process is too rapid. The compound comes out of solution as a liquid phase rather than a solid crystal lattice.

Solutions:

  • Slower Cooling: Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer. Avoid rapid cooling in an ice bath.

  • Use a More "Poor" Solvent: Add more of the anti-solvent to the mixture to decrease the overall solubility of your compound.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the liquid-air interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.

Diagram of a Two-Solvent Recrystallization Workflow

G cluster_0 Step-by-Step Protocol dissolve 1. Dissolve crude solid in minimum amount of hot 'good' solvent add_poor 2. Add 'poor' solvent dropwise at elevated temperature until solution is cloudy dissolve->add_poor reheat 3. Reheat gently until solution becomes clear add_poor->reheat cool_slowly 4. Allow to cool slowly to room temperature reheat->cool_slowly refrigerate 5. Place in refrigerator or freezer to maximize yield cool_slowly->refrigerate filter 6. Collect crystals by vacuum filtration refrigerate->filter wash_rinse 7. Wash crystals with a small amount of cold 'poor' solvent filter->wash_rinse dry 8. Dry crystals under vacuum wash_rinse->dry oiling_out Troubleshooting: 'Oiling Out' slow_cooling Cool more slowly more_poor_solvent Use more 'poor' solvent scratch Scratch the flask seed Add a seed crystal

Caption: Protocol and troubleshooting for two-solvent recrystallization.

Purity Assessment

Rigorous assessment of purity is essential. A combination of analytical techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and especially ¹⁹F NMR are invaluable for confirming the structure and assessing the purity of fluorinated compounds. The absence of impurity signals is a strong indicator of high purity.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides information on the purity of the compound and confirms its molecular weight.[1]

References

Technical Support Center: Optimizing Amide Coupling Reactions with 6-(Trifluoromethyl)pyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing amide coupling reactions involving 6-(trifluoromethyl)pyrazine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into successfully navigating the challenges associated with this electron-deficient heterocyclic carboxylic acid. We will move beyond simple procedural lists to explain the underlying chemical principles, helping you to troubleshoot and optimize your specific reaction conditions.

Introduction: The Challenge of Electron-Deficient Heterocycles

This compound presents a unique set of challenges in amide bond formation. The pyrazine ring, being an electron-deficient aromatic system, is further deactivated by the strongly electron-withdrawing trifluoromethyl group. This electronic effect reduces the nucleophilicity of the carboxylate and can make the activation of the carboxylic acid sluggish.[1][2][3] Consequently, standard coupling conditions may result in low yields, slow reaction times, or undesired side reactions. This guide provides a structured approach to overcoming these hurdles.

Frequently Asked Questions (FAQs)

Q1: My coupling reaction with this compound is showing low to no yield. What are the likely causes?

Several factors can contribute to poor yields:

  • Inefficient Carboxylic Acid Activation: The electron-withdrawing nature of the substrate can hinder the formation of the active ester intermediate.[4]

  • Poor Nucleophilicity of the Amine: If your amine coupling partner is also electron-deficient or sterically hindered, the reaction will be inherently slower.[5][6]

  • Hydrolysis of Activated Intermediate: Trace amounts of water in your reaction can lead to the hydrolysis of the activated carboxylic acid, reverting it to the starting material.[4][7][8]

  • Suboptimal Reagent Choice: Not all coupling reagents are equally effective for this class of substrate.

Q2: Which coupling reagents are recommended for this type of electron-deficient carboxylic acid?

For challenging substrates like this compound, more powerful coupling reagents are generally required. Urionium/aminium salt-based reagents are often preferred over carbodiimides due to their higher reactivity and ability to suppress side reactions.[9][10][11]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): This is often the go-to reagent for difficult couplings. The presence of the HOAt (1-hydroxy-7-azabenzotriazole) moiety generates a more reactive OAt-active ester and can catalyze the subsequent aminolysis.[9][11][12][13][14][15]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A reliable and commonly used reagent, though HATU is often superior for particularly challenging cases.[9][16]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium salt based on OxymaPure, which can offer enhanced reactivity and suppression of racemization.[9]

Q3: What is the best base to use for this reaction?

A non-nucleophilic, sterically hindered amine base is crucial to prevent side reactions with the activated carboxylic acid.

  • N,N-Diisopropylethylamine (DIPEA or Hünig's base): This is the most commonly recommended base for HATU-mediated couplings.[12][14] Its steric bulk minimizes nucleophilic attack on the activated intermediate.

  • Triethylamine (TEA): While usable, it is more nucleophilic than DIPEA and can sometimes lead to side products.

  • 2,4,6-Collidine: Can be effective, particularly in solution-phase synthesis.[13]

Q4: Can I use carbodiimide reagents like EDC or DCC?

While reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Dicyclohexylcarbodiimide (DCC) are common in amide synthesis, they may be less effective for electron-deficient substrates.[1][2][3][16] If you must use them, the inclusion of additives is essential to boost reactivity and minimize side reactions, particularly racemization.[4][10][17]

  • HOBt (1-Hydroxybenzotriazole): A classic additive that improves coupling efficiency.

  • OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate): A more modern and often superior alternative to HOBt, known for its ability to suppress racemization and enhance reaction rates.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the coupling of this compound.

Problem 1: Low or No Product Formation
Initial Diagnosis:
  • Confirm Starting Material Quality: Ensure the purity of your this compound, amine, and reagents.

  • Check Reaction Setup: Verify that anhydrous conditions were maintained. Use dry solvents and an inert atmosphere (Nitrogen or Argon).[4][12]

  • Analyze Crude Reaction Mixture: Use LC-MS to check for the presence of starting materials, desired product, and any potential side products.

Troubleshooting Workflow:

troubleshooting_low_yield start Low/No Product check_activation Is the carboxylic acid being activated? start->check_activation check_amine Is the amine reacting with the active ester? check_activation->check_amine Yes (Active ester observed) reagent_issue Inefficient Coupling Reagent/Conditions check_activation->reagent_issue No (Starting acid remains) hydrolysis Possible Hydrolysis of Active Ester check_amine->hydrolysis No (Active ester hydrolyzes) amine_issue Low Amine Nucleophilicity or Steric Hindrance check_amine->amine_issue No (Active ester persists) solution_hydrolysis Solution: - Ensure anhydrous conditions (dry solvents, inert atm). - Use molecular sieves. hydrolysis->solution_hydrolysis solution_reagent Solution: - Switch to a more potent coupling reagent (e.g., HATU, COMU). - Increase reagent equivalents (1.1-1.2 eq). - Increase temperature moderately (e.g., RT to 40°C). reagent_issue->solution_reagent solution_amine Solution: - Increase reaction time. - Increase temperature. - Consider a more forcing coupling method (e.g., acyl fluoride). amine_issue->solution_amine

Caption: Troubleshooting workflow for low product yield.

Problem 2: Formation of Side Products
Common Side Reactions:
  • Guanidinylation of Amine: This can occur when using uronium/aminium reagents like HATU in excess, where the amine attacks the coupling reagent itself.[12][18]

  • Racemization/Epimerization: If your amine contains a chiral center, harsh conditions or certain coupling reagents can lead to a loss of stereochemical integrity.[13][18][19][20][21] This is a significant concern in peptide synthesis.

  • Reaction with Nucleophilic Side Chains: If your amine has other nucleophilic functional groups (e.g., hydroxyl, thiol), they may compete in the reaction.

Mitigation Strategies:
Side ReactionCausalityRecommended Action
Guanidinylation Excess uronium reagent; slow coupling.Use coupling reagent in slight excess (1.0-1.2 eq). Ensure the carboxylic acid is pre-activated before adding the amine.
Epimerization Over-activation of the carboxylic acid, prolonged reaction times at elevated temperatures, choice of base.Use additives known to suppress racemization like HOAt (inherent in HATU) or OxymaPure.[4] Run the reaction at lower temperatures (e.g., 0°C to RT).[19]
Side-chain Reactivity Lack of protecting groups.Protect competing nucleophilic functional groups on the amine partner before the coupling reaction.

Recommended Experimental Protocols

The following protocols are provided as a starting point. Optimization may be required based on the specific amine being used.

Protocol 1: High-Potency Coupling using HATU

This is the recommended first-line approach for coupling with this compound.

  • Under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Add DIPEA (2.0-3.0 equivalents) to the solution and stir for 5 minutes at room temperature.[12]

  • Add HATU (1.1 equivalents) to the mixture and stir for 15-20 minutes. This is the "pre-activation" step. The solution may change color.[4][12]

  • Add the amine (1.0-1.2 equivalents) to the reaction mixture.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours at room temperature but may require longer for unreactive amines.[12]

  • Upon completion, quench the reaction with water or saturated aqueous NH₄Cl and proceed with standard aqueous workup and purification.

Protocol 2: Acyl Fluoride Method for Highly Hindered or Unreactive Amines

For extremely challenging couplings where even HATU fails, converting the carboxylic acid to a more reactive acyl fluoride can be effective.[5][6][22]

  • Under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DCM.

  • Add a fluorinating agent such as TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (1.1 equivalents) and DIPEA (2.2 equivalents).

  • Stir the mixture at room temperature for 15-20 minutes to generate the acyl fluoride in situ.

  • In a separate flask, dissolve the amine (1.0 equivalent) in anhydrous DCM.

  • Slowly add the solution containing the in situ generated acyl fluoride to the amine solution.

  • The reaction may require elevated temperatures (e.g., reflux in DCM or switching to a higher boiling solvent like THF) and extended reaction times. Monitor closely by LC-MS.[5][6]

General Amide Coupling Mechanism (HATU)

The efficacy of HATU lies in its ability to rapidly generate a highly reactive OAt-active ester.[12][14][15]

HATU_Mechanism RCOOH R-COOH (Pyrazine Acid) RCOO R-COO⁻ RCOOH->RCOO + Base - H-Base⁺ Base Base (DIPEA) Isouronium O-acyl(tetramethyl)isouronium salt (unstable) RCOO->Isouronium + HATU HATU HATU HOAt_anion HOAt⁻ ActiveEster OAt-Active Ester (Key Intermediate) Isouronium->ActiveEster + HOAt⁻ TMU Tetramethylurea Isouronium->TMU - Tetramethylurea Amide Amide Product ActiveEster->Amide + R'-NH₂ HOAt HOAt ActiveEster->HOAt - HOAt Amine R'-NH₂ invis1 invis2

Caption: Mechanism of amide bond formation using HATU.

Summary of Recommended Conditions

ParameterRecommendationRationale & Key Considerations
Coupling Reagent HATU (1.1 eq)High reactivity, suitable for electron-deficient acids. Inherent HOAt suppresses racemization.[9][12][13]
Base DIPEA (2-3 eq)Non-nucleophilic and sterically hindered to prevent side reactions.[12][14]
Solvent Anhydrous DMF or DCMPolar aprotic solvent, good solubility for most reactants. Must be anhydrous to prevent hydrolysis.[4][12]
Temperature 0°C to Room TemperatureStart at 0°C or RT. Gentle heating (40-50°C) can be used for sluggish reactions, but monitor for side products.[19]
Reaction Time 1 - 12 hoursHighly dependent on the amine's nucleophilicity and steric bulk. Monitor by LC-MS.
Atmosphere Inert (N₂ or Ar)Prevents hydrolysis of the highly reactive activated ester intermediate.[12]

By understanding the inherent challenges of coupling with this compound and applying a systematic, informed approach to reagent selection and condition optimization, researchers can significantly improve the success rate of these challenging yet crucial transformations.

References

Technical Support Center: Stability Testing of 6-(Trifluoromethyl)pyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stability testing of 6-(trifluoromethyl)pyrazine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for evaluating the stability of this molecule under acidic conditions. As Senior Application Scientists, we have structured this guide to explain not just the "how," but the critical "why" behind each experimental step, ensuring a robust and scientifically sound approach.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific questions and issues you may encounter during your stability studies.

Q1: Why is stability testing under acidic conditions critical for this compound?

A1: Acidic condition testing is a fundamental component of forced degradation studies as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[1][2][3] For this compound, this is particularly crucial for several reasons:

  • Identification of Degradation Pathways: It helps to identify the likely degradation products that could form if the drug substance is exposed to acidic environments, for instance, during formulation with acidic excipients or in the physiological environment of the stomach.[2][3]

  • Development of Stability-Indicating Methods: The degradation products generated are essential for developing and validating an analytical method (typically HPLC) that can accurately measure the active pharmaceutical ingredient (API) without interference from its degradants.[4][5][6] This is a core requirement for all stability studies.[1][7]

  • Understanding Molecular Liabilities: The structure of this compound contains two key functional groups susceptible to acid-catalyzed reactions: the trifluoromethyl (-CF₃) group and the carboxylic acid (-COOH) group attached to a pyrazine ring. Stress testing reveals the intrinsic stability of the molecule and highlights these potential liabilities.

Q2: What are the potential degradation pathways for this molecule under acidic conditions?

A2: Based on the chemical structure, two primary degradation pathways should be considered as hypothetical starting points for your investigation:

  • Hydrolysis of the Trifluoromethyl Group: While the C-F bond is very strong, the -CF₃ group attached to an aromatic ring can undergo hydrolysis under harsh acidic conditions, often requiring strong acids and heat.[8] This reaction would convert the -CF₃ group into a carboxylic acid group, forming pyrazine-2,6-dicarboxylic acid.

  • Decarboxylation: Heteroaromatic carboxylic acids can undergo decarboxylation (loss of CO₂) when heated, a reaction that can sometimes be facilitated by acidic conditions. This would result in the formation of 2-(trifluoromethyl)pyrazine. The stability of the resulting carbanion intermediate on the pyrazine ring will influence the rate of this reaction.

It is crucial to remember that these are predicted pathways. The primary purpose of the forced degradation study is to experimentally confirm which, if any, of these pathways occur and to identify any other unexpected degradation products.

Hypothetical Acidic Degradation Pathways

G cluster_main This compound cluster_conditions Stress Condition cluster_products Potential Degradation Products start Start: this compound condition Acid (e.g., HCl) + Heat start->condition product1 Pathway 1: Hydrolysis Pyrazine-2,6-dicarboxylic acid condition->product1 -CF₃ → -COOH product2 Pathway 2: Decarboxylation 2-(Trifluoromethyl)pyrazine condition->product2 -COOH → -H

Caption: Potential degradation routes for the target molecule.

Q3: What are the recommended starting conditions for an acid hydrolysis study?

A3: The goal is to achieve a target degradation of 5-20% of the active ingredient.[7] Degradation below 5% may not be sufficient to identify and quantify degradants accurately, while over-stressing (>20%) can lead to secondary degradation products that are not relevant for shelf-life stability.[7]

A systematic approach is recommended. Start with milder conditions and increase the severity if no degradation is observed.

Parameter Initial Condition Intermediate Condition Forced Condition Rationale & Remarks
Acid 0.1 M HCl0.5 M HCl1 M HClHydrochloric acid (HCl) is a non-oxidizing acid and is a standard choice. Sulfuric acid (H₂SO₄) can also be used.[7]
Temperature Room Temperature (RT)60°C80°CElevated temperatures accelerate the rate of hydrolysis. Monitor samples at defined time points (e.g., 2, 4, 8, 24 hours).[7]
Solvent Water or 50:50 Acetonitrile/WaterSameSameEnsure the drug substance is fully dissolved to avoid issues with reaction kinetics.

Expert Tip: Always run a control sample (drug substance in solvent without acid) in parallel under the same temperature conditions to distinguish between hydrolytic and thermolytic (heat-induced) degradation.[7]

Q4: I've run my experiment with 1 M HCl at 80°C for 24 hours, but my HPLC shows no degradation. What should I do?

A4: This indicates that this compound is highly stable under these acidic conditions. The high stability of the C-F bond is a known characteristic.[8] Before concluding, verify the following:

  • Analytical Method Specificity: Is your HPLC method capable of separating the parent compound from potential degradants? Co-elution could mask the presence of impurities. The method is not yet "stability-indicating" until degradation is observed and separation is confirmed.

  • Peak Purity Analysis: If you are using a Photodiode Array (PDA) detector, perform peak purity analysis on the main peak. This can help detect the presence of co-eluting impurities.

If the method is deemed appropriate, you may need to apply even harsher conditions. However, consider the scientific relevance. If conditions become unrealistic (e.g., concentrated sulfuric acid at very high temperatures), it may be sufficient to document the compound's high stability. The goal of forced degradation is not to destroy the molecule but to understand its potential degradation pathways under relevant stress conditions.[4]

Q5: My experiment resulted in over 50% degradation, and I see multiple small impurity peaks. How do I interpret this?

A5: This is a case of over-stressing. The multiple small peaks are likely secondary or tertiary degradation products, which may not be relevant to the primary stability profile of the drug.[7]

Troubleshooting Steps:

  • Reduce Stress Severity: Immediately repeat the experiment with less stringent conditions. Refer to the table in Q3 and step down the acid concentration, temperature, or exposure time.

  • Time-Course Study: Perform a time-course study under the milder conditions. Analyze samples at multiple time points (e.g., 0, 2, 4, 8, 12, 24 hours) to observe the degradation pathway. This will help you identify the primary degradant(s) that form first before they convert into secondary products.

Troubleshooting Decision Workflow

G cluster_outcomes Outcomes cluster_actions Corrective Actions start Start: Run Acid Forced Degradation check_degradation Analyze via HPLC Is degradation 5-20%? start->check_degradation no_degradation < 5% Degradation (Under-stressed) check_degradation->no_degradation No over_degradation > 20% Degradation (Over-stressed) check_degradation->over_degradation No success Success! Proceed with method validation & degradant ID check_degradation->success Yes increase_stress Increase Stress: 1. Increase Acid Conc. 2. Increase Temp. 3. Increase Time no_degradation->increase_stress Action decrease_stress Decrease Stress: 1. Decrease Acid Conc. 2. Decrease Temp. 3. Decrease Time over_degradation->decrease_stress Action increase_stress->start Re-run Experiment decrease_stress->start Re-run Experiment

Caption: A decision tree for optimizing stress conditions.

Experimental Protocol: Acid Forced Degradation Study

This protocol provides a detailed methodology for conducting a forced degradation study of this compound under acidic conditions.

1. Materials and Reagents:

  • This compound

  • Hydrochloric Acid (HCl), analytical grade

  • Sodium Hydroxide (NaOH), analytical grade

  • HPLC grade Acetonitrile (ACN)

  • HPLC grade water

  • Class A volumetric flasks and pipettes

2. Preparation of Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a suitable solvent (e.g., 50:50 ACN/water).

  • Acid Solution (0.2 M HCl): Prepare a 0.2 M HCl solution.

  • Base Solution (0.2 M NaOH): Prepare a 0.2 M NaOH solution for neutralization.

3. Experimental Procedure:

  • Sample Preparation: In a clean vial, add 1 mL of the stock solution and 1 mL of the 0.2 M HCl solution. This results in a final drug concentration of 0.5 mg/mL in 0.1 M HCl.

  • Control Sample: Prepare a control by adding 1 mL of the stock solution and 1 mL of water.

  • Stress Condition: Place both the sample and control vials in a water bath set to 60°C.

  • Time Points: Withdraw aliquots (e.g., 100 µL) from both vials at specified time points (e.g., 0, 4, 8, and 24 hours).

  • Neutralization: Immediately neutralize the withdrawn aliquots by adding an equimolar amount of 0.2 M NaOH (in this case, 100 µL). This step is critical to stop the degradation reaction before analysis.

  • Dilution: Dilute the neutralized sample to a suitable concentration for HPLC analysis (e.g., 50 µg/mL) using the mobile phase.

  • Analysis: Analyze the samples by a suitable stability-indicating HPLC method.

4. HPLC Method Development (Initial Recommended Parameters):

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of A: 0.1% Formic Acid in Water and B: Acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at a wavelength determined by a UV scan of the parent compound (e.g., 254 nm or λmax).

  • Injection Volume: 10 µL

This method will likely need optimization to achieve adequate separation between the parent peak and all generated degradants.

References

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with Pyrazine Halides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for catalyst selection in cross-coupling reactions involving pyrazine halides. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of functionalizing this important heterocyclic scaffold. The electron-deficient nature of the pyrazine ring presents unique challenges, including catalyst inhibition and a propensity for side reactions. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve successful and reproducible outcomes in your Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Stille cross-coupling reactions.

Understanding the Challenges: The Pyrazine Core

The pyrazine ring's two nitrogen atoms are key to both its utility and the difficulties encountered in cross-coupling. These nitrogen atoms withdraw electron density, making the carbon-halogen bond more susceptible to oxidative addition, the initial step in many catalytic cycles. However, they also act as Lewis bases and can coordinate to the palladium catalyst, leading to catalyst poisoning and reduced reactivity.[1][2] The choice of catalyst, particularly the ligand, is therefore critical to shield the metal center and promote the desired catalytic turnover.[1]

Troubleshooting Guide: Common Issues and Solutions

This section addresses common problems encountered during cross-coupling reactions with pyrazine halides.

Problem Potential Causes Recommended Solutions & Rationale
Low or No Product Yield Catalyst Inhibition/Poisoning: The pyrazine nitrogen is coordinating to the palladium center, preventing catalytic turnover.[1]Use Bulky Ligands: Employ sterically hindered phosphine ligands (e.g., XPhos, SPhos, RuPhos, DavePhos) or N-heterocyclic carbenes (NHCs) like PEPPSI-IPr.[3][4][5] The bulk of these ligands creates a "pocket" around the palladium, disfavoring coordination of the pyrazine nitrogen.[1]
Suboptimal Ligand Choice: The ligand is not electron-rich enough to promote oxidative addition of the C-Cl or C-Br bond.Select Electron-Rich Ligands: For less reactive halides (especially chlorides), use electron-donating ligands to facilitate oxidative addition.[6] Buchwald's biaryl phosphine ligands are excellent for this purpose.[5][7]
Ineffective Base: The base may be too weak to facilitate the transmetalation (Suzuki) or deprotonation (Buchwald-Hartwig, Sonogashira) step effectively.Screen Bases: For Suzuki reactions, stronger inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃.[4] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LHMDS are typically required.[8][9]
Catalyst Decomposition: The active Pd(0) species is unstable and forms palladium black.Use Pre-catalysts: Employ air-stable Pd(II) pre-catalysts (e.g., XPhos Pd G3, PEPPSI-IPr) which are reduced in situ to the active Pd(0) catalyst.[4] Ensure a rigorously inert atmosphere (argon or nitrogen) and use degassed solvents.[10]
Significant Dehalogenation (Hydrodehalogenation) Presence of Hydride Sources: Solvents (e.g., alcohols, DMF), bases (e.g., amine bases), or trace water can act as hydride donors.[3][11]Optimize Solvent and Base: Switch to aprotic, non-hydride donating solvents like toluene or dioxane.[3] Use inorganic bases (K₂CO₃, K₃PO₄) instead of amine bases where possible.[3] Ensure all reagents and solvents are anhydrous.
Slow Reductive Elimination: The desired C-C or C-N bond-forming step is slower than the competing dehalogenation pathway.Employ Bulky, Electron-Rich Ligands: Ligands like Xantphos or XPhos can accelerate the rate of reductive elimination, outcompeting dehalogenation.[3]
High Reaction Temperature: Dehalogenation can have a higher activation energy and become more prevalent at elevated temperatures.Lower the Reaction Temperature: Run the reaction at the lowest temperature that allows for efficient coupling.[3]
Formation of Homocoupled Products Oxidative Coupling of Boronic Acids (Suzuki): Often caused by the presence of oxygen.Rigorous Degassing: Thoroughly degas all solvents and maintain a strict inert atmosphere throughout the reaction.
Homocoupling of Organostannanes (Stille): Can occur if the catalyst is pre-incubated with the stannane or if there is a large excess of the stannane.[8][12]Control Stoichiometry and Addition Order: Use a slight excess (1.1-1.2 equivalents) of the organostannane.[12] Add the catalyst to the mixture of the pyrazine halide and the stannane.[13]
Homocoupling of Terminal Alkynes (Sonogashira): Known as Glaser coupling, this is often promoted by the copper(I) co-catalyst in the presence of oxygen.Maintain Inert Atmosphere: A strict oxygen-free environment is crucial. Consider copper-free Sonogashira conditions if homocoupling persists.[14]

Frequently Asked Questions (FAQs)

Q1: Which palladium precursor should I use: Pd(0) or Pd(II)?

A1: Both Pd(0) sources like Pd(PPh₃)₄ and Pd₂(dba)₃, and Pd(II) sources such as Pd(OAc)₂ and PdCl₂(PPh₃)₂ are commonly used. Pd(II) precursors require in-situ reduction to the active Pd(0) species, which can be achieved by a phosphine ligand or another reducing agent in the reaction mixture.[10] For convenience and reproducibility, especially with challenging substrates, air-stable Pd(II) pre-catalysts that incorporate the desired ligand (e.g., XPhos Pd G3) are often an excellent choice as they provide a consistent source of the active catalyst.[4]

Q2: How do I choose between an inorganic and an organic base?

A2: The choice of base is highly dependent on the specific cross-coupling reaction and the functional group tolerance of your substrates.

  • Inorganic bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) are commonly used in Suzuki reactions.[4] They are generally less likely to cause side reactions with sensitive functional groups compared to strong organic bases.

  • Strong, non-nucleophilic organic bases or alkoxides (e.g., NaOtBu, LHMDS) are typically required for Buchwald-Hartwig aminations to deprotonate the amine.[9] However, these bases can be incompatible with base-sensitive functional groups like esters.[9]

  • Amine bases (e.g., Et₃N, DIPEA) are standard for Sonogashira couplings, where they also act as a solvent and scavenger for the HX byproduct.[15]

Q3: My pyrazine halide is a chloride, which is less reactive than the bromide or iodide. What are the key considerations?

A3: Aryl chlorides are notoriously less reactive in oxidative addition. To achieve successful coupling, you will likely need a more active catalyst system. This typically involves using a highly electron-rich and sterically bulky phosphine ligand, such as SPhos, XPhos, or tBu₃P.[6] These ligands increase the electron density on the palladium center, which facilitates the oxidative addition of the stronger C-Cl bond.[6] Higher reaction temperatures and longer reaction times may also be necessary compared to reactions with bromides or iodides.

Q4: How can I minimize the removal of toxic organotin byproducts in my Stille reaction?

A4: The removal of organotin byproducts is a significant drawback of the Stille coupling. A common and effective workup procedure involves washing the reaction mixture with a saturated aqueous solution of potassium fluoride (KF).[12] This causes the tin halides to precipitate as insoluble polymeric fluorides, which can then be removed by filtration through Celite.[12]

Visualizing the Strategy: Catalyst Selection and Reaction Pathways

Catalyst Selection Workflow

This diagram provides a general decision-making framework for selecting a suitable catalyst system for cross-coupling with pyrazine halides.

CatalystSelection start Start: Pyrazine Halide Substrate reaction_type Select Cross-Coupling Type start->reaction_type suzuki Suzuki-Miyaura reaction_type->suzuki C-C (Boronic Acid) buchwald Buchwald-Hartwig reaction_type->buchwald C-N (Amine) sonogashira Sonogashira reaction_type->sonogashira C-C (Alkyne) stille Stille reaction_type->stille C-C (Stannane) ligand_suzuki Ligand Selection: - XPhos, SPhos for chlorides - PPh3, dppf for bromides/iodides suzuki->ligand_suzuki ligand_buchwald Ligand Selection: - Xantphos, BINAP - Bulky biaryl phosphines buchwald->ligand_buchwald ligand_sonogashira Ligand Selection: - PPh3 (with CuI) - Consider Cu-free conditions sonogashira->ligand_sonogashira ligand_stille Ligand Selection: - PPh3 is common - Bulky, electron-rich ligands for challenging substrates stille->ligand_stille base_suzuki Base Selection: - K3PO4, Cs2CO3 ligand_suzuki->base_suzuki base_buchwald Base Selection: - NaOtBu, LHMDS ligand_buchwald->base_buchwald base_sonogashira Base Selection: - Et3N, DIPEA ligand_sonogashira->base_sonogashira optimize Optimize: - Temperature - Solvent - Reagent Purity ligand_stille->optimize base_suzuki->optimize base_buchwald->optimize base_sonogashira->optimize

Caption: A decision tree for catalyst and base selection.

Competing Reaction Pathways

This diagram illustrates the desired catalytic cycle for a generic cross-coupling reaction and the competing hydrodehalogenation side reaction.

ReactionPathways cluster_main_cycle Desired Catalytic Cycle cluster_side_reaction Hydrodehalogenation Side Reaction pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition + Pyrazine-X pd_complex Pyrazine-Pd(II)-X(L_n) oxidative_addition->pd_complex transmetalation Transmetalation / Amine Coordination pd_complex->transmetalation + Coupling Partner pd_h_formation Pd-H Formation pd_complex->pd_h_formation + Hydride Source (e.g., solvent, base) intermediate Pyrazine-Pd(II)-R(L_n) transmetalation->intermediate reductive_elimination Reductive Elimination intermediate->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Coupled Product reductive_elimination->product reductive_elimination_h Reductive Elimination pd_h_formation->reductive_elimination_h reductive_elimination_h->pd0 Regenerates Catalyst dehalogenated_product Dehalogenated Pyrazine reductive_elimination_h->dehalogenated_product

Caption: Desired vs. side reaction pathways.

Experimental Protocols

The following are generalized, step-by-step protocols for key cross-coupling reactions with pyrazine halides. Note: These are starting points and may require optimization for your specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of 2-Chloropyrazine

This protocol is adapted from methodologies developed for challenging heteroaryl chlorides.[3][4]

Materials:

  • 2-Chloropyrazine derivative (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • XPhos Pd G3 pre-catalyst (0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol)

  • Anhydrous, degassed toluene (4 mL)

  • Degassed water (1 mL)

  • Oven-dried Schlenk flask with a magnetic stir bar

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To the Schlenk flask, add the 2-chloropyrazine, arylboronic acid, potassium phosphate, and XPhos Pd G3 pre-catalyst.

  • Inert Atmosphere: Seal the flask, and subject it to three cycles of evacuating and backfilling with argon or nitrogen.

  • Solvent Addition: Under the inert atmosphere, add the degassed toluene and water via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination of 2-Bromopyrazine

This protocol is based on established methods for the amination of electron-deficient heteroaryl halides.[1][8]

Materials:

  • 2-Bromopyrazine derivative (1.0 mmol)

  • Amine (1.2 mmol)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd)

  • Xantphos (0.03 mmol, 3 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol)

  • Anhydrous, degassed toluene (5 mL)

  • Oven-dried sealed tube with a magnetic stir bar

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, Xantphos, and NaOtBu to the sealed tube.

  • Reagent Addition: Add the 2-bromopyrazine, the amine, and anhydrous, degassed toluene.

  • Reaction: Tightly seal the tube and heat in an oil bath at 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling, dilute the mixture with an organic solvent and filter through a pad of Celite to remove palladium residues.

  • Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the crude product by flash column chromatography.

Protocol 3: Sonogashira Coupling of 2,5-Dichloropyrazine

This protocol outlines a typical procedure for Sonogashira coupling, which can be adapted for mono- or di-substitution.[13][15]

Materials:

  • 2,5-Dichloropyrazine (1.0 mmol)

  • Terminal alkyne (1.1 mmol for mono-coupling, 2.2 mmol for di-coupling)

  • Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%)

  • Copper(I) iodide (CuI, 0.05 mmol, 5 mol%)

  • Triethylamine (Et₃N, 3.0 mmol)

  • Anhydrous, degassed THF or DMF (5 mL)

  • Oven-dried Schlenk flask with a magnetic stir bar

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add Pd(PPh₃)₂Cl₂ and CuI.

  • Solvent and Base Addition: Add anhydrous, degassed THF (or DMF) followed by triethylamine. Stir the mixture for 15 minutes.

  • Reactant Addition: Add the 2,5-dichloropyrazine and the terminal alkyne to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or heat to 50-80 °C if necessary.

  • Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Workup: Cool the mixture, filter off any solids (e.g., triethylammonium salts), and concentrate the filtrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 4: Stille Coupling of 2-(Tributylstannyl)pyrazine

This protocol is a general procedure for the Stille coupling of a stannylated pyrazine with an aryl halide.

Materials:

  • 2-(Tributylstannyl)pyrazine (1.0 mmol)

  • Aryl bromide or iodide (1.1 mmol)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • Anhydrous, degassed toluene or dioxane (5 mL)

  • Oven-dried Schlenk flask with a magnetic stir bar

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To the Schlenk flask under an inert atmosphere, add the 2-(tributylstannyl)pyrazine, the aryl halide, and Pd(PPh₃)₄.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with a saturated aqueous KF solution. Stir the biphasic mixture vigorously for 30 minutes.

  • Purification: Filter the mixture through Celite to remove the precipitated tin fluoride salts. Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.

References

Technical Support Center: Managing the Hygroscopic Nature of Carboxylic Acid Reagents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to addressing the challenges posed by the hygroscopic nature of carboxylic acid reagents. As researchers, scientists, and drug development professionals, precision and reproducibility are paramount to our work. The propensity of many carboxylic acids to absorb atmospheric moisture can introduce significant variability, impacting reaction stoichiometry, kinetics, and overall experimental outcomes.

This guide is designed to provide you with not only practical solutions but also the underlying scientific principles to empower you to proactively manage these sensitive reagents. We will delve into common problems, troubleshooting strategies, and best practices for storage and handling, ensuring the integrity of your materials and the reliability of your results.

I. Troubleshooting Guides: A Problem-Oriented Approach

This section is structured to provide direct answers and actionable protocols for specific issues you may encounter.

Issue 1: My solid carboxylic acid has become clumpy or "wet." Can I still use it?

A1: This is a classic sign of moisture absorption.[1][2] While the reagent may still be usable, its purity is compromised, and the water content will affect the true molar quantity.

Root Cause Analysis: Carboxylic acids, with their polar carboxyl groups, readily form hydrogen bonds with water molecules from the atmosphere.[3] This leads to the physical changes you're observing. The rate and extent of moisture uptake depend on the specific carboxylic acid, ambient humidity, and storage conditions.[4]

Recommended Protocol: Drying and Qualification

  • Initial Assessment: Visually inspect the material. If it has completely liquefied or changed color, degradation may have occurred, and it is likely best to discard it.

  • Drying Procedure (for solids):

    • Transfer the clumped solid to a clean, dry round-bottom flask.

    • Place the flask under high vacuum for several hours.[5][6] Gentle heating (e.g., with a water bath) can be applied, but be cautious not to exceed the compound's melting or decomposition temperature.

    • For thermally stable, high-boiling point acids, drying in a vacuum oven is an effective method.

  • Qualification - Water Content Determination: After drying, it is crucial to quantify the remaining water content. The gold standard for this is Karl Fischer titration.

    • Karl Fischer Titration: This method provides a precise measurement of water content. Most carboxylic acids can be analyzed directly. However, stronger acids may require buffering of the Karl Fischer solvent.

  • Decision Point:

    • If the water content is determined to be acceptably low for your application, you can proceed with a corrected mass calculation.

    • If the water content remains high, or if you suspect degradation, purification by recrystallization may be necessary.[7]

Issue 2: My reaction yield is inconsistent when using a specific carboxylic acid.

A2: Assuming other reaction parameters are well-controlled, variable water content in your carboxylic acid reagent is a likely culprit.

Root Cause Analysis: Water can act as a competing nucleophile, a base, or a proton source, interfering with a variety of reactions.[8] For instance, in esterifications or amide bond formations, water can hydrolyze the activated carboxylic acid intermediate or the final product, reducing the yield.[9]

Workflow for Ensuring Reagent Consistency:

G cluster_0 Reagent Qualification Workflow A Receive/Open New Carboxylic Acid Reagent B Perform Initial Karl Fischer Titration A->B C Is Water Content < Specification? B->C D Store in Desiccator with Inert Gas Overlay C->D Yes E Dry Reagent (Vacuum/Oven) C->E No G Use in Experiment with Corrected Mass Calculation D->G F Re-run Karl Fischer Titration E->F F->C H Periodically Re-qualify Water Content G->H H->B

Caption: Workflow for qualifying and maintaining low water content in carboxylic acid reagents.

Experimental Protocol: Standardizing Reagent Handling

  • Aliquotting: Upon receiving a new bottle of a hygroscopic carboxylic acid, it is best practice to immediately aliquot it into smaller, single-use vials under an inert atmosphere (e.g., in a glovebox or using a nitrogen-flushed bag).

  • Storage: Store these aliquots in a desiccator containing a suitable desiccant like silica gel or calcium chloride.[10] For highly sensitive reagents, consider storing the desiccator in a refrigerator or freezer to further reduce moisture exposure.

  • Pre-Use Check: Before each use, allow the aliquot to warm to room temperature inside the desiccator to prevent condensation from forming on the cold vial.

  • Rapid Weighing: Weigh the required amount of the carboxylic acid as quickly as possible to minimize its exposure to the atmosphere.[1]

II. Frequently Asked Questions (FAQs)

Q1: What is the best way to store hygroscopic carboxylic acids?

A1: The optimal storage method involves multiple layers of protection.[11]

  • Primary Container: The original manufacturer's bottle, tightly sealed. For frequently accessed reagents, consider transferring to smaller vials with PTFE-lined caps.

  • Secondary Container: A desiccator containing a regenerative desiccant (e.g., silica gel with a color indicator).[10]

  • Atmosphere: For extremely sensitive applications, purging the primary container with an inert gas like nitrogen or argon before sealing can provide an extra layer of protection.

Q2: Can I use a standard laboratory oven to dry my carboxylic acid?

A2: This is generally not recommended unless you are using a vacuum oven and the carboxylic acid has a high melting point and is thermally stable.[1] Heating in a standard oven in the presence of air can lead to decomposition or oxidation, especially for more complex molecules. Always consult the material's Safety Data Sheet (SDS) for thermal stability information.

Q3: How does the structure of a carboxylic acid affect its hygroscopicity?

A3: Generally, hygroscopicity increases with the number of polar functional groups and decreases with increasing molecular weight (due to a lower proportion of polar groups).[12] For example, smaller dicarboxylic acids like malonic acid tend to be more hygroscopic than larger ones like adipic acid.[13][14] The presence of other hydrogen-bonding groups, such as hydroxyl groups, will also increase a molecule's affinity for water.

Q4: Are there any alternatives to Karl Fischer titration for determining water content?

A4: While Karl Fischer titration is the most accurate and widely accepted method, other techniques can provide an estimation:

  • Thermogravimetric Analysis (TGA): This method measures changes in mass as a function of temperature. A mass loss step at around 100°C can often be attributed to water, but it is not as specific as Karl Fischer.

  • Gas Chromatography (GC): In some cases, water can be quantified by GC, though it often requires specialized columns and calibration.[15][16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While not a primary method for water quantification, the presence of a significant water peak in the NMR spectrum of a dissolved sample can be a qualitative indicator of moisture contamination.

Q5: What are some common drying agents, and are they suitable for carboxylic acids?

A5: While drying agents are commonly used for solvents, they are generally not added directly to solid carboxylic acids due to the difficulty of separation. However, they are crucial for drying solvents used in reactions with these acids.

Drying AgentSuitability for Solvents in Carboxylic Acid ReactionsKey Considerations
Magnesium Sulfate (MgSO₄) GoodFast and efficient, but slightly acidic.[5]
Sodium Sulfate (Na₂SO₄) GoodNeutral, but slower and less efficient than MgSO₄.[5]
Calcium Chloride (CaCl₂) Use with cautionCan form adducts with some oxygen-containing compounds.[17]
Molecular Sieves (3Å or 4Å) ExcellentVery efficient and can be regenerated. The preferred choice for achieving very low water content.[17]
Phosphorus Pentoxide (P₂O₅) Not RecommendedHighly acidic and can react with carboxylic acids.[17]

III. Proactive Management of Carboxylic Acid Reagents

The key to successfully working with hygroscopic carboxylic acids is a proactive, rather than reactive, approach.

Workflow for Handling a New Hygroscopic Carboxylic Acid:

G cluster_1 New Reagent Protocol Start New Reagent Arrives ConsultSDS Consult SDS for Hygroscopicity & Stability Start->ConsultSDS InitialKF Perform Initial Karl Fischer Titration ConsultSDS->InitialKF Aliquot Aliquot into smaller vials under inert atmosphere InitialKF->Aliquot Store Store in Desiccator Aliquot->Store Ready Ready for Use Store->Ready

References

Scale-up challenges for the synthesis of 6-(trifluoromethyl)pyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 6-(trifluoromethyl)pyrazine-2-carboxylic acid. As a critical building block in pharmaceutical and agrochemical research, its efficient and scalable synthesis is paramount.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions, reflecting field-proven insights to navigate the complexities of its large-scale production.

Introduction to Synthetic Strategy

The synthesis of this compound typically involves a multi-step process. A common and scalable approach begins with the construction of a substituted pyrazine ring, followed by the introduction or modification of functional groups to yield the final carboxylic acid. One prevalent strategy involves the hydrolysis of a nitrile precursor, 6-(trifluoromethyl)pyrazine-2-carbonitrile. This nitrile is often synthesized via cross-coupling reactions or by building the pyrazine ring from acyclic precursors already containing the trifluoromethyl group.[2][3]

The trifluoromethyl (-CF3) group, while bestowing desirable properties like metabolic stability and increased lipophilicity to the final molecule, also presents unique synthetic challenges due to its strong electron-withdrawing nature.[4][5][6] These electronic effects can influence the reactivity of the pyrazine ring and the conditions required for subsequent chemical transformations.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up synthesis of this compound, particularly focusing on the hydrolysis of 6-(trifluoromethyl)pyrazine-2-carbonitrile.

Issue 1: Incomplete Hydrolysis of the Nitrile Precursor

Question: We are observing significant amounts of unreacted 6-(trifluoromethyl)pyrazine-2-carbonitrile and the intermediate amide in our scaled-up batch, even after extended reaction times. How can we drive the hydrolysis to completion?

Answer: Incomplete hydrolysis is a common hurdle when scaling up nitrile-to-carboxylic acid conversions.[7][8] The stability of the intermediate amide, coupled with the electron-withdrawing nature of the trifluoromethyl group, can render the final hydrolysis step sluggish. Here’s a systematic approach to troubleshoot this issue:

  • Causality: The strong electron-withdrawing -CF3 group deactivates the pyrazine ring, making the carbonyl carbon of the intermediate amide less electrophilic and thus less susceptible to nucleophilic attack by water or hydroxide ions. On a larger scale, issues with mass and heat transfer can create localized areas of lower temperature or reagent concentration, further hindering the reaction rate.

  • Troubleshooting Steps:

    • Re-evaluate Hydrolysis Conditions:

      • Acidic Hydrolysis: If using acidic conditions (e.g., refluxing with HCl or H₂SO₄), consider increasing the acid concentration or switching to a stronger acid. However, be mindful of potential side reactions like decarboxylation at very high temperatures and acid strengths.[9]

      • Alkaline Hydrolysis: For basic hydrolysis (e.g., NaOH or KOH), increasing the concentration of the base and the reaction temperature is often effective. A co-solvent like ethanol or isopropanol can improve the solubility of the organic substrate in the aqueous base, enhancing the reaction rate.[9] The reaction progress should be monitored by HPLC to determine the optimal reaction time and prevent degradation.

    • Optimize Temperature and Pressure:

      • Conducting the hydrolysis in a sealed pressure vessel allows for temperatures above the solvent's boiling point, significantly accelerating the reaction. This is a common industrial strategy for difficult hydrolyses. Ensure the reactor is rated for the intended temperature and pressure.

    • Phase-Transfer Catalysis:

      • For alkaline hydrolysis, the use of a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can be highly effective. The PTC facilitates the transfer of the hydroxide ion from the aqueous phase to the organic phase where the nitrile and amide are located, thereby increasing the reaction rate.

  • Experimental Protocol: Enhanced Alkaline Hydrolysis

    • To a pressure-rated reactor, charge 6-(trifluoromethyl)pyrazine-2-carbonitrile (1.0 eq) and a 1:1 mixture of ethanol and water.

    • Add sodium hydroxide (3.0-5.0 eq) and tetrabutylammonium bromide (0.05 eq).

    • Seal the reactor and heat to 120-140°C with vigorous stirring.

    • Monitor the reaction progress by taking aliquots and analyzing via HPLC.

    • Upon completion, cool the reaction mixture, and carefully acidify with concentrated HCl to precipitate the carboxylic acid product.

    • Isolate the product by filtration, wash with cold water, and dry under vacuum.

Issue 2: Formation of Impurities and Dark-Colored Byproducts

Question: Our scaled-up reaction produces a dark-colored crude product that is difficult to purify. What is the source of these impurities and how can we minimize their formation?

Answer: The formation of colored impurities during pyrazine synthesis and subsequent hydrolysis is often due to side reactions and degradation, which are exacerbated at the higher temperatures and longer reaction times typical of scale-up.[10]

  • Causality:

    • Side Reactions: The pyrazine ring can be susceptible to nucleophilic attack under harsh basic conditions, leading to ring-opening or other side reactions.

    • Degradation: At elevated temperatures, especially in the presence of strong acids or bases, organic molecules can degrade, leading to the formation of polymeric, tar-like substances.

    • Oxygen Sensitivity: Some intermediates in pyrazine synthesis can be sensitive to oxygen, leading to oxidative side products.[3]

  • Troubleshooting and Optimization:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions. This is particularly important if any palladium-catalyzed steps were used in the synthesis of the nitrile precursor.[3]

    • Temperature Control: Precise temperature control is crucial.[3] Avoid localized overheating by ensuring efficient stirring and using a reactor with good heat transfer capabilities. A ramped heating profile, rather than rapid heating to the target temperature, can also be beneficial.

    • Purification of Starting Materials: Ensure the 6-(trifluoromethyl)pyrazine-2-carbonitrile starting material is of high purity. Impurities from previous steps can act as catalysts for degradation pathways.

    • Work-up Procedure:

      • After hydrolysis, a carefully controlled acidification is necessary. Rapid, uncontrolled acidification can lead to a sudden increase in temperature, promoting degradation.

      • Consider a post-hydrolysis treatment with activated carbon (charcoal) to adsorb colored impurities before crystallization.

  • Workflow for Minimizing Impurities:

    G cluster_0 Pre-Reaction cluster_1 Reaction cluster_2 Post-Reaction & Purification Start High Purity Nitrile Inert Inert Atmosphere (N2/Ar) Start->Inert Hydrolysis Controlled Hydrolysis (Optimized Temp. & Reagents) Inert->Hydrolysis Monitor HPLC Monitoring Hydrolysis->Monitor Check for completion Cooldown Controlled Cooldown Monitor->Cooldown Acidify Slow Acidification Cooldown->Acidify Charcoal Activated Carbon Treatment Acidify->Charcoal Crystallize Crystallization Charcoal->Crystallize Product High Purity Product Crystallize->Product

    Caption: Workflow for impurity minimization.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound and their scalability?

A1: The two most common routes are summarized below. The choice often depends on the availability and cost of starting materials.

RouteStarting MaterialsKey StepsScalability ProsScalability Cons
Route A: Hydrolysis of Nitrile 6-Halopyrazine-2-carbonitrile, Trifluoromethylating agent (e.g., TMS-CF₃)1. Trifluoromethylation2. HydrolysisConvergent, avoids handling highly toxic reagents in the final step.Trifluoromethylation can be expensive; hydrolysis can be challenging.[6]
Route B: Cyclocondensation Ethyl 4,4,4-trifluoro-3-oxobutanoate, Diamino compound1. Condensation to form dihydropyrazine2. Oxidation to pyrazine3. Hydrolysis of esterBuilds the core ring with the -CF3 group already in place.[2]Oxidation step may require harsh reagents; multiple steps can lower overall yield.

Q2: Are there any specific safety concerns when working with trifluoromethylated compounds on a large scale?

A2: Yes. While the trifluoromethyl group itself is generally stable, the reagents used to introduce it can be hazardous.[11] For instance, trifluoromethylating agents can be toxic and moisture-sensitive. The hydrolysis step, especially when conducted under pressure and at high temperatures, requires a robust reactor and careful monitoring to prevent over-pressurization. Always consult the Safety Data Sheet (SDS) for all reagents and perform a thorough process safety review before scaling up.

Q3: How can I effectively purify the final this compound product at scale?

A3: Recrystallization is the most common and effective method for purifying the final product on a large scale. The choice of solvent is critical. A mixed solvent system, such as ethanol/water or ethyl acetate/heptane, often provides the best balance of solubility for the product at high temperatures and insolubility at low temperatures, leading to high recovery of pure crystals. A slow, controlled cooling process is essential for growing large, pure crystals and minimizing the inclusion of impurities.

References

Preventing decomposition of trifluoromethylated heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Understanding the Stability of Trifluoromethylated Heterocycles

The introduction of a trifluoromethyl group can significantly influence the electronic properties of a heterocyclic ring, impacting its stability. While often enhancing metabolic stability by blocking sites susceptible to enzymatic degradation, the CF₃ group's strong inductive electron-withdrawing effect can also render the molecule susceptible to certain decomposition pathways.[1][2][3]

Core Stability Concepts
  • Electronic Effects : The potent electron-withdrawing nature of the CF₃ group can destabilize adjacent electron-rich systems or activate the molecule towards nucleophilic attack.[4][5]

  • Hydrolytic Stability : The C-CF₃ bond is generally robust, but under certain conditions, particularly in the presence of strong bases or nucleophiles, hydrolysis to a carboxylic acid can occur.[6][7][8]

  • Photostability : While many trifluoromethylated heterocycles exhibit good photostability, some can be susceptible to degradation upon exposure to light, especially in the presence of photosensitizers.[1][2][9]

  • pH Sensitivity : The stability of these compounds can be highly dependent on the pH of the medium. Both highly acidic and highly basic conditions can promote decomposition.[10]

Troubleshooting Guide: Common Decomposition Issues

This section addresses specific problems you might encounter during your experiments, providing explanations and actionable solutions.

Issue 1: Unexpected Hydrolysis of the Trifluoromethyl Group

Question: I'm observing the formation of a carboxylic acid byproduct in my reaction mixture, suggesting my trifluoromethylated heterocycle is undergoing hydrolysis. What's causing this and how can I prevent it?

Answer:

Hydrolysis of the trifluoromethyl group, while not always common, can be a significant issue, particularly under basic conditions. The strong electron-withdrawing nature of the three fluorine atoms makes the carbon atom of the CF₃ group electrophilic and susceptible to nucleophilic attack by hydroxide ions or other strong nucleophiles.

Causality and Prevention:

  • Mechanism: The reaction typically proceeds via nucleophilic addition to the carbon of the CF₃ group, followed by a series of elimination steps to ultimately form a carboxylic acid.

  • pH Control: The most critical factor is pH. Avoid strongly basic conditions (pH > 8). If your reaction requires a base, consider using a weaker, non-nucleophilic base like diisopropylethylamine (DIPEA) or a hindered base like 2,6-lutidine. Buffering the reaction mixture to a neutral or slightly acidic pH can also be effective.

  • Solvent Choice: Protic solvents, especially water and alcohols, can participate in the hydrolysis. If possible, use aprotic solvents like tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile (MeCN). Ensure your solvents are anhydrous.

  • Temperature: Elevated temperatures can accelerate hydrolysis. Run your reactions at the lowest temperature that allows for a reasonable reaction rate.

Experimental Protocol: Minimizing Base-Mediated Hydrolysis

  • Inert Atmosphere: Set up your reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

  • Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents.

  • Base Selection: Choose a non-nucleophilic base. For example, if a proton scavenger is needed, opt for proton sponge or a hindered amine.

  • Controlled Addition: Add the base slowly and at a low temperature (e.g., 0 °C or -78 °C) to control any exothermic reaction and minimize localized high concentrations of base.

  • Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS to avoid prolonged reaction times.

  • Acidic Work-up: Quench the reaction with a mild acidic solution (e.g., saturated aqueous ammonium chloride) to neutralize any remaining base.

Hydrolysis_Prevention cluster_problem Problem: CF3 Hydrolysis cluster_causes Primary Causes cluster_solutions Preventative Measures Problem Observation: Carboxylic Acid Formation Base Strong Nucleophilic Base (e.g., NaOH, KOH) Problem->Base Caused by Solvent Protic Solvents (e.g., H2O, MeOH) Problem->Solvent Exacerbated by Temp Elevated Temperature Problem->Temp Accelerated by WeakBase Use Weak/Non-Nucleophilic Base (e.g., DIPEA, 2,6-Lutidine) Base->WeakBase Solution pH_Control Buffer to Neutral/Slightly Acidic pH Base->pH_Control Alternative Solution AproticSolvent Use Anhydrous Aprotic Solvents (e.g., THF, DCM) Solvent->AproticSolvent Solution LowTemp Maintain Low Reaction Temperature Temp->LowTemp Solution Photodecomposition_Workflow cluster_protection Protective Measures Start Handling Photosenstive Trifluoromethylated Heterocycle Reaction Reaction Setup Start->Reaction Workup Work-up & Extraction Reaction->Workup Foil_Reaction Wrap reaction vessel in aluminum foil Reaction->Foil_Reaction Purification Purification (e.g., Chromatography) Workup->Purification Dim_Light_Workup Work in a dimly lit area or with yellow light Workup->Dim_Light_Workup Storage Long-term Storage Purification->Storage Foil_Column Wrap chromatography column in aluminum foil Purification->Foil_Column End Stable Compound Storage->End Amber_Vial Store in amber vial in a dark location Storage->Amber_Vial

References

Technical Support Center: Enhancing Carboxylic Acid Reactivity for Amidation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to amide bond formation. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of enhancing carboxylic acid reactivity for amidation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) that address common challenges encountered in the lab, complete with mechanistic explanations, comparative data, and detailed protocols.

Section 1: Frequently Asked Questions (FAQs)

Q1: My amidation reaction is resulting in low to no yield. What are the primary culprits?

Low or no product yield in amide coupling reactions is a frequent issue that can often be traced back to a few key factors.[1] Understanding these can help you systematically troubleshoot your experiment.

  • Incomplete Carboxylic Acid Activation: The fundamental first step of amidation is the activation of the carboxylic acid to make it sufficiently electrophilic for the amine to attack.[1][2][3] If the coupling reagent is inefficient, degraded, or used in stoichiometric insufficiency, the activation will be incomplete, leading to poor yields.[1]

  • Amine Deactivation: Amines are nucleophiles, but they are also bases. A common issue is an acid-base reaction between the carboxylic acid and the amine, forming an unreactive ammonium carboxylate salt.[4][5] This is particularly prevalent in direct thermal condensations without an activating agent.[5][6]

  • Steric Hindrance: Bulky substituents on either the carboxylic acid or the amine can physically impede the approach of the nucleophilic amine to the activated carboxylic acid, slowing down the reaction or preventing it altogether.[1]

  • Hydrolysis of Activated Intermediate: The activated carboxylic acid species (e.g., O-acylisourea intermediate from carbodiimides) are highly reactive and susceptible to hydrolysis.[1] The presence of water in your reaction, from solvents or reagents, can lead to the regeneration of the carboxylic acid and failure to form the amide.[1] It is critical to use anhydrous solvents and reagents.[1]

  • Suboptimal Reaction Conditions: Factors such as the choice of solvent, base, and reaction temperature can dramatically influence the outcome.[1] For instance, a solvent that does not fully dissolve the reactants will hinder the reaction.

Q2: How do I select the most appropriate coupling reagent for my specific application?

The choice of coupling reagent is a critical parameter that depends on the nature of your substrates, the scale of your reaction, and the desired balance between reactivity, cost, and potential side reactions.[7] The main classes of coupling reagents are carbodiimides, phosphonium salts, and uronium/aminium salts.[1][2]

Reagent ClassExamplesAdvantagesDisadvantagesBest For
Carbodiimides DCC, DIC, EDCCost-effective, widely used.[2]Can cause racemization of chiral centers.[1][2] DCC byproduct (DCU) is insoluble.[8] Can form N-acylurea side products.[9]General solution-phase synthesis (DCC), solid-phase synthesis (DIC), and aqueous media reactions (EDC).[1][10]
Phosphonium Salts BOP, PyBOP, PyAOPHigh reactivity, lower levels of racemization compared to some uronium salts.[11][12] Do not pose a risk of guanidinylation.[12]Can be more expensive.[12] BOP produces the carcinogenic byproduct HMPA.[12] Solutions in DMF have moderate stability."Difficult" or sterically hindered couplings, and for substrates prone to racemization.[12] PyAOP is particularly useful for coupling N-methyl amino acids.[1][8]
Uronium/Aminium Salts HBTU, HATU, HCTU, COMUHighly reactive and efficient, fast reaction times.[2][12] Solutions in DMF are generally stable.Can cause guanidinylation of the N-terminal amine, leading to chain termination.[12] Can lead to higher racemization with extended reaction times.[12]Routine solid-phase peptide synthesis (SPPS) and efficient solution-phase couplings. HATU is often superior for difficult couplings.[7]
Q3: I'm observing significant racemization of my chiral carboxylic acid. How can I mitigate this?

Racemization is a major concern in peptide synthesis and other amidations involving chiral carboxylic acids.[2][11] It can occur via direct enolization or through the formation of an oxazolone intermediate.[13] Here are several strategies to suppress it:

  • Use of Additives: Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl (hydroxyimino)cyanoacetate (OxymaPure) are crucial.[1][11] They react with the initially formed activated intermediate to generate an active ester that is less prone to racemization than the intermediates formed by coupling reagents alone.[11] HOAt and OxymaPure are generally more effective than HOBt.[11]

  • Choice of Base: The strength and type of base can influence racemization.[11] Using a weaker, non-nucleophilic base like N-methylmorpholine (NMM) or collidine is preferable to stronger bases like diisopropylethylamine (DIPEA) or triethylamine (TEA).[11][14]

  • Coupling Reagent Selection: Phosphonium-based reagents like PyBOP and PyAOP are generally associated with lower levels of racemization compared to some uronium salts.[11][12]

  • Temperature Control: Lowering the reaction temperature can help minimize racemization.[1][11]

  • Reduce Pre-activation Time: Over-activation of the carboxylic acid before the amine is added can increase the risk of side reactions, including racemization.[11]

Q4: What are the common side reactions in amidation, and how can they be avoided?

Besides racemization, several other side reactions can complicate your amidation.

  • N-acylurea Formation: This is a common side reaction when using carbodiimides. The highly reactive O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea.[9][15] This can be minimized by adding the amine promptly after the activating agent or by using additives like HOBt or NHS to trap the active intermediate.

  • Guanidinylation: This side reaction is specific to uronium/aminium reagents and involves the reaction of the coupling reagent with the N-terminal amine of a peptide, leading to a guanidinium cap that terminates chain elongation.[12][16] This is more problematic when the carboxyl activation is slow or when an excess of the uronium reagent is used.[16] Using phosphonium reagents or avoiding a large excess of the uronium reagent can prevent this.

  • Formation of Acid Anhydride: The O-acylisourea intermediate can react with another molecule of the carboxylic acid to form an acid anhydride.[15] This anhydride is also an activated species that can react with the amine, but this pathway can sometimes be less efficient.

Section 2: Troubleshooting Guides

Problem: Low Yield in Sterically Hindered Couplings

Coupling sterically demanding carboxylic acids or amines is a common challenge.[1]

Symptoms:

  • Low conversion of starting materials to product.

  • Reaction stalls after initial, slow product formation.

Troubleshooting Steps:

  • Switch to a More Potent Coupling Reagent: For difficult couplings, standard carbodiimides may not be sufficient.

    • Recommendation: Utilize a phosphonium salt like PyAOP or a highly reactive uronium salt like HATU .[1][12] These are known to be effective for sterically hindered amino acids.[12][17]

  • Elevate the Reaction Temperature: Increasing the temperature can provide the necessary activation energy to overcome steric barriers.

    • Protocol: Cautiously increase the temperature to 30-40°C and monitor the reaction closely for both progress and potential side reactions like epimerization.[14]

  • Increase Reaction Time: Hindered couplings are kinetically slow.

    • Recommendation: Extend the reaction time, potentially to several hours or even overnight, while monitoring for completeness.[14]

  • Consider In Situ Acyl Halide Formation: For extremely challenging cases, converting the carboxylic acid to a more reactive acyl fluoride or chloride in situ can be highly effective.[18][19]

    • Reagents: Use reagents like TFFH (for acyl fluorides) or TCFH (for acyl chlorides) in the presence of a non-nucleophilic base.[1][18][19]

Problem: Reagent Degradation and Solvent Issues

The stability of your reagents and the quality of your solvent are paramount.

Symptoms:

  • Inconsistent results between experiments.

  • Failure of a previously successful reaction.

Troubleshooting Steps:

  • Use Fresh Reagents: Coupling reagents, especially phosphonium and uronium salts, can be sensitive to moisture and may degrade over time.

    • Best Practice: Use fresh reagents and store them under appropriate conditions (e.g., desiccated, protected from light).[14] Prepare solutions of activating agents immediately before use.[14]

  • Ensure Anhydrous Conditions: Water will hydrolyze activated intermediates and consume coupling reagents.

    • Protocol: Use high-purity, anhydrous solvents such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).[1][14] Consider using molecular sieves to remove trace amounts of water.[6][20]

  • Check Reagent Stability in Solution: Some coupling reagents have limited stability in solution.

    • Insight: Phosphonium reagents in DMF have moderate stability and should ideally be used within a couple of days, whereas uronium reagents are generally more stable in solution.

Section 3: Experimental Protocols & Methodologies

Protocol 1: Standard Amide Coupling using HATU

This protocol is a general guideline for a solution-phase amide bond formation using HATU, a highly effective uronium salt.

Materials:

  • Carboxylic acid (1.0 eq)

  • Amine (1.1 eq)

  • HATU (1.1 eq)

  • Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous DMF

Procedure:

  • In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution.

  • Stir the mixture at room temperature for 10-15 minutes to allow for the pre-activation of the carboxylic acid.

  • Add the amine (1.1 eq) to the reaction mixture.

  • Continue to stir at room temperature and monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 1-4 hours.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid), a weak base (e.g., 5% NaHCO₃), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash chromatography or recrystallization as needed.

Protocol 2: Carbodiimide (EDC/HOBt) Coupling in Aqueous Media

This protocol is suitable for bioconjugation or when working with water-soluble substrates.

Materials:

  • Carboxylic acid (1.0 eq)

  • Amine (1.1 eq)

  • EDC (1.5 eq)

  • HOBt (1.2 eq)

  • Phosphate-buffered saline (PBS) or MES buffer

Procedure:

  • Dissolve the carboxylic acid (1.0 eq) in the chosen aqueous buffer. Adjust the pH to 4.5-5.5. EDC activation is most efficient in this pH range.[9]

  • Add HOBt (1.2 eq) to the solution and stir until dissolved.

  • Add EDC (1.5 eq) to the reaction mixture.

  • Allow the activation to proceed for 10-15 minutes at room temperature.

  • Add the amine (1.1 eq) to the solution.

  • Let the reaction proceed for 2-4 hours at room temperature or overnight at 4°C.

  • The product can be purified by dialysis, size-exclusion chromatography, or other methods suitable for biomolecules.

Section 4: Mechanistic Insights & Visualizations

Understanding the reaction mechanisms is key to effective troubleshooting.

Carbodiimide-Mediated Amidation

Carbodiimides like DCC or EDC activate carboxylic acids by forming a highly reactive O-acylisourea intermediate.[4][15] This intermediate is then attacked by the amine to form the amide bond and a urea byproduct.[4][15] Additives like HOBt intercept the O-acylisourea to form an active ester, which is less prone to side reactions.[7]

Carbodiimide_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step cluster_side_reaction Side Reaction Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + Carbodiimide Carbodiimide R'-N=C=N-R'' Amide Amide Product O_Acylisourea->Amide + Amine Urea Urea Byproduct O_Acylisourea->Urea N_Acylurea N-Acylurea O_Acylisourea->N_Acylurea Rearrangement Amine R'''-NH2 Reagent_Comparison cluster_phosphonium Phosphonium Salt (e.g., PyBOP) cluster_uronium Uronium/Aminium Salt (e.g., HATU) Carboxylic_Acid R-COOH P_Activated Activated Intermediate (Phosphorus site) Carboxylic_Acid->P_Activated + PyBOP, Base U_Activated Activated Intermediate (Carbon site) Carboxylic_Acid->U_Activated + HATU, Base Phosphonium PyBOP P_Amide Amide P_Activated->P_Amide + Amine P_Byproduct Phosphoramide Byproduct P_Activated->P_Byproduct Uronium HATU Guanidinylation Guanidinylation Side Product Uronium->Guanidinylation + Free Amine U_Amide Amide U_Activated->U_Amide + Amine U_Byproduct Tetramethylurea Byproduct U_Activated->U_Byproduct

References

Validation & Comparative

The Fluorine Advantage: A Comparative Guide to the Biological Activity of Pyrazine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyrazine scaffold is a well-established and valuable core in medicinal chemistry, appearing in numerous approved drugs.[1] The strategic modification of this privileged structure is key to optimizing potency, selectivity, and pharmacokinetic properties. Among the tools available to the medicinal chemist, fluorination stands out for its profound and often beneficial impact on a molecule's biological profile.[2][3]

This guide provides an in-depth, objective comparison of the biological activity of fluorinated versus non-fluorinated pyrazine analogs. Moving beyond theoretical principles, we will delve into supporting experimental data, detail the causality behind key experimental protocols, and provide visualizations to create a comprehensive resource for rational drug design.

The Strategic Impact of Fluorine Substitution

The introduction of fluorine, the most electronegative element, into a pyrazine scaffold is not a trivial modification. It imparts a unique combination of electronic and steric effects that can fundamentally alter a compound's interaction with biological systems.[3] The rationale for fluorination is typically rooted in several key objectives:

  • Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to cleavage by metabolic enzymes like the cytochrome P450 (CYP450) superfamily. By strategically replacing a hydrogen at a metabolically vulnerable position (a "soft spot") with fluorine, chemists can effectively block or slow oxidative metabolism, often leading to a longer in-vivo half-life and improved bioavailability.[2][4][5]

  • Modulation of Physicochemical Properties: Fluorine's powerful electron-withdrawing nature can lower the pKa of nearby basic nitrogen atoms, which are common in pyrazine-containing structures. This can influence a compound's ionization state at physiological pH, affecting properties like solubility, cell permeability, and receptor-binding interactions.[2]

  • Improved Binding Affinity: Fluorine substitution can alter the conformation of a molecule, pre-organizing it into a bioactive conformation that fits more favorably into a target's binding pocket. Furthermore, the C-F bond can participate in favorable orthogonal multipolar interactions with protein backbones (e.g., C–F···C=O), contributing to enhanced binding affinity in ways that a C-H bond cannot.[6]

The following diagram illustrates the core strategy of using fluorine as a metabolic shield.

Fig. 1: Mechanism of Metabolic Blocking via Fluorination

Comparative Biological Activity: Data-Driven Analysis

The theoretical benefits of fluorination are borne out by experimental data across numerous studies. The following sections present quantitative and qualitative comparisons of fluorinated and non-fluorinated pyrazine (and closely related heterocyclic) analogs.

Case Study 1: Potency in Antimalarial Triazolopyrazines

In the search for new antimalarial drugs, the Open Source Malaria (OSM) consortium has investigated the 1,2,4-triazolo[4,3-a]pyrazine scaffold. Structure-activity relationship (SAR) studies revealed the critical role of substitutions on the pyrazine ring. A key study compared the potency of a parent scaffold against its fluoroalkylated derivatives.[7]

Compound IDDescriptionSubstitution at C8IC50 vs. P. falciparum (3D7 Strain) (µM)Fold Change in Potency vs. ParentReference
Scaffold 2 Parent Compound-H12.6-[7]
Analog Fluoroalkylated Derivative-CF2Me1.77.4x Increase [7]
Analog Fluoroalkylated Derivative-CF3Reduced ActivityDecrease [7]
Analog Fluoroalkylated Derivative-CF2HReduced ActivityDecrease [7]

Analysis: This case study provides a compelling example of the context-dependent nature of fluorination. The introduction of a difluoroethane (-CF2Me) group at the C8 position of the pyrazine core resulted in a significant 7.4-fold increase in antimalarial potency .[7] Conversely, substituting the same position with trifluoromethane (-CF3) or difluoromethane (-CF2H) moieties led to a reduction or complete loss of activity.[7] This highlights that it is not merely the presence of fluorine, but the specific nature and properties of the fluoroalkyl group that dictates the biological outcome.

Case Study 2: Activity of Furazano[3,4-b]pyrazine Mitochondrial Uncouplers

Research into mitochondrial uncouplers for treating obesity and other metabolic diseases identified a novel furazano[3,4-b]pyrazine compound named BAM15. The SAR studies for this series demonstrated the critical importance of a fluorine atom on an associated aniline ring for its protonophore activity.

CompoundDescriptionEC50 (nM)Activity ComparisonReference
BAM15 Fluorinated Lead Compound270Baseline
4d Non-fluorinated Analog> 10,000Significantly Decreased
4f meta-Fluoro Analog180Improved
4g ortho, para-Difluoro Analog40Significantly Improved

Analysis: The data unequivocally shows that the removal of the fluorine atom (compound 4d ) from the lead compound BAM15 resulted in a significant decrease in its mitochondrial uncoupling ability. Furthermore, strategic placement of fluorine atoms could enhance potency. Moving the fluorine to the meta position (4f ) or adding a second fluorine atom (4g ) led to improved EC50 values, with the difluoro analog showing a nearly 7-fold increase in potency compared to the parent compound. This underscores the role of fluorine in modulating the electronic properties (and thus the pKa) essential for the compound's proton shuttling mechanism.

Case Study 3: Metabolic Stability in Approved Drugs

Examining drugs approved by the FDA provides real-world evidence of fluorination's impact on pharmacokinetics.

  • Vericiguat: This guanylate cyclase stimulator, used for heart failure, features a fluorine atom on its 1H-pyrazolo[3,4-b]pyridine core. This substitution is credited with increasing the molecule's metabolic stability and leading to lower clearance in vivo.

  • Alpelisib: An inhibitor of PI3K for treating breast cancer, Alpelisib contains a trifluoro-t-butyl group on a pyridine ring. This bulky fluorinated moiety contributes to higher metabolic stability and confers excellent oral bioavailability.

These examples from marketed drugs confirm that the principles observed in preclinical studies translate into tangible clinical advantages, primarily by enhancing metabolic robustness.

Experimental Methodologies: Self-Validating Protocols

To ensure the trustworthiness and reproducibility of the data presented, the following section details standardized, step-by-step protocols for the key experiments used to compare fluorinated and non-fluorinated analogs.

In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay is fundamental for predicting in vivo clearance by measuring how quickly a compound is metabolized by Phase I enzymes, primarily CYP450s.

Pillar of Expertise: The choice of liver microsomes provides a cost-effective, high-throughput system rich in CYP450 enzymes. The inclusion of the cofactor NADPH is critical; without it, the enzymatic cycle cannot proceed, serving as a negative control and validating that observed compound loss is enzyme-mediated.

Protocol:

  • Preparation:

    • Thaw pooled human liver microsomes (HLM) on ice.

    • Prepare a working solution of the test compound (and non-fluorinated analog) at 200 µM in a suitable organic solvent (e.g., DMSO).

    • Prepare a 0.5 M potassium phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating solution (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase) and keep on ice.

  • Incubation:

    • In a 96-well plate, combine the phosphate buffer, water, and the microsomal suspension to a final protein concentration of 0.5 mg/mL.

    • Add the test compound to a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 10 minutes with shaking.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating solution. This is Time 0 (T0).

  • Time Points & Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a well containing ice-cold acetonitrile with an internal standard. The cold solvent stops the enzymatic reaction and precipitates the microsomal proteins.

  • Sample Processing & Analysis:

    • Centrifuge the quenched plate at 4000 rpm for 20 minutes at 4°C to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the concentration of the remaining parent compound at each time point using LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • Determine the metabolic half-life (t½) and intrinsic clearance (CLint) from the slope of the line. A longer half-life indicates greater stability.

Fig. 2: Workflow for Microsomal Stability Assay Prep Prepare Reagents (Microsomes, Compound, Buffer, NADPH) Incubate Combine & Pre-incubate (Microsomes + Compound) at 37°C Prep->Incubate Start Initiate Reaction (Add NADPH) -> T0 Incubate->Start Timepoints Sample at Time Points (0, 5, 15, 30, 60 min) Start->Timepoints Quench Quench Reaction (Ice-cold Acetonitrile + IS) Timepoints->Quench Process Centrifuge & Collect Supernatant Quench->Process Analyze LC-MS/MS Analysis Process->Analyze Data Calculate t½ and CLint Analyze->Data

Fig. 2: Workflow for Microsomal Stability Assay

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method used to predict passive membrane transport, a key factor in oral absorption.

Pillar of Expertise: PAMPA isolates passive diffusion by using a synthetic membrane, avoiding the complexities of active transporters and efflux pumps present in cell-based assays like Caco-2. This makes it an excellent tool for specifically assessing how fluorination impacts a molecule's ability to cross a lipid bilayer, often by modulating lipophilicity.

Protocol:

  • Membrane Preparation:

    • Prepare a 1-2% (w/v) solution of a suitable lipid (e.g., lecithin or DOPC) in an organic solvent like dodecane.

    • Using a pipette, carefully coat the porous filter membrane of each well in a 96-well donor plate with 5 µL of the lipid solution.

  • Compound & Plate Preparation:

    • Prepare stock solutions of the test compounds (fluorinated and non-fluorinated) in DMSO.

    • Dilute the stock solutions into a phosphate buffer (pH 7.4) to the final desired concentration (e.g., 100 µM), ensuring the final DMSO concentration is low (e.g., <1%).

    • Fill the wells of a 96-well acceptor plate with 300 µL of the same phosphate buffer.

    • Add 200 µL of the compound-containing buffer to the donor plate wells.

  • Incubation:

    • Carefully place the donor plate on top of the acceptor plate, creating a "sandwich".

    • Incubate the assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • Quantification:

    • After incubation, carefully separate the plates.

    • Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, typically UV-Vis spectroscopy or LC-MS/MS. Include samples from the initial donor solution as a reference.

  • Data Analysis:

    • Calculate the permeability coefficient (Pe) using the following equation: Pe = - [ln(1 - [Drug]acceptor / [Drug]equilibrium)] * (VA * VD) / ((VA + VD) * Area * Time) Where VA is the volume of the acceptor well, VD is the volume of the donor well, Area is the surface area of the membrane, and Time is the incubation time.

    • Higher Pe values indicate greater passive permeability.

Conclusion and Future Perspectives

The strategic incorporation of fluorine is an undeniably powerful and validated strategy in the optimization of pyrazine-based drug candidates. The experimental data clearly demonstrates that fluorination can significantly enhance metabolic stability and modulate target potency. However, the effects are highly context-dependent, with the position of the fluorine and the nature of the fluoroalkyl substituent being critical determinants of the final biological activity. A positive outcome is not guaranteed, and in some cases, fluorination can be detrimental to activity.

Therefore, a "fluorine scan" approach, where fluorine is systematically introduced at various positions on a lead scaffold, remains a critical empirical step in lead optimization. The high-throughput, self-validating assays detailed in this guide provide the robust framework necessary for executing such a strategy efficiently. As our understanding of fluorine's subtle interactions with protein targets deepens and new synthetic methodologies for late-stage fluorination emerge, the ability to rationally design the next generation of highly effective and safe pyrazine-based therapeutics will only continue to improve.

References

A Comparative Purity Analysis of Commercially Available 6-(Trifluoromethyl)pyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

6-(Trifluoromethyl)pyrazine-2-carboxylic acid is a critical heterocyclic building block in medicinal chemistry, notably as a precursor or key structural motif in the development of novel therapeutics, including antiviral agents.[1][2][3] The isomeric purity, impurity profile, and overall assay of this reagent are paramount, as contaminants can lead to unforeseen side reactions, altered biological activity, and complications in regulatory filings. This guide presents a comprehensive, multi-technique approach for the purity analysis of commercially available this compound. We detail orthogonal analytical methods—including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Karl Fischer (KF) titration—to provide a robust and reliable assessment of quality. This document serves as a practical tool for researchers to qualify incoming materials and select high-purity reagents for their discovery and development pipelines.

Introduction: The Criticality of Reagent Purity

In drug discovery and development, the starting materials' quality dictates the quality of the final active pharmaceutical ingredient (API). This compound, with its electron-deficient pyrazine ring and metabolically robust trifluoromethyl group, is an attractive scaffold for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][4] However, impurities arising from the synthesis, purification, or degradation of this reagent can have significant downstream consequences.

The International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2), underscore the necessity of identifying and controlling impurities in new drug substances.[5][6][7] An impurity is defined as any component that is not the desired chemical entity.[8] These guidelines establish thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the API.[7][9] Applying these principles proactively to key starting materials like this compound is a critical risk mitigation strategy. This guide provides the analytical framework to perform such a qualification.

Potential Impurities: A Synthesis-Based Perspective

Understanding the potential impurities begins with analyzing the common synthetic routes. While multiple proprietary routes exist, a plausible synthesis may involve the oxidation of a corresponding methyl or hydroxymethyl precursor, or the hydrolysis of an ester or nitrile.

Potential organic impurities may include:

  • Starting Materials: Incomplete conversion can lead to residual precursors.

  • Isomeric Impurities: Positional isomers, such as 5-(trifluoromethyl)pyrazine-2-carboxylic acid, can be difficult to separate and may exhibit different reactivity or biological activity.

  • Byproducts: Decarboxylation products, incompletely hydrolyzed intermediates (e.g., methyl ester), or products from side reactions.

  • Degradants: Impurities formed during storage or handling.

Inorganic impurities and residual solvents are also a concern and must be controlled.[7][8]

Diagram: Potential Impurity Formation Pathway A simplified diagram illustrating potential points of impurity introduction during a hypothetical synthesis.

cluster_synthesis Hypothetical Synthesis cluster_impurities Potential Impurities Start_Material Precursor (e.g., 2-methyl-6-(trifluoromethyl)pyrazine) Oxidation Oxidation Step Start_Material->Oxidation Reagents Impurity_1 Unreacted Starting Material Start_Material->Impurity_1 Carry-over Crude_Product Crude Product Oxidation->Crude_Product Impurity_2 Over-oxidation Byproduct Oxidation->Impurity_2 Side Reaction Purification Purification (Crystallization/Chromatography) Crude_Product->Purification Impurity_3 Isomeric Impurity Crude_Product->Impurity_3 Difficult Separation Final_Product Final Product 6-(CF3)pyrazine-2-carboxylic acid Purification->Final_Product Impurity_4 Residual Solvents Purification->Impurity_4 Entrapment

Caption: Hypothetical pathway for impurity generation.

Orthogonal Analytical Strategy

No single analytical technique can provide a complete purity profile. A multi-pronged, orthogonal approach is necessary for a comprehensive assessment. We recommend a workflow combining chromatography for separation, spectroscopy for structural confirmation, and titration for specific content analysis.

Diagram: Comprehensive Analytical Workflow A flowchart detailing the recommended process for qualifying commercial samples.

Sample Commercial Sample (Suppliers A, B, C) Visual Visual Inspection (Color, Form) Sample->Visual HPLC HPLC-UV/MS (Assay, Impurity Profile) Visual->HPLC NMR 1H & 19F NMR (Identity, Structural Impurities) HPLC->NMR KF Karl Fischer (Water Content) NMR->KF Report Final Purity Report & Supplier Selection KF->Report

Caption: Recommended orthogonal analytical workflow.

Experimental Protocols

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Causality: HPLC is the workhorse for purity assessment, offering high-resolution separation of the main component from its organic impurities.[10] A C18 stationary phase provides excellent retention for the moderately polar pyrazine carboxylic acid, while an acidic mobile phase suppresses the ionization of the carboxylic acid, leading to better peak shape.[11][12] UV detection is suitable due to the aromatic nature of the pyrazine ring.[13]

Protocol:

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Prepare a 1.0 mg/mL solution in a 50:50 mixture of Acetonitrile:Water.

¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR provides unequivocal structural confirmation. ¹H NMR confirms the identity and can detect proton-containing impurities. Due to the presence of the trifluoromethyl group, ¹⁹F NMR is an exceptionally powerful and specific tool.[14][15] It offers a wide chemical shift range and high sensitivity, making it ideal for detecting and quantifying any fluorine-containing impurities with minimal signal overlap.[16][17]

Protocol:

  • Instrument: 400 MHz NMR Spectrometer.

  • Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆).

  • Sample Concentration: ~10 mg/mL.

  • ¹H NMR: Acquire 16 scans with a relaxation delay (D1) of 5 seconds to ensure quantitative integration.

  • ¹⁹F NMR: Acquire 64 scans with a relaxation delay of 20 seconds. Use an internal standard (e.g., trifluorotoluene) for quantitative analysis (qNMR).[14] The large chemical shift dispersion often allows for baseline separation of signals from different fluorinated species.[18]

Karl Fischer (KF) Titration

Causality: Water is a common impurity in solid reagents that can act as a nucleophile in sensitive reactions. Karl Fischer titration is the gold standard for accurate and precise determination of water content, far superior to loss-on-drying methods which also measure volatile solvents.

Protocol:

  • Instrument: Volumetric Karl Fischer Titrator.

  • Reagent: Commercially available two-component KF reagent.

  • Sample Amount: Accurately weigh ~100-150 mg of the material into the titration vessel.

  • Procedure: Titrate the sample to the electrometric endpoint. Perform the measurement in triplicate to ensure precision.

Comparative Data Analysis (Illustrative)

To demonstrate the application of these protocols, we present illustrative data from the analysis of three hypothetical commercial suppliers (A, B, and C).

ParameterSupplier ASupplier BSupplier CMethodAcceptance Criteria
Appearance White Crystalline SolidOff-White PowderWhite Crystalline SolidVisualWhite to Off-White Solid
Purity by HPLC (% Area) 99.8%98.2%99.3%RP-HPLC≥ 99.0%
Largest Impurity (HPLC) 0.08%0.75% (at RRT 1.2)0.35% (at RRT 0.8)RP-HPLC≤ 0.15%
Total Impurities (HPLC) 0.20%1.80%0.70%RP-HPLC≤ 0.5%
¹⁹F NMR Purity Single PeakMajor peak + minor peak at -65.2 ppm (0.8%)Single Peak¹⁹F NMRNo extraneous F-peaks >0.1%
Water Content (%) 0.05%0.65%0.21%Karl Fischer≤ 0.5%
Overall Assessment Pass - High Quality Fail Pass - Acceptable Quality --

Discussion and Interpretation

  • Supplier A demonstrates exceptional purity across all analytical platforms. The HPLC chromatogram shows a clean profile with minimal impurities, well below typical identification thresholds. The ¹⁹F NMR confirms the absence of fluorinated byproducts, and the low water content makes it suitable for moisture-sensitive applications. This material is recommended for all stages of research and development, particularly for cGMP campaigns.

  • Supplier B exhibits significant deficiencies. The HPLC purity is below the acceptable threshold, with a single major impurity at 0.75%. This level would require structural identification and safety qualification under ICH guidelines.[5][7] The ¹⁹F NMR corroborates this finding, indicating a fluorinated impurity. Furthermore, the high water content could be detrimental to certain chemical transformations. This material carries a high risk and is not recommended.

  • Supplier C provides material of acceptable quality for early-stage research. While the HPLC purity is high, it contains a notable impurity at 0.35%. For non-critical applications or initial screening, this may be acceptable. However, for lead optimization or scale-up, the identity of this impurity should be investigated. The water content is within acceptable limits.

Conclusion and Recommendations

The purity of key building blocks like this compound is not a trivial matter. A robust, orthogonal analytical strategy is essential for quality control and risk mitigation in drug development. Based on our comparative analysis, Supplier A provides the highest quality material, meeting the stringent requirements for pharmaceutical development.

We strongly advise researchers to implement a similar multi-technique qualification process for all critical reagents. Do not rely solely on the supplier's Certificate of Analysis. An independent verification provides the highest level of confidence and ensures the integrity and reproducibility of your scientific outcomes.

References

A Comparative Guide to the Mechanism of Action of 6-(Trifluoromethyl)pyrazine-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The emergence of novel and re-emerging RNA viruses continues to pose a significant threat to global public health, necessitating the development of broad-spectrum antiviral agents. Within this landscape, derivatives of 6-(trifluoromethyl)pyrazine-2-carboxylic acid have garnered substantial attention, exemplified by the clinically recognized antiviral agent, Favipiravir (T-705). This guide provides an in-depth analysis of the mechanism of action for this class of compounds, offers a comparative perspective against other key antivirals, and details the experimental methodologies required for their evaluation.

Core Mechanism: Targeting the Viral Engine

Derivatives based on the this compound scaffold primarily function as inhibitors of viral RNA-dependent RNA polymerase (RdRp) . This enzyme is the core component of the replication machinery for most RNA viruses and is absent in host cells, making it an ideal target for selective antiviral therapy.[1][2][3] The flagship compound of this class, Favipiravir, exerts its antiviral effect not as a direct-acting agent, but as a prodrug that requires intracellular activation.[3][4][5]

Intracellular Activation Pathway

The journey from an inert prodrug to an active antiviral agent is a multi-step intracellular process mediated entirely by host cell enzymes. This bioactivation is a critical determinant of the compound's potency and cellular selectivity.

  • Cellular Uptake: The parent compound, such as Favipiravir, enters the host cell.

  • Phosphoribosylation: The key activation step involves the conversion of the pyrazine base into a pseudo-nucleoside monophosphate. Favipiravir is converted to Favipiravir-ribofuranosyl-5'-monophosphate (Favipiravir-RMP).[3][6]

  • Phosphorylation: Subsequently, host kinases further phosphorylate Favipiravir-RMP to its active triphosphate form, Favipiravir-ribofuranosyl-5'-triphosphate (Favipiravir-RTP).[1][2][3][7]

This reliance on host enzymes for activation is a unique characteristic compared to many other nucleoside analogs.[4]

Favipiravir Activation Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Host Cell) Favipiravir Favipiravir Favipiravir_int Favipiravir Favipiravir->Favipiravir_int Cellular Uptake Favipiravir_RMP Favipiravir-RMP (Monophosphate) Favipiravir_int->Favipiravir_RMP Host Enzymes (Phosphoribosylation) Favipiravir_RTP Favipiravir-RTP (Active Triphosphate) Favipiravir_RMP->Favipiravir_RTP Host Kinases (Phosphorylation)

Caption: Intracellular bioactivation of Favipiravir.

Dual-Action Inhibition of RdRp

Once formed, the active Favipiravir-RTP is recognized by the viral RdRp as a purine nucleotide analog, competing with natural nucleosides like adenosine triphosphate (ATP) and guanosine triphosphate (GTP).[8][9] Its mechanism of viral inhibition is multifaceted:

  • Competitive Inhibition: Favipiravir-RTP competes with natural nucleoside triphosphates for the active site of the RdRp, thereby slowing down the rate of viral RNA synthesis.[4]

  • Lethal Mutagenesis: This is considered a primary mechanism of action.[10][11] Upon incorporation into the nascent viral RNA strand, Favipiravir-RTP does not necessarily cause immediate chain termination. Instead, its ambiguous base-pairing properties can lead to the introduction of widespread mutations during subsequent rounds of replication.[4] This accumulation of errors exceeds the virus's error threshold, leading to a non-viable viral population—a phenomenon known as "error catastrophe".[11]

Comparative Analysis with Alternative RdRp Inhibitors

The therapeutic landscape for RNA viruses includes several classes of RdRp inhibitors. Understanding the mechanistic distinctions is crucial for selecting appropriate therapeutic strategies and anticipating potential outcomes like resistance.

FeatureThis compound Derivatives (e.g., Favipiravir)Nucleoside Analogs (e.g., Remdesivir)Nucleoside Analogs (e.g., Molnupiravir)
Parent Class Pyrazinecarboxamide derivative (Prodrug)Adenosine nucleotide analog (Prodrug)N-hydroxycytidine analog (Prodrug)
Primary Target RNA-dependent RNA polymerase (RdRp)RNA-dependent RNA polymerase (RdRp)RNA-dependent RNA polymerase (RdRp)
Core Mechanism Competitive inhibition and Lethal Mutagenesis [4][11]Delayed Chain Termination [8]Lethal Mutagenesis [12][13][14]
Activation Intracellular phosphoribosylation and phosphorylationIntracellular phosphorylation[8]Intracellular phosphorylation[12][15]
Administration Oral[5]Intravenous[9]Oral[12][15]
Resistance Profile Resistance requires multiple mutations, suggesting a higher barrier.[16][17]Resistance mutations have been identified.High barrier to resistance development reported.[15]

Causality Behind Experimental Choices: The comparison focuses on key differentiators in the mechanism of action. Remdesivir's delayed chain termination offers a distinct mode of stopping replication, while both Favipiravir and Molnupiravir leverage lethal mutagenesis.[8][12] This difference has implications for the rate of viral clearance and the potential for the virus to develop resistance. The route of administration is also a critical factor in clinical utility, with oral options like Favipiravir and Molnupiravir offering advantages for outpatient treatment.[5][9][12]

Supporting Experimental Data & Protocols

Validating the mechanism of action for a novel pyrazine derivative requires a multi-tiered experimental approach, moving from the molecular level to a cellular context.

A. Biochemical Assay: Direct Measurement of RdRp Inhibition

Expertise & Experience: This assay is the foundational step to confirm that the activated compound directly interacts with and inhibits the viral polymerase. It isolates the enzyme and substrate from other cellular processes, providing a clean measure of inhibitory potency (IC50). A fluorometric-based assay is often preferred for high-throughput screening due to its sensitivity and real-time capabilities.[18][19]

Detailed Protocol: In Vitro Fluorometric RdRp Inhibition Assay

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM KCl, 2 mM MgCl2, 1 mM DTT, 0.01% Triton X-100).

    • Synthesize or procure the active triphosphate form of the test compound (e.g., Favipiravir-RTP).

    • Prepare a stock solution of recombinant viral RdRp enzyme.

    • Prepare a single-stranded RNA template (e.g., poly(C)) and the corresponding nucleotide substrate (GTP).[19]

    • Prepare a dsRNA-intercalating fluorescent dye (e.g., PicoGreen).

  • Assay Procedure:

    • In a 384-well plate, add the reaction buffer.[18]

    • Add serial dilutions of the activated test compound (e.g., Favipiravir-RTP) or a control inhibitor (e.g., Remdesivir-TP).

    • Add the RNA template and the RdRp enzyme. Incubate for 15 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding the GTP substrate.

    • Incubate at the optimal temperature (e.g., 30°C) for 60 minutes.

    • Stop the reaction and add the fluorescent dye.

    • Measure the fluorescence intensity (Excitation/Emission ~480/520 nm). Increased fluorescence corresponds to dsRNA synthesis.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

RdRp Inhibition Assay Workflow A Prepare Assay Plate (Buffer, Test Compound) B Add RdRp Enzyme and RNA Template A->B C Initiate Reaction (Add Nucleotide Substrate) B->C D Incubate (e.g., 60 min) C->D E Stop Reaction & Add Fluorescent Dye D->E F Read Fluorescence E->F G Calculate IC50 F->G

Caption: Workflow for a biochemical RdRp inhibition assay.

B. Cell-Based Assay: Assessing Antiviral Activity in a Biological Context

Trustworthiness: While a biochemical assay confirms target engagement, a cell-based assay is a self-validating system that confirms the compound can cross the cell membrane, be activated by cellular machinery, inhibit viral replication, and do so without causing significant cytotoxicity.[20][21] A cytopathic effect (CPE) inhibition assay is a robust method for this evaluation.[22]

Detailed Protocol: CPE Inhibition Assay

  • Cell Seeding:

    • Seed a susceptible host cell line (e.g., Vero E6, MDCK) in a 96-well plate at a density that will form a confluent monolayer within 24 hours.

  • Compound Preparation:

    • Prepare serial dilutions of the test compound (the prodrug form, e.g., Favipiravir) in cell culture medium.

  • Infection and Treatment:

    • Remove the growth medium from the cells.

    • Add the diluted test compound to the wells.

    • Infect the cells with the target RNA virus at a specific multiplicity of infection (MOI) that causes complete CPE within 3-4 days.

    • Include "virus control" (cells + virus, no drug) and "cell control" (cells only, no virus or drug) wells.

  • Incubation:

    • Incubate the plate at 37°C in a CO2 incubator until the virus control wells show >90% CPE.

  • Quantification of Cell Viability:

    • Remove the medium and add a cell viability reagent (e.g., CellTiter-Glo®, which measures ATP, or a crystal violet stain).[22]

    • Measure the luminescence or absorbance according to the reagent manufacturer's protocol.

  • Data Analysis:

    • Calculate the percentage of CPE reduction for each compound concentration compared to the virus control.

    • Determine the 50% effective concentration (EC50), the concentration that inhibits CPE by 50%.

    • Separately, run a cytotoxicity assay (same protocol without the virus) to determine the 50% cytotoxic concentration (CC50).

    • Calculate the Selectivity Index (SI = CC50 / EC50). A higher SI value indicates a better safety profile.

Conclusion

The this compound scaffold represents a clinically important class of broad-spectrum antiviral agents. Their mechanism of action, centered on the intracellular activation to a fraudulent nucleotide that induces lethal mutagenesis in viral RNA, provides a high barrier to resistance.[4][17] Comparative analysis reveals key differences in activation, administration, and the precise mode of RdRp inhibition when compared to other nucleoside analogs like Remdesivir and Molnupiravir. The rigorous application of both biochemical and cell-based assays is essential to fully characterize the potency, selectivity, and mechanism of novel derivatives within this promising chemical class.

References

A Senior Application Scientist's Guide to Benchmarking New Drug Derivatives Against Known Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Foundational Biochemical Characterization: Potency and Affinity

The first critical question is whether the new derivative engages its intended molecular target with superior or comparable potency to the known inhibitor. This is the bedrock of your entire evaluation. We begin by quantifying the inhibitor's ability to disrupt the target's function, typically enzymatic activity, in a purified, cell-free system.

Expertise in Action: Why IC50 is Not the Whole Story

The half-maximal inhibitory concentration (IC50) is a cornerstone metric, representing the concentration of an inhibitor required to reduce a biological process by 50%.[1][2] While essential, its value is highly dependent on assay conditions, particularly the substrate concentration.[1][3] For ATP-competitive inhibitors, for instance, a high ATP concentration in the assay will necessitate a higher concentration of the inhibitor to achieve 50% inhibition, artificially inflating the IC50 value.

This is why we must also determine the inhibition constant (Ki). The Ki is a true dissociation constant that reflects the intrinsic binding affinity of the inhibitor for the target and is independent of substrate concentration, making it a more absolute and comparable measure of potency.[1][4] The Cheng-Prusoff equation is often used to calculate Ki from the IC50 value, provided the substrate concentration and its Michaelis-Menten constant (Km) are known.[1]

To provide biological context, it is crucial to visualize where these inhibitors act. For a protein kinase, for example, inhibitors typically target the ATP-binding pocket to prevent the phosphorylation of downstream substrates.

Kinase_Signaling_Pathway cluster_0 Upstream Signaling cluster_1 Target Kinase Cascade cluster_2 Inhibitor Action cluster_3 Cellular Response Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factor->Receptor_Tyrosine_Kinase Activates Target_Kinase Target_Kinase Receptor_Tyrosine_Kinase->Target_Kinase Activates Substrate_Protein Substrate_Protein Target_Kinase->Substrate_Protein ATP Phosphorylated_Substrate Phosphorylated_Substrate Substrate_Protein->Phosphorylated_Substrate Downstream_Signaling Downstream_Signaling Phosphorylated_Substrate->Downstream_Signaling New_Derivative New_Derivative New_Derivative->Target_Kinase Inhibits Known_Inhibitor Known_Inhibitor Known_Inhibitor->Target_Kinase Inhibits Cell_Proliferation Cell_Proliferation Downstream_Signaling->Cell_Proliferation

Caption: A generic kinase signaling pathway showing points of inhibitor action.

Protocol: Determination of IC50 and Ki for a Target Kinase

This protocol describes a common method for determining inhibitor potency in a biochemical kinase assay.

Principle: A purified kinase enzyme phosphorylates a specific substrate. The rate of this reaction is measured in the presence of varying concentrations of the inhibitor. The IC50 is determined from the dose-response curve, and the Ki can then be calculated.

Methodology:

  • Reagent Preparation:

    • Prepare a kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT).

    • Prepare serial dilutions of the new derivative and the known inhibitor in DMSO, then dilute further into the reaction buffer. The final DMSO concentration should be kept constant (e.g., <1%) across all wells.

    • Prepare solutions of the purified recombinant kinase, the specific peptide substrate, and ATP. For Ki determination, it is crucial to use an ATP concentration at or near the Km for the specific kinase.[3]

  • Reaction Setup (96- or 384-well plate):

    • Add the kinase buffer to all wells.

    • Add the test compounds (new derivative, known inhibitor) or vehicle control (DMSO) to the respective wells.

    • Add the peptide substrate to all wells.

    • To initiate the reaction, add the kinase enzyme to all wells except the negative control wells.

    • Pre-incubate the plate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Initiation and Detection:

    • Initiate the kinase reaction by adding ATP to all wells.[5]

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based ATP detection (measuring ATP depletion) or fluorescence resonance energy transfer (FRET).[6]

  • Data Analysis:

    • Subtract the background signal (no enzyme control) from all data points.

    • Normalize the data by setting the vehicle control (no inhibitor) as 100% activity and the high-concentration inhibitor control as 0% activity.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.[7][8]

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km) , where [S] is the substrate (ATP) concentration and Km is the Michaelis-Menten constant for that substrate.[1]

ParameterNew DerivativeKnown InhibitorInterpretation
IC50 (nM) 1550The new derivative is ~3.3x more potent in this specific assay.
Ki (nM) 827The new derivative has a ~3.4x higher intrinsic binding affinity for the target.

Biophysical Characterization: Unveiling Binding Dynamics

A low Ki value confirms strong binding, but it doesn't describe how the inhibitor interacts with its target. Understanding the kinetics (on-rate and off-rate) and thermodynamics of binding provides a much deeper insight into the mechanism of action and can predict in vivo behavior, such as the duration of target engagement.[9] Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are invaluable for this purpose.[10][11]

  • Surface Plasmon Resonance (SPR): Measures the binding and dissociation rates (kon and koff) in real-time. A slow off-rate (koff) often correlates with a longer residence time on the target, which can lead to more durable pharmacological effects.[10]

  • Isothermal Titration Calorimetry (ITC): Directly measures the heat released or absorbed during binding, providing a complete thermodynamic profile of the interaction, including binding affinity (KD, which is equivalent to Ki for inhibitors), enthalpy (ΔH), and entropy (ΔS).[11][12]

Protocol: High-Level Workflow for SPR Analysis

Principle: The target protein is immobilized on a sensor chip. A solution containing the inhibitor (analyte) is flowed over the surface. Binding changes the refractive index at the surface, which is detected as a response.

Methodology:

  • Immobilization: Covalently attach the purified target protein to the surface of an SPR sensor chip.

  • Binding Measurement: Inject a series of concentrations of the new derivative or known inhibitor over the sensor surface. A buffer-only injection serves as a control.

  • Dissociation Phase: After the association phase, flow buffer over the chip to measure the dissociation of the inhibitor from the target.

  • Regeneration: Use a specific solution to strip the bound inhibitor from the target, preparing the surface for the next cycle.

  • Data Analysis: Fit the association and dissociation curves globally to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic constants kon (association rate) and koff (dissociation rate). The dissociation constant (KD) is calculated as koff/kon.

ParameterNew DerivativeKnown InhibitorInterpretation
kon (M⁻¹s⁻¹) 1.5 x 10⁵5.0 x 10⁵The known inhibitor binds to the target faster.
koff (s⁻¹) 1.0 x 10⁻⁴1.5 x 10⁻³The new derivative dissociates from the target 15x slower.
KD (nM) 0.673.0SPR confirms the higher affinity of the new derivative. The slow off-rate suggests a longer target residence time.

Cellular Efficacy: Translating Potency into a Biological Effect

High biochemical potency is a prerequisite, but it does not guarantee success in a cellular environment.[13] The compound must be able to cross the cell membrane, avoid efflux pumps, remain stable, and engage its target at intracellular concentrations sufficient to elicit a response.[14][15] Therefore, benchmarking must progress to cell-based assays that measure the functional consequences of target inhibition.[16][17]

The following workflow illustrates the logical progression from initial biochemical screening to the validation of cellular activity.

Experimental_Workflow Biochem_Assay Biochemical Assays (IC50, Ki) Biophys_Assay Biophysical Assays (SPR, ITC) Biochem_Assay->Biophys_Assay Confirm Binding Cell_Viability Cellular Potency Assay (e.g., CellTiter-Glo) Biophys_Assay->Cell_Viability Assess Cellular Effect Target_Engagement Target Engagement Assay (e.g., NanoBRET) Cell_Viability->Target_Engagement Confirm Target Hit in Cells Downstream_Assay Downstream Pathway Assay (e.g., Western Blot for p-Substrate) Target_Engagement->Downstream_Assay Verify Mechanism Decision Compare & Decide Downstream_Assay->Decision

Caption: A typical experimental workflow for evaluating and comparing inhibitors.

Protocol: Cell Viability Assay (ATP-based)

Principle: This assay assesses the effect of the compounds on cell proliferation or cytotoxicity. The amount of ATP is directly proportional to the number of metabolically active cells.[5]

Methodology:

  • Cell Seeding: Seed a cancer cell line known to be dependent on the target pathway into a 96-well plate at a predetermined density. Allow cells to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations (e.g., 8-point serial dilutions) of the new derivative and the known inhibitor for a specified period (e.g., 72 hours). Include vehicle-only controls.

  • Lysis and Detection:

    • Equilibrate the plate and the detection reagent to room temperature.

    • Add the ATP detection reagent (which lyses the cells and contains luciferase/luciferin) to each well.

    • Incubate for 10 minutes to stabilize the luminescent signal.

  • Data Measurement: Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data with vehicle-treated cells as 100% viability and a no-cell control as 0%.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration and fit to a four-parameter logistic model to determine the cellular IC50.

ParameterNew DerivativeKnown InhibitorInterpretation
Biochemical Ki (nM) 827Biochemical potency.
Cellular IC50 (µM) 0.150.95The new derivative is ~6.3x more potent in a cellular context. The potency difference is maintained.

Synthesizing the Data: A Framework for Decision-Making

The ultimate goal of benchmarking is to make an informed decision: does the new derivative represent a significant improvement over the existing standard? By integrating the biochemical, biophysical, and cellular data, we can build a comprehensive comparative profile. Discrepancies in the data are often the most informative part of the analysis.

The following decision tree provides a logical framework for interpreting results and planning next steps.

Decision_Tree Start Start: Compare Biochemical Ki (New Derivative vs. Known Inhibitor) Q_Cellular Is Cellular IC50 also superior? Start->Q_Cellular If Ki is superior Failure HALT Re-evaluate chemical series or mechanism Start->Failure If Ki is inferior or equal Success SUCCESS Proceed with further development (e.g., selectivity, in vivo studies) Q_Cellular->Success Yes Q_Permeability Investigate Cell Permeability & Efflux (e.g., Caco-2 assay) Q_Cellular->Q_Permeability No Q_OffTarget Assess Off-Target Effects (Kinome screen) Q_Permeability->Q_OffTarget If permeability is poor Q_Permeability->Failure If permeability is good (suggests other issues)

Caption: A decision tree for interpreting comparative inhibitor data.

A final summary table should be constructed to present all key data points side-by-side. This provides a clear, at-a-glance comparison for project teams and stakeholders.

Final Comparative Summary
MetricParameterNew DerivativeKnown InhibitorAdvantage Factor
Biochemical Ki (nM)8273.4x
Biophysical koff (s⁻¹)1.0 x 10⁻⁴1.5 x 10⁻³15x slower (better)
Cellular Viability IC50 (µM)0.150.956.3x

In this example, the new derivative is not only more potent at the biochemical and cellular levels but also displays a significantly slower off-rate, suggesting a more durable effect on the target. This multi-parameter validation provides a strong rationale for advancing the new derivative to the next stage of preclinical development.

References

A Tale of Two Rings: A Comparative Guide to Pyrazine and Pyridine Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning medicinal chemist, the selection of a core heterocyclic scaffold is a decision that profoundly influences the entire trajectory of a drug discovery program. Among the most utilized N-heterocyles, pyridine and its diaza-analogue, pyrazine, are foundational pillars. While structurally similar, the introduction of a second nitrogen atom in the pyrazine ring dramatically alters its electronic and physicochemical properties, creating a nuanced landscape of opportunities and challenges for the drug designer. This guide provides an in-depth, objective comparison of these two critical scaffolds, grounded in experimental data and field-proven insights to empower researchers in making informed decisions.

At a Glance: Pyrazine vs. Pyridine

FeaturePyrazinePyridineRationale & Implications
Structure 1,4-diazabenzeneAzabenzeneSymmetrical, electron-deficient
pKa of Conjugate Acid ~0.65[1]~5.23[2]Significantly weaker base
LogP ~ -0.21~0.65[2]More hydrophilic
Dipole Moment 0 D (unsubstituted)~2.2 DNon-polar (unsubstituted), can reduce crystal packing issues
Hydrogen Bonding Two H-bond acceptorsOne H-bond acceptorCan form more complex H-bond networks
Metabolic Stability Generally more stable to oxidationProne to N-oxidation and ring hydroxylationElectron-deficient ring is less susceptible to CYP450-mediated oxidation
Toxicity Generally lower, but some derivatives show toxicity[3]Can form reactive metabolites (e.g., pyridinium ions)[4]Reduced potential for metabolic activation
Synthetic Accessibility More complex syntheses, often from α-dicarbonyls and diamines[5]Well-established, versatile synthetic routes (e.g., Hantzsch synthesis)[6]Can be a limitation for library synthesis
Prevalence in Drugs Found in numerous drugs (e.g., Bortezomib, Pyrazinamide)[1]One of the most common N-heterocycles in FDA-approved drugs[6][7]Growing in popularity, especially in kinase inhibitors

I. Physicochemical Properties: The Foundation of Drug Action

The subtle difference of one nitrogen atom profoundly impacts the fundamental physicochemical properties of the ring, which in turn dictates solubility, permeability, and target engagement.

Basicity (pKa)

Pyridine is a moderate base with a pKa of approximately 5.23 for its conjugate acid, the pyridinium ion.[2] This basicity allows it to be protonated at physiological pH, a feature that can be exploited to enhance solubility or form salt bridges with acidic residues in a protein target. However, this basicity can also be a liability, leading to off-target effects, rapid clearance, or poor cell permeability.

In stark contrast, pyrazine is a much weaker base, with a pKa of about 0.65.[1] The second electron-withdrawing nitrogen atom at the para position significantly reduces the electron density on the other nitrogen, making it far less likely to be protonated. This is a key advantage in drug design when a non-basic nitrogen is required to avoid toxicities associated with basic centers or to improve CNS penetration.

Lipophilicity (LogP)

Unsubstituted pyridine is more lipophilic (LogP ≈ 0.65) than the more polar, unsubstituted pyrazine (LogP ≈ -0.21).[2] This difference is critical for modulating a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The ability to fine-tune lipophilicity by switching between these scaffolds, or by decorating them with substituents, is a powerful tool for optimizing a drug candidate's pharmacokinetic profile.

Dipole Moment and Hydrogen Bonding

Due to its symmetry, unsubstituted pyrazine has no net dipole moment. This can be advantageous in reducing crystal lattice energy, which may improve solubility. Pyridine, on the other hand, possesses a significant dipole moment of ~2.2 D.[8]

From a target interaction perspective, the presence of two hydrogen bond acceptors in pyrazine allows for more complex and potentially stronger interactions with a protein target compared to the single acceptor in pyridine.[9] This can be a deciding factor when attempting to enhance potency and selectivity.

II. Metabolic Stability and Toxicity: The Body's Response

A drug's journey through the body is fraught with metabolic challenges. The choice between a pyrazine and pyridine scaffold can have significant implications for a compound's metabolic fate and toxicity profile.

Cytochrome P450 (CYP) Metabolism

The pyridine ring is often a "soft spot" for metabolic oxidation by cytochrome P450 enzymes.[6] Common metabolic pathways include N-oxidation to form pyridine N-oxides and hydroxylation at various positions on the ring, leading to rapid clearance.[4][10]

Pyrazines, being more electron-deficient, are generally more resistant to oxidative metabolism.[11] This increased metabolic stability is a primary reason for employing pyrazine as a bioisostere for pyridine. For instance, pyrazine can induce CYP2E1, while some of its derivatives can induce CYP2B1 and CYP3A isoenzymes.[11] Pyridine has been shown to induce CYP1A and CYP2E1.[12]

Workflow for Scaffold Selection Based on Metabolic Stability

Caption: A decision-making workflow for scaffold selection based on metabolic stability.

Toxicity Profile

The metabolic activation of pyridines can sometimes lead to the formation of reactive pyridinium ions, which have been associated with hepatotoxicity and nephrotoxicity.[4] Furthermore, the basicity of pyridine can contribute to hERG channel inhibition, a major concern for cardiotoxicity. While pyrazine-containing compounds are not devoid of hERG liability, the reduced basicity of the pyrazine ring can often mitigate this risk.[13]

III. Synthetic Accessibility: The Chemist's Perspective

The ease and versatility of synthesis are pragmatic considerations that can favor one scaffold over another, especially in the early stages of drug discovery where rapid library generation is crucial.

Pyridine Synthesis

A vast and well-established toolbox of synthetic methods exists for the construction and functionalization of the pyridine ring.[6] Classic named reactions like the Hantzsch pyridine synthesis, along with modern cross-coupling methodologies, provide chemists with a high degree of control and flexibility in creating diverse pyridine libraries.[7]

Pyrazine Synthesis

The synthesis of substituted pyrazines is generally more challenging. The most common route involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound, followed by oxidation.[5] While effective, the availability of suitable starting materials can be a limitation. However, recent advances in C-H functionalization and other modern synthetic methods are expanding the accessibility of diverse pyrazine derivatives.[14][15]

General Synthetic Approaches

cluster_pyridine Pyridine Synthesis cluster_pyrazine Pyrazine Synthesis Py_Start Aldehydes, β-ketoesters, Ammonia Hantzsch Hantzsch Synthesis Py_Start->Hantzsch Pyridine Dihydropyridine -> Pyridine Hantzsch->Pyridine Pz_Start 1,2-Diamine, 1,2-Dicarbonyl Condensation Condensation Pz_Start->Condensation Oxidation Oxidation Condensation->Oxidation Pyrazine Pyrazine Oxidation->Pyrazine

Caption: Simplified overview of common synthetic routes to pyridine and pyrazine.

IV. Therapeutic Applications: A Tale of Two Scaffolds in the Clinic

Both pyridine and pyrazine are well-represented in FDA-approved drugs, showcasing their versatility across a wide range of therapeutic areas.

Pyridine in Approved Drugs

The pyridine scaffold is one of the most frequently occurring N-heterocycles in marketed drugs.[6][7] Its presence spans a multitude of therapeutic classes:

  • Anti-cancer: Imatinib, Abiraterone[6]

  • Anti-viral: Atazanavir[6]

  • Cardiovascular: Amlodipine[6]

  • Gastrointestinal: Esomeprazole[6]

Pyrazine in Approved Drugs

While not as historically prevalent as pyridine, the pyrazine ring is a key component of several important medicines and is increasingly found in modern drug candidates, particularly kinase inhibitors.[1]

  • Anti-cancer: Bortezomib

  • Anti-tuberculosis: Pyrazinamide[1]

  • Diuretic: Amiloride[1]

  • Hepatitis C: Paritaprevir

V. Experimental Protocols

Determination of LogP and pKa by Reverse-Phase HPLC

A robust method for the simultaneous determination of LogP and pKa involves reverse-phase high-performance liquid chromatography (RP-HPLC).[16][17]

Principle: The retention time of a compound on a reverse-phase column is correlated with its lipophilicity. By measuring the retention time at various pH values, the distribution of the compound between its neutral and ionized forms can be determined, from which both LogP (for the neutral species) and pKa can be calculated.

Step-by-Step Methodology:

  • System Preparation:

    • Use a C18 reverse-phase HPLC column.

    • Prepare a series of mobile phases with varying pH values (e.g., from pH 2 to pH 10) using appropriate buffers. The organic modifier (e.g., acetonitrile or methanol) concentration is kept constant.

  • Calibration:

    • Inject a series of standard compounds with known LogP values at a pH where they are predominantly in their neutral form.

    • Generate a calibration curve by plotting the logarithm of the retention factor (k') versus the known LogP values.

  • Sample Analysis:

    • Dissolve the test compound (pyrazine or pyridine derivative) in a suitable solvent.

    • Inject the sample onto the HPLC system using each of the prepared mobile phases of different pH.

    • Record the retention time for each pH.

  • Data Analysis:

    • Calculate the retention factor k' for each run: k' = (t_R - t_0) / t_0, where t_R is the retention time of the analyte and t_0 is the column dead time.

    • Determine the LogP of the neutral species using the calibration curve.

    • Plot LogD (logarithm of the distribution coefficient, calculated from k' at each pH) versus pH.

    • The pKa is the pH at which the concentration of the ionized and neutral species are equal, which can be determined from the inflection point of the resulting sigmoidal curve.[16]

Conclusion

The choice between a pyrazine and a pyridine scaffold is a strategic decision that should be guided by a comprehensive analysis of the project's goals. Pyridine offers unparalleled synthetic versatility and a long history of success, making it an excellent starting point for many drug discovery campaigns. However, its inherent basicity and susceptibility to metabolism can present significant challenges. Pyrazine, with its reduced basicity, increased metabolic stability, and unique hydrogen bonding capabilities, provides a powerful alternative and a valuable tool for bioisosteric replacement to overcome the liabilities of the pyridine ring. By understanding the nuanced differences between these two foundational heterocyles, researchers can more effectively navigate the complex landscape of drug design and accelerate the development of novel therapeutics.

References

A Comparative Guide to the Metabolic Stability of 6-(Trifluoromethyl)pyrazine-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the optimization of a compound's metabolic stability is a critical determinant of its clinical success. A molecule that is too rapidly metabolized may fail to achieve therapeutic concentrations, while one that is too stable could lead to accumulation and toxicity.[1] The pyrazine-2-carboxylic acid scaffold is a privileged core in medicinal chemistry, appearing in numerous biologically active compounds. The strategic incorporation of a trifluoromethyl (CF₃) group is a well-established tactic to enhance metabolic stability by blocking sites of oxidative metabolism.[2][3] This guide provides a comprehensive comparison of the metabolic stability of a series of novel 6-(trifluoromethyl)pyrazine-2-carboxylic acid derivatives, offering in-depth experimental protocols and supporting data to guide researchers in drug development.

The Significance of the this compound Scaffold

The pyrazine ring is a common motif in pharmaceuticals, and its derivatives have shown a wide range of biological activities. The carboxylic acid moiety often serves as a key pharmacophore, forming critical interactions with biological targets.[4] However, carboxylic acids can also present challenges, including poor membrane permeability and susceptibility to metabolic conjugation, such as glucuronidation.[5]

The introduction of a trifluoromethyl group onto the pyrazine ring is a deliberate design choice aimed at improving the drug-like properties of these molecules. The C-F bond is exceptionally strong, making the CF₃ group highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[2][6] By replacing a metabolically labile group (like a methyl group) with a CF₃ group, a primary route of metabolic degradation can be blocked, often leading to a longer half-life and improved bioavailability.[2][7] This guide will explore how further structural modifications to this core scaffold can fine-tune metabolic stability.

Experimental Design for Assessing Metabolic Stability

To objectively compare the metabolic stability of our target compounds, we will employ two of the most common and predictive in vitro assays in early drug discovery: the liver microsomal stability assay and the hepatocyte stability assay.[8][9]

  • Liver Microsomal Stability Assay: This assay utilizes the microsomal fraction of liver cells, which is rich in Phase I drug-metabolizing enzymes, particularly the CYP superfamily.[9][10] It is a cost-effective and high-throughput method to assess a compound's susceptibility to oxidative metabolism.[11]

  • Hepatocyte Stability Assay: This assay uses intact liver cells, providing a more comprehensive picture of metabolic fate.[12] Hepatocytes contain both Phase I and Phase II enzymes, as well as the necessary cofactors, and take into account cellular uptake and transport processes.[12][13] This makes them the "gold standard" for in vitro metabolism studies.[9]

Comparator Compounds

To provide context for our findings, we will include two key comparator compounds in our analysis:

  • Compound 1 (6-(Methyl)pyrazine-2-carboxylic acid): This non-fluorinated analog will serve as a direct comparator to illustrate the metabolic shielding effect of the trifluoromethyl group.

  • Verapamil: A well-characterized drug with known moderate to high clearance, serving as a positive control to validate the metabolic competency of our assay systems.

Test Compounds

The following derivatives of this compound have been selected for this comparative study to explore the impact of substitutions at the 5-position of the pyrazine ring:

Compound IDStructureR-GroupRationale for Inclusion
1 6-(Methyl)pyrazine-2-carboxylic acid-CH₃Non-fluorinated baseline comparator to assess the impact of the CF₃ group.
2 This compound-HThe parent scaffold of the series.
3 5-Chloro-6-(trifluoromethyl)pyrazine-2-carboxylic acid-ClIntroduction of an electron-withdrawing group to probe electronic effects on metabolism.
4 5-Methoxy-6-(trifluoromethyl)pyrazine-2-carboxylic acid-OCH₃Introduction of a group susceptible to O-demethylation, a common metabolic pathway.
5 5-(Morpholin-4-yl)-6-(trifluoromethyl)pyrazine-2-carboxylic acid-N(CH₂CH₂)₂OIncorporation of a bulky, polar group that may alter enzyme binding and introduce new potential sites for metabolism.
Verapamil Structure of VerapamilN/APositive control with known metabolic profile.

Experimental Protocols

The following protocols outline the step-by-step methodologies used to generate the comparative metabolic stability data.

Protocol 1: Liver Microsomal Stability Assay

Objective: To determine the rate of disappearance of a test compound upon incubation with human liver microsomes.

Materials:

  • Human Liver Microsomes (pooled, mixed gender)

  • Test Compounds and Comparators (10 mM in DMSO)

  • NADPH Regenerating System (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • Acetonitrile with internal standard (e.g., Tolbutamide)

  • 96-well plates, incubator, centrifuge

  • LC-MS/MS system

Methodology:

  • Preparation of Working Solutions: Prepare a 1 µM working solution of each test and comparator compound in phosphate buffer.

  • Reaction Mixture Preparation: In a 96-well plate, combine the human liver microsomes (final protein concentration 0.5 mg/mL) and the compound working solution. Pre-incubate the plate at 37°C for 10 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to each well.[14] For the negative control, add phosphate buffer instead of the NADPH system.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard.[3]

  • Protein Precipitation: Seal the plate and centrifuge at 4000 rpm for 20 minutes at 4°C to precipitate the microsomal proteins.[3]

  • Analysis: Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the remaining concentration of the parent drug at each time point.[12]

Protocol 2: Hepatocyte Stability Assay

Objective: To determine the rate of disappearance of a test compound upon incubation with intact human hepatocytes.

Materials:

  • Cryopreserved Human Hepatocytes (pooled, mixed gender)

  • Hepatocyte Incubation Medium (e.g., Williams Medium E)

  • Test Compounds and Comparators (10 mM in DMSO)

  • Acetonitrile with internal standard

  • Multi-well plates (e.g., 24-well)

  • Incubator with orbital shaker

  • LC-MS/MS system

Methodology:

  • Hepatocyte Preparation: Thaw cryopreserved hepatocytes according to the supplier's instructions and resuspend in incubation medium to a final density of 0.5 x 10⁶ viable cells/mL.

  • Compound Addition: Add the test or comparator compound to the hepatocyte suspension to a final concentration of 1 µM.

  • Incubation: Incubate the cell suspension at 37°C in a humidified incubator with 5% CO₂, with gentle shaking.[15]

  • Time-Point Sampling: At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), remove an aliquot of the cell suspension and terminate the reaction by adding it to 3 volumes of ice-cold acetonitrile with an internal standard.[15]

  • Protein Precipitation and Lysis: Vortex the samples to ensure cell lysis and protein precipitation. Centrifuge at high speed to pellet cell debris.

  • Analysis: Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent compound.

Data Analysis

For both assays, the following calculations are performed:

  • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • Half-life (t½) is calculated as: t½ = 0.693 / k

  • Intrinsic Clearance (CLint) is calculated as:

    • For Microsomes (µL/min/mg protein): CLint = (0.693 / t½) * (incubation volume / mg microsomal protein)

    • For Hepatocytes (µL/min/10⁶ cells): CLint = (0.693 / t½) * (incubation volume / number of hepatocytes in millions)[16]

Visualizing the Experimental Workflow

G cluster_prep Preparation cluster_assay Incubation at 37°C cluster_analysis Analysis Compound_Stock Test Compound Stock (10 mM in DMSO) Working_Sol Working Solution (1 µM) Compound_Stock->Working_Sol Incubate_Micro Microsomal Incubation Working_Sol->Incubate_Micro Incubate_Hep Hepatocyte Incubation Working_Sol->Incubate_Hep Microsomes Liver Microsomes Microsomes->Incubate_Micro Hepatocytes Hepatocytes Hepatocytes->Incubate_Hep NADPH NADPH System NADPH->Incubate_Micro Quench Quench Reaction (Acetonitrile + IS) Incubate_Micro->Quench Time Points (0-60 min) Incubate_Hep->Quench Time Points (0-120 min) Centrifuge Centrifuge & Collect Supernatant Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data Calculate t½ & CLint LCMS->Data

Caption: Workflow for in vitro metabolic stability assays.

Comparative Metabolic Stability Data

The following table summarizes the quantitative data obtained from the human liver microsomal and hepatocyte stability assays.

Compound IDR-GroupHuman Liver Microsomes Human Hepatocytes
t½ (min) CLint (µL/min/mg)
1 -CH₃12115.5
2 -H>60<9.2
3 -Cl>60<9.2
4 -OCH₃2555.4
5 -N(CH₂CH₂)₂O4828.9
Verapamil N/A1592.4

Data is hypothetical and for illustrative purposes.

Interpretation of Results and Structure-Metabolism Relationships

The data presented above provides valuable insights into the structure-metabolism relationships of the this compound series.

The Protective Effect of the Trifluoromethyl Group

A direct comparison between Compound 1 (-CH₃) and Compound 2 (-H, with CF₃) starkly illustrates the metabolic shielding effect of the trifluoromethyl group. Compound 1, with its metabolically labile methyl group, is rapidly metabolized in both microsomes (t½ = 12 min) and hepatocytes (t½ = 18 min). The methyl group is a prime target for CYP-mediated hydroxylation. In contrast, Compound 2 , where this position is occupied by a robust trifluoromethyl group, is highly stable in both systems (t½ >60 min and >120 min, respectively). This demonstrates a successful "metabolic switching" strategy, where the introduction of the CF₃ group effectively blocks this key metabolic pathway.[2][3]

Impact of Substitution at the 5-Position

With the primary metabolic soft spot addressed, we can now assess the impact of further substitutions:

  • Compound 3 (-Cl): The introduction of a chloro group at the 5-position did not decrease metabolic stability. Like the parent compound, it remained highly stable. This suggests that the pyrazine ring itself, when substituted with a CF₃ group, is not readily metabolized, and the addition of an electron-withdrawing group does not introduce a new metabolic liability.

  • Compound 4 (-OCH₃): The addition of a methoxy group introduced a new, well-known metabolic liability. The O-demethylation of methoxy groups is a common metabolic pathway.[2] Consequently, Compound 4 is significantly less stable (t½ = 25 min in microsomes) than the parent Compound 2. However, it is still more than twice as stable as the methyl-substituted Compound 1, indicating that while O-demethylation is occurring, it may be a less efficient metabolic route than the hydroxylation of the methyl group in Compound 1.

  • Compound 5 (-N(CH₂CH₂)₂O): The bulky morpholine substituent in Compound 5 resulted in moderate stability. While the morpholine ring can be a site for metabolism, its bulk and polarity may lead to poorer binding in the active site of some metabolizing enzymes compared to the smaller methoxy group. This results in a longer half-life than Compound 4.

The data from the hepatocyte assay corroborates the findings from the microsomal assay, showing the same rank order of stability. The generally longer half-lives observed in hepatocytes can be attributed to factors such as cell permeability and the different enzyme kinetics in an intact cell system versus a subcellular fraction.[12]

G cluster_high High Metabolic Stability cluster_moderate Moderate Metabolic Stability cluster_low Low Metabolic Stability Cmpd2 Compound 2 (-H) Cmpd5 Compound 5 (-Morpholine) Cmpd2->Cmpd5 Add Morpholine (Moderate Liability) Cmpd4 Compound 4 (-OCH3) Cmpd2->Cmpd4 Add OCH3 (Introduces O-demethylation) Cmpd3 Compound 3 (-Cl) Cmpd1 Compound 1 (-CH3) Cmpd1->Cmpd2 Replace CH3 with CF3 (Blocks Hydroxylation)

Caption: Relationship between structural changes and metabolic stability.

Conclusion

This comparative guide demonstrates the critical role of strategic chemical modification in optimizing the metabolic stability of drug candidates. The incorporation of a trifluoromethyl group at the 6-position of the pyrazine-2-carboxylic acid scaffold successfully mitigated the rapid metabolism observed in its methyl-substituted counterpart. Subsequent derivatization at the 5-position revealed that while the core scaffold is robust, the introduction of metabolically labile functional groups, such as a methoxy group, can re-introduce metabolic clearance pathways.

The use of parallel in vitro assays, specifically microsomal and hepatocyte stability, provides a comprehensive and predictive assessment of a compound's metabolic fate.[17] By employing these techniques, drug discovery teams can make data-driven decisions to guide the design of more stable, and ultimately more effective, therapeutic agents.

References

Safety Operating Guide

A Guide to the Proper Disposal of 6-(Trifluoromethyl)pyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 6-(Trifluoromethyl)pyrazine-2-carboxylic acid (CAS No. 1060812-74-9). As a fluorinated heterocyclic compound, its unique chemical properties necessitate a rigorous and informed approach to waste management to ensure personnel safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals who handle this substance in a laboratory setting.

Foundational Knowledge: Hazard Assessment and Safety

Before initiating any disposal procedure, a thorough understanding of the compound's hazards is paramount. While specific toxicological data for this exact molecule is limited, its structural motifs—a carboxylic acid and a trifluoromethyl group—inform the necessary precautions. Data from closely related analogs, such as 6-(Trifluoromethyl)pyridine-2-carboxylic acid, provide a strong basis for hazard assessment.[1]

Immediate Safety Protocols: All handling of this compound, including for disposal, must be performed wearing appropriate Personal Protective Equipment (PPE).

  • Eye Protection : Wear chemical safety goggles or a face shield that meets OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][3]

  • Hand Protection : Use chemically resistant gloves (e.g., nitrile) inspected for integrity before use.[4][5]

  • Body Protection : A fully buttoned laboratory coat is required to prevent skin exposure.[5]

  • Respiratory Protection : Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[4]

Property & Hazard Summary
Chemical Name This compound
CAS Number 1060812-74-9[6][7][8]
Molecular Formula C6H3F3N2O2[6]
Molecular Weight 192.1 g/mol [6]
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritation[2][4]H319: Causes serious eye irritation[2][4]H335: May cause respiratory irritation
Signal Word Warning[2][6]
Storage Store in a cool (2-8°C), dry, well-ventilated place in a tightly sealed container.[4][6][8]

Waste Classification: A Critical Determination

Proper disposal begins with correct waste classification. This compound falls into two primary categories that dictate its disposal pathway.

  • Halogenated Organic Waste : The presence of the trifluoromethyl (-CF3) group classifies this compound as a halogenated organic substance.[9] Under regulations like the Resource Conservation and Recovery Act (RCRA) in the United States, halogenated organic compounds are subject to specific disposal requirements.[10][11] This is the most critical classification, as these wastes must not be mixed with non-halogenated solvents and require specialized disposal, typically high-temperature incineration, to prevent the formation of persistent environmental pollutants.[9][12]

  • Acidic Waste : The carboxylic acid group imparts acidic properties. However, unlike simple inorganic acids, neutralization and subsequent drain disposal is not a permissible option for this compound.[13][14] The complex organic structure and the presence of fluorine create additional hazards that wastewater treatment systems are not designed to handle.[13][15]

The guiding principle is that its status as a halogenated organic compound takes precedence and dictates the final disposal route.

Step-by-Step Disposal Protocol

Adherence to a systematic protocol is essential for safety and regulatory compliance. The following steps outline the mandatory procedure for disposing of waste containing this compound.

Experimental Protocol: Waste Segregation and Collection

  • Identify the Waste Stream : Determine the form of the waste:

    • Unused or expired pure solid compound.

    • Contaminated materials (e.g., weighing boats, gloves, paper towels).

    • Solutions containing the dissolved compound.

  • Select the Correct Waste Container : Use a dedicated hazardous waste container labeled "Halogenated Organic Waste."[9][12] This container must be made of a compatible material (e.g., High-Density Polyethylene (HDPE) or glass) and have a secure, leak-proof lid.[16]

  • Segregate the Waste :

    • Collect pure solid waste and heavily contaminated items directly into the designated container.

    • For solutions, pour the liquid waste into the designated halogenated liquid waste container.

    • Crucially, do not mix this waste with non-halogenated organic solvents (e.g., acetone, hexane, ethanol) or inorganic acids. [9][12] Mixing waste streams increases disposal costs and can create dangerous chemical reactions.

  • Label the Container : The waste container must be clearly and accurately labeled from the moment the first drop of waste is added. The label must include:

    • The words "Hazardous Waste."[16]

    • The full chemical name: "this compound" and any other chemical constituents in the container.[16]

    • An approximate percentage of each component.

    • The date accumulation started.

  • Store the Waste Container :

    • Keep the waste container tightly sealed except when adding waste.[3][4]

    • Store the container in a designated satellite accumulation area within the laboratory. This area should be under the control of laboratory personnel and away from drains or sources of ignition.[17]

  • Arrange for Final Disposal :

    • Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[2][18][19]

    • Never attempt to dispose of this chemical in the regular trash or by washing it down the drain.[13] The final disposal method will be handled by the licensed facility, which is typically a regulated hazardous waste incinerator.[9][15]

G Disposal Decision Workflow for this compound start Waste Generated (Pure solid, solution, or contaminated material) classify Classify Waste: Primary: Halogenated Organic Secondary: Acidic start->classify segregate Segregate from non-halogenated, non-acidic, and other incompatible waste streams. classify->segregate container Select Designated 'Halogenated Organic Waste' Container (HDPE or Glass) segregate->container label Label Container Correctly: - 'Hazardous Waste' - Full Chemical Name(s) - Accumulation Start Date container->label store Store in Satellite Accumulation Area (Sealed, secondary containment) label->store end Arrange Pickup by EHS or Licensed Hazardous Waste Contractor for Incineration store->end

Caption: Decision workflow for the disposal of this compound.

Spill and Emergency Procedures

Accidents can happen, and a clear plan is essential for a safe response.

  • Minor Spill (Solid) :

    • Alert personnel in the immediate area.

    • Wearing your full PPE, gently sweep up the solid material to avoid generating dust.[17]

    • Place the swept material and any contaminated cleaning supplies into the designated halogenated organic waste container.[13]

    • Wipe the spill area with a damp cloth and then decontaminate with a suitable cleaning agent. Place the cloth in the waste container.

    • Wash hands thoroughly.[20]

  • First Aid :

    • Skin Contact : Immediately flush the skin with plenty of soap and water for at least 15 minutes.[2] If irritation occurs or persists, seek medical attention.[4][18]

    • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2] Seek immediate medical attention.[18]

    • Inhalation : Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[2][18]

    • Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-(Trifluoromethyl)pyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. However, ensuring the safety of the researchers who handle these substances is paramount. This guide provides an in-depth, procedural framework for the safe handling of 6-(Trifluoromethyl)pyrazine-2-carboxylic acid, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). Our approach is grounded in a causal understanding of the compound's potential hazards, ensuring that every safety measure is not just a rule to be followed, but a scientifically validated step to mitigate risk.

Understanding the Hazard Profile: A Causal Analysis

While comprehensive toxicological data for this compound is not extensively published, a robust safety protocol can be developed by analyzing its structural components and the known hazards of similar chemical classes. The molecule contains a pyrazine ring, a carboxylic acid group, and a trifluoromethyl (-CF3) group. This combination suggests several potential hazards that dictate our PPE strategy.

Safety data for structurally related compounds indicates that this substance should be treated as, at minimum, a skin irritant, a serious eye irritant, and potentially harmful if swallowed or inhaled.[1][2][3] The trifluoromethyl group can enhance the acidity and reactivity of the carboxylic acid, while the pyrazine core is a nitrogen-containing heterocycle common in bioactive molecules. Therefore, we must assume the compound is biologically active and handle it with appropriate caution.

The primary risks during laboratory operations include:

  • Dermal Contact: Accidental splashes or contact with the solid powder can cause skin irritation.[1]

  • Ocular Exposure: The powder or solutions can cause serious, potentially damaging, eye irritation if splashed into the eyes.[1][2]

  • Respiratory Exposure: Inhalation of the fine powder or aerosols from solutions may lead to respiratory tract irritation.[1][2][3]

  • Ingestion: Accidental ingestion would be harmful.[1]

Our PPE selection is a direct response to these identified risks.

Core Protective Measures: Your First Line of Defense

Adherence to a stringent PPE protocol is non-negotiable. The following sections detail the minimum requirements for handling this compound in a laboratory setting.

Eye and Face Protection

The eyes are exceptionally vulnerable to chemical insults. Given that this compound is classified as a serious eye irritant, robust protection is critical.[1][2]

  • Minimum Requirement: At all times when handling the solid or its solutions, chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory.[4][5] Standard safety glasses do not provide a sufficient seal and are inadequate.

  • Elevated Risk Scenarios: When handling larger quantities (>50 g), heating solutions, or performing operations with a significant risk of splashing, a full-face shield must be worn in addition to chemical splash goggles.[6] The face shield protects the entire face from direct splashes.

Hand Protection

Your hands are the most likely part of your body to come into direct contact with the chemical. The choice of glove material is critical for providing an effective barrier.

  • Material Selection: Chemical-resistant gloves are required. Nitrile gloves are a suitable choice for handling small quantities and for incidental contact.[6] For prolonged handling or when working with larger volumes, heavy-duty gloves such as butyl rubber are recommended.[7]

  • Best Practices: Double gloving is a highly recommended practice to provide an additional layer of protection against tears and contamination.[6] Gloves must be inspected for any signs of degradation or puncture before each use. Crucially, any glove that comes into contact with the substance must be removed and disposed of immediately, followed by hand washing, before putting on a new glove.[1]

Skin and Body Protection

Protecting the skin from exposure is essential to prevent irritation.[1]

  • Standard Attire: A clean, buttoned laboratory coat must be worn at all times. Long pants and closed-toe shoes are mandatory to ensure no skin is exposed.[6]

  • Enhanced Protection: For procedures with a higher risk of splashing, such as transferring large volumes of solutions or during a quench/workup, a chemically resistant apron should be worn over the lab coat.[6]

Respiratory Protection

Inhalation of chemical dusts or vapors can cause respiratory irritation.[1][2] The primary method of control is through engineering solutions.

  • Primary Control: All weighing of the solid compound and handling of its solutions must be conducted within a certified chemical fume hood.[6] This engineering control is the most effective way to prevent inhalation exposure.

  • Secondary Control: If, under rare and stringently controlled circumstances, work outside a fume hood is unavoidable, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases must be used.[7][8] A proper fit test is essential to ensure the respirator's effectiveness.

PPE Selection Guide for Common Laboratory Tasks

To provide clear, actionable guidance, the following table summarizes the required PPE for different operational scenarios.

Task/ScenarioEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid (<10g) Chemical Splash GogglesNitrile Gloves (Double)Lab CoatChemical Fume Hood
Preparing Solutions Chemical Splash GogglesNitrile Gloves (Double)Lab CoatChemical Fume Hood
Running Reaction Chemical Splash GogglesNitrile Gloves (Double)Lab CoatChemical Fume Hood
Transferring >1L Solution Face Shield + GogglesButyl Rubber GlovesLab Coat + ApronChemical Fume Hood
Spill Cleanup Face Shield + GogglesButyl Rubber GlovesLab Coat + ApronChemical Fume Hood

Procedural Workflow for Safe Handling

A systematic workflow ensures that safety is integrated into every step of the experimental process. The following diagram illustrates the key stages for handling this compound, emphasizing the critical role of PPE.

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase prep_1 1. Review SDS & Assess Risks prep_2 2. Locate Emergency Equipment (Shower, Eyewash) prep_1->prep_2 handle_1 4. Weigh Solid Compound prep_3 3. Don Full, Inspected PPE (Goggles, Gloves, Lab Coat) prep_2->prep_3 prep_3->handle_1 Enter Hood handle_2 5. Prepare Solution handle_1->handle_2 clean_1 7. Quench Reaction & Segregate Waste handle_3 6. Conduct Reaction/ Procedure handle_2->handle_3 handle_3->clean_1 Procedure Complete clean_2 8. Decontaminate Glassware & Work Area clean_1->clean_2 clean_3 9. Doff PPE Safely (Gloves First) clean_2->clean_3 clean_4 10. Wash Hands Thoroughly clean_3->clean_4

Caption: Safe handling workflow from preparation to cleanup.

Decontamination and Disposal of Contaminated PPE

Properly removing and disposing of used PPE is as important as wearing it correctly to prevent secondary contamination.

  • Gloves: Remove the outer glove by peeling it off from the cuff, turning it inside out without touching the outer surface. Then, slide a finger from the clean hand under the cuff of the remaining glove and peel it off. Dispose of both gloves in a designated hazardous waste container.[9]

  • Lab Coat/Apron: If a splash occurs, remove the contaminated lab coat or apron immediately, turning the contaminated area inward. Place it in a labeled, sealed bag for professional decontamination or disposal according to your institution's policy.

  • Goggles/Face Shield: Clean and decontaminate reusable eye and face protection according to manufacturer instructions before storing it in a clean area.

Emergency Response: In Case of Exposure

Immediate and correct action can significantly reduce the severity of an injury.

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[1][4] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][4] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[1]

By integrating this expert-level understanding of hazard mitigation into your daily laboratory practices, you build a self-validating system of safety. This procedural guide serves as your trusted resource for handling this compound, empowering you to focus on your research with the confidence that you are protected.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.